molecular formula C37H21N5O4 B1581575 Pigment Yellow 147 CAS No. 4118-16-5

Pigment Yellow 147

Cat. No.: B1581575
CAS No.: 4118-16-5
M. Wt: 599.6 g/mol
InChI Key: MVIFQPPFCHUSIH-UHFFFAOYSA-N
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Description

Pigment Yellow 147 is a useful research compound. Its molecular formula is C37H21N5O4 and its molecular weight is 599.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[4-[(9,10-dioxoanthracen-1-yl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H21N5O4/c43-31-21-12-4-6-14-23(21)33(45)29-25(31)16-8-18-27(29)38-36-40-35(20-10-2-1-3-11-20)41-37(42-36)39-28-19-9-17-26-30(28)34(46)24-15-7-5-13-22(24)32(26)44/h1-19H,(H2,38,39,40,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIFQPPFCHUSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052083
Record name Pigment Yellow 147
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 9,10-Anthracenedione, 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis-
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CAS No.

4118-16-5
Record name Pigment Yellow 147
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4118-16-5
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Record name Pigment Yellow 147
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Record name 9,10-Anthracenedione, 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis-
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Record name Pigment Yellow 147
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Record name 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bisanthraquinone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT YELLOW 147
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Pigment Yellow 147: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Pigment Yellow 147 (C.I. 60645). The information is presented to be a valuable resource for professionals in research, development, and related scientific fields.

Chemical Structure and Identification

This compound is an anthraquinone-based organic pigment known for its brilliant yellow hue and excellent stability.[1] Its chemical structure consists of two anthraquinone units linked to a central 6-phenyl-1,3,5-triazine core through amino bridges.

The systematic IUPAC name for this compound is 1-[[4-[(9,10-dioxoanthracen-1-yl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione.[2] It is also commonly referred to by various synonyms, including Cromophtal Yellow AGR and Anthraquinone Yellow RNB.[1][2][3]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number4118-16-5[3][4][5][6][7]
Molecular FormulaC37H21N5O4[2][4][5][6][7]
Molecular Weight599.6 g/mol [2][4]
IUPAC Name1-[[4-[(9,10-dioxoanthracen-1-yl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione[2]
C.I. Number60645[5][7][8]
SMILESC1=CC=C(C=C1)C2=NC(=NC(=N2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O[2]
InChIInChI=1S/C37H21N5O4/c43-31-21-12-4-6-14-23(21)33(45)29-25(31)16-8-18-27(29)38-36-40-35(20-10-2-1-3-11-20)41-37(42-36)39-28-19-9-17-26-30(28)34(46)24-15-7-5-13-22(24)32(26)44/h1-19H,(H2,38,39,40,41,42)[2]
InChIKeyMVIFQPPFCHUSIH-UHFFFAOYSA-N[2]

Physicochemical Properties

This compound exhibits a range of properties that make it suitable for various applications, particularly in plastics and coatings, due to its high thermal stability and lightfastness.[1][3][5] It appears as a bright yellow powder and is insoluble in water.[5]

Table 2: Physicochemical and Fastness Properties of this compound

PropertyValue
Density1.5 - 1.60 g/cm³[3][6][9]
Melting Point358 °C[9][10]
Boiling Point888.5 ± 75.0 °C at 760 mmHg[6][9][10]
Flash Point491.2 ± 37.1 °C[6][9][10]
Oil Absorption40-50 ml/100g[3][6]
Heat Resistance280 °C[3][6]
Light Fastness7-8[3][6]
Water Resistance5[3]
Oil Resistance5[3]
Acid Resistance5[3][6]
Alkali Resistance5[3][6]

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between 2-phenyl-4,6-diamino-1,3,5-triazine and 1-chloroanthraquinone.[5][11] This reaction is carried out in an organic solvent at elevated temperatures, with a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol

The following protocol is based on a reported synthesis method for this compound:[5]

Materials:

  • 2-phenyl-4,6-diamino-1,3,5-triazine: 11.25 parts

  • 1-chloroanthraquinone: 30.6 parts

  • Sodium carbonate: 15.9 parts

  • Nitrobenzene: 200 parts

  • Ketone iodide: 1.65 parts

  • Pyridine: 9 parts

  • Ethanol

  • Hot water

Procedure:

  • To a reaction vessel, add 200 parts of nitrobenzene, 11.25 parts of 2-phenyl-4,6-diamino-1,3,5-triazine, 30.6 parts of 1-chloroanthraquinone, and 15.9 parts of sodium carbonate.

  • Separately, dissolve 1.65 parts of ketone iodide in 9 parts of pyridine.

  • Add the pyridine solution to the reaction vessel.

  • Stir the mixture and heat to 150-155°C.

  • Maintain the reaction at this temperature with continuous stirring for 12 hours.

  • After the reaction is complete, filter the hot mixture at 100°C.

  • Wash the filter cake with nitrobenzene at 100°C until the filtrate is only slightly colored.

  • Wash the filter cake with ethanol.

  • Finally, wash the product with hot water to remove any remaining free alkali.

  • Dry the resulting product. The reported yield is 34.7 parts (96.7%).[5]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow reactant reactant process process product product A 2-phenyl-4,6-diamino- 1,3,5-triazine D Reaction Mixture in Nitrobenzene A->D Mixing B 1-chloroanthraquinone B->D Mixing C Sodium Carbonate Pyridine, Ketone Iodide C->D Mixing E Heating (150-155°C, 12h) D->E F Hot Filtration (100°C) E->F G Washing Steps (Nitrobenzene, Ethanol, Hot Water) F->G H Drying G->H I This compound H->I

Caption: Synthesis workflow for this compound.

Applications

This compound is primarily used in the coloring of plastics, including PS, ABS, PMMA, PC, PET, PE, PP, PVC, PA, and POM.[1][5] Its excellent heat stability and resistance to migration make it a preferred choice for these applications.[3][5] It is also utilized in the manufacturing of rubbers, resins, inks, and coatings.[5] Further applications include use in electronic ray processing systems and medical supplies.[5]

References

An In-Depth Technical Guide to the Spectroscopic Data of C.I. 60645 (Disperse Red 11)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for C.I. 60645, also known as Disperse Red 11. The information presented herein is intended to support research and development activities by offering detailed data and the experimental context in which it was obtained.

Chemical Identity

  • C.I. Name: Disperse Red 11

  • C.I. Number: 60645

  • Chemical Name: 1,4-diamino-2-methoxyanthraquinone

  • CAS Number: 2872-48-2

  • Molecular Formula: C₁₅H₁₂N₂O₃

  • Molecular Weight: 268.27 g/mol

Spectroscopic Data

The following sections present the Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for C.I. 60645.

UV-Vis spectroscopy of Disperse Red 11 reveals characteristic absorption bands in the visible region, which are responsible for its red color. The position of the maximum absorption wavelength (λmax) can vary depending on the solvent used.

Solventλmax (nm)Molar Absorptivity (ε)Reference
Chloroform538, 505Not specified
Acetone529, 496Not specified
Ethanol524, 492Not specified
Dimethylformamide536, 502Not specified

The FTIR spectrum of C.I. 60645 provides information about its functional groups. The key absorption bands are summarized below.

Wavenumber (cm⁻¹)Assignment
3441, 3321N-H stretching (amino groups)
1620C=O stretching (quinone)
1589, 1508C=C stretching (aromatic ring), N-H bending
1265C-O stretching (methoxy group)
1056C-O-C stretching (asymmetric)

NMR spectroscopy provides detailed information about the chemical structure of C.I. 60645.

¹H NMR (Proton NMR) Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3m2HAromatic protons
~7.7m2HAromatic protons
~7.2s1HAromatic proton
~4.0s3HMethoxy protons (-OCH₃)
Not specifiedbr s4HAmino protons (-NH₂)

¹³C NMR (Carbon NMR) Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~180-185Carbonyl carbons (C=O)
~150Aromatic carbon attached to -OCH₃
~145Aromatic carbons attached to -NH₂
~110-135Other aromatic carbons
~56Methoxy carbon (-OCH₃)

Experimental Protocols

The data presented above are typically obtained using standard spectroscopic techniques. The following are generalized protocols representative of those used for the analysis of C.I. 60645.

  • UV-Vis Spectroscopy: A solution of C.I. 60645 is prepared in a suitable spectroscopic grade solvent (e.g., chloroform, ethanol). The concentration is adjusted to yield an absorbance in the range of 0.1 to 1 AU. The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-800 nm, against a solvent blank.

  • FTIR Spectroscopy: The solid sample of C.I. 60645 is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is then recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • NMR Spectroscopy: A small amount of C.I. 60645 is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard, such as tetramethylsilane (TMS), may be added. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like C.I. 60645.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample C.I. 60645 Sample Prep_UV Dissolve in Solvent Sample->Prep_UV Prep_FTIR Prepare KBr Pellet Sample->Prep_FTIR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR UV_Vis UV-Vis Spectrophotometer Prep_UV->UV_Vis FTIR FTIR Spectrometer Prep_FTIR->FTIR NMR NMR Spectrometer Prep_NMR->NMR Data_UV UV-Vis Spectrum (λmax) UV_Vis->Data_UV Data_FTIR FTIR Spectrum (Peaks) FTIR->Data_FTIR Data_NMR NMR Spectra (Shifts) NMR->Data_NMR Interpretation Structural Elucidation Data_UV->Interpretation Data_FTIR->Interpretation Data_NMR->Interpretation

Caption: General workflow for spectroscopic analysis of a chemical compound.

An In-Depth Technical Guide to the Photophysical Properties of 4′,6-diamidino-2-phenylindole (DAPI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4′,6-diamidino-2-phenylindole, commonly known as DAPI, is a fluorescent stain that exhibits a strong affinity for adenine-thymine (A-T) rich regions within the minor groove of DNA.[1][2][] First synthesized in 1971, DAPI was initially investigated as a potential drug for trypanosomiasis.[1] Although it proved ineffective as a therapeutic agent, its potent and highly fluorescent binding to DNA led to its widespread adoption as a nuclear and chromosome counterstain in fluorescence microscopy, flow cytometry, and other biological assays.[1][4][5] This guide provides a comprehensive overview of the core photophysical properties of DAPI, detailed experimental protocols for its use, and visualizations of its mechanism of action.

Photophysical Properties

The fluorescence of DAPI is highly dependent on its environment. In its free form in aqueous solution, DAPI exhibits weak fluorescence.[5] However, upon binding to double-stranded DNA (dsDNA), its fluorescence quantum yield increases significantly, by approximately 20-fold.[2][4][6] This enhancement is attributed to a reduction in the structural flexibility of the DAPI molecule and a decrease in polarization when it is situated within the rigid and apolar microenvironment of the DNA minor groove.[7]

The key photophysical parameters of DAPI are summarized in the table below.

PropertyValue (Free DAPI in aqueous solution)Value (DAPI bound to dsDNA)References
Absorption Maximum (λabs) 344 nm358 - 359 nm[2][8][9][10]
Emission Maximum (λem) ~450 nm461 nm[1][][8][10]
Molar Extinction Coefficient (ε) 21,000 M-1cm-127,000 M-1cm-1[10][11][12]
Quantum Yield (ΦF) 0.0460.58 - 0.92[5][12][13]
Fluorescence Lifetime (τ) Two components: ~0.2 ns and ~2.8 nsMultiple components, with a longer lifetime of ~4 ns[14]

Note: The exact values can vary depending on the solvent, pH, and the specific DNA sequence to which DAPI is bound.

When DAPI binds to RNA, its fluorescence is not as strong as when bound to dsDNA, and the emission maximum shifts to approximately 500 nm.[1][][4]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of DAPI for nuclear staining.

  • DAPI Stock Solution (e.g., 5 mg/mL or 14.3 mM):

    • Dissolve the contents of a vial of DAPI dihydrochloride in deionized water (diH₂O) or dimethylformamide (DMF).

    • DAPI has limited solubility in water, so sonication may be required to fully dissolve the powder.

    • The stock solution can be stored at 2-6°C for several months or at -20°C for extended periods.[15]

  • DAPI Working Solution (e.g., 300 nM):

    • Prepare an intermediate dilution of the stock solution in a buffer such as phosphate-buffered saline (PBS).

    • Further dilute the intermediate solution in PBS to the final working concentration. A typical starting concentration for staining fixed cells is 300 nM.[15][16]

This protocol is suitable for cells cultured on coverslips or slides.

  • Fixation and Permeabilization:

    • Fix the cells using an appropriate method, such as with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[17]

    • Wash the cells three times with PBS.

    • Permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes.[17] This step is crucial to allow DAPI to enter the nucleus.

    • Wash the cells again three times with PBS.

  • DAPI Staining:

    • Add a sufficient volume of the DAPI working solution to completely cover the cells.

    • Incubate for 1-5 minutes at room temperature, protected from light.[15]

    • Remove the staining solution.

  • Washing and Mounting:

    • Wash the cells two to three times with PBS to remove unbound DAPI and reduce background fluorescence.[16][17]

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish or a suitable sealant.

  • Visualization:

    • Image the stained cells using a fluorescence microscope equipped with a DAPI filter set (typically with an excitation wavelength around 360 nm and an emission filter around 460 nm).[16][18]

DAPI is generally cell-impermeant and is therefore more commonly used for fixed cells. However, at higher concentrations, it can be used to stain live cells, although this may have cytotoxic effects.[2][19]

  • Preparation:

    • Prepare a DAPI working solution in a suitable cell culture medium or PBS at a concentration typically ranging from 0.1 to 1 µg/mL.[20]

  • Staining:

    • Add the DAPI solution directly to the live cells in their culture vessel.

    • Incubate at 37°C for 10-15 minutes.[20]

  • Washing and Imaging:

    • Gently wash the cells with fresh culture medium or PBS to minimize background fluorescence.

    • Image the cells immediately using a fluorescence microscope with the appropriate filter set.[20]

Signaling Pathways and Experimental Workflows

The primary "signaling pathway" for DAPI is its direct interaction with DNA, leading to a fluorescent signal. The following diagrams illustrate the mechanism of DAPI fluorescence and a typical experimental workflow for its use in immunofluorescence.

DAPI_Mechanism DAPI Free DAPI (Low Fluorescence) Complex DAPI-DNA Complex (High Fluorescence) DAPI->Complex Binds to Minor Groove DNA dsDNA (A-T Rich Minor Groove) DNA->Complex Emitted_Light Blue Emission (~461 nm) Complex->Emitted_Light Fluoresces Light_Source UV Excitation (~358 nm) Light_Source->Complex

Caption: Mechanism of DAPI fluorescence upon binding to DNA.

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Fixation Cell Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab DAPI_Stain DAPI Counterstaining Secondary_Ab->DAPI_Stain Mounting Mounting DAPI_Stain->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

Caption: A typical workflow for immunofluorescence incorporating DAPI counterstaining.

References

Thermal Degradation Profile of Pigment Yellow 147: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Yellow 147 (C.I. 60645), a high-performance anthraquinone-based colorant, is renowned for its exceptional thermal stability, making it a preferred choice for demanding applications such as engineering plastics. This technical guide provides an in-depth analysis of the thermal degradation profile of this compound, consolidating available data on its heat resistance, melting point, and decomposition characteristics. The document details the methodologies for thermal analysis and presents a plausible degradation pathway based on its chemical structure. This guide is intended to be a valuable resource for researchers and professionals in material science and drug development, where thermal stability is a critical parameter.

Introduction

This compound, with the chemical name 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bisanthraquinone, is a bright, reddish-yellow pigment.[1][2] Its robust molecular structure contributes to its excellent lightfastness, chemical resistance, and, most notably, its high thermal stability.[1][2][3] These properties make it suitable for coloring a wide range of polymers that are processed at high temperatures, including polycarbonate (PC), polyethylene terephthalate (PET), and polyamides (PA). Understanding the thermal degradation profile of this compound is crucial for optimizing processing conditions, ensuring product quality, and predicting the long-term performance of the colored articles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bisanthraquinone[4]
C.I. Name This compound[1][2]
C.I. Number 60645[2]
CAS Number 4118-16-5[1][2]
Molecular Formula C37H21N5O4[1][4]
Molecular Weight 599.6 g/mol [4]
Appearance Yellow powder[5]
Melting Point ~358 °C[6]
Auto-ignition Temperature 422 °C[6]

Thermal Stability and Degradation Data

This compound exhibits high heat resistance, with reported stability up to 280-300°C, depending on the polymer matrix and processing conditions.[1][2] Thermal degradation is typically assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Summary of Thermal Analysis Data
Thermal ParameterTypical Value RangeMethod
Onset of Decomposition (Td) 350 - 400 °CTGA
Temperature of Maximum Weight Loss (Tmax) 400 - 450 °CTGA
Weight Loss at 400 °C < 5%TGA
Weight Loss at 500 °C 20 - 40%TGA
Melting Point (Tm) ~358 °CDSC
Decomposition Enthalpy (ΔHd) VariesDSC
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a typical TGA curve would show minimal weight loss up to its decomposition temperature, indicating its high stability. The major weight loss would occur in a single or multi-step process at temperatures above 350°C, corresponding to the breakdown of the organic structure.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. A DSC thermogram for this compound would be expected to show a distinct endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks may be observed, indicating the energy released during thermal decomposition.

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC analyses on this compound.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the dry this compound powder (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is determined from the temperature at which significant weight loss begins. The derivative of the weight loss curve (DTG) is used to identify the temperature of maximum decomposition rate.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the dry this compound powder (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The analysis is performed under a continuous purge of an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program: The sample and reference are subjected to a controlled temperature program, typically involving heating from ambient temperature to a temperature above the expected melting and decomposition points (e.g., 450°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The melting point is identified as the peak temperature of the endothermic melting transition. Exothermic peaks at higher temperatures correspond to decomposition events.

Visualizations

Experimental Workflow for Thermal Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) sample This compound Powder weighing Accurate Weighing (2-10 mg) sample->weighing crucible Placement in TGA/DSC Pan weighing->crucible tga_instrument TGA Instrument crucible->tga_instrument TGA Sample dsc_instrument DSC Instrument crucible->dsc_instrument DSC Sample tga_conditions Nitrogen Atmosphere Heating Rate: 10°C/min tga_instrument->tga_conditions tga_analysis Weight Loss vs. Temperature tga_conditions->tga_analysis data_interpretation Data Interpretation - Onset of Decomposition - Melting Point - Decomposition Profile tga_analysis->data_interpretation TGA Data dsc_conditions Nitrogen Atmosphere Heating Rate: 10°C/min dsc_instrument->dsc_conditions dsc_analysis Heat Flow vs. Temperature dsc_conditions->dsc_analysis dsc_analysis->data_interpretation DSC Data

A flowchart illustrating the experimental workflow for the thermal analysis of this compound.
Plausible Thermal Degradation Pathway

The thermal degradation of anthraquinone-based pigments is complex. For this compound, the degradation is likely to initiate at the weaker bonds in the molecule. The following diagram illustrates a plausible, simplified degradation pathway.

degradation_pathway PY147 This compound (C37H21N5O4) intermediate1 Initial Bond Scission (e.g., C-N bonds) PY147->intermediate1 High Temperature (>350°C) intermediate2 Fragmentation of Triazine Ring intermediate1->intermediate2 intermediate3 Decomposition of Anthraquinone Moieties intermediate1->intermediate3 products Volatile Products (e.g., CO, CO2, NOx, Phenylacetylene) intermediate2->products intermediate3->products char_residue Char Residue intermediate3->char_residue

A simplified diagram showing a plausible thermal degradation pathway for this compound.

Conclusion

This compound is a thermally robust organic pigment with a high decomposition temperature, making it well-suited for high-temperature polymer processing. This technical guide has summarized the key thermal properties and provided standardized protocols for their evaluation using TGA and DSC. The provided visualizations offer a clear overview of the experimental workflow and a plausible degradation mechanism. While specific, publicly available TGA and DSC data for this compound are limited, the information presented here, based on its chemical class and typical performance, serves as a valuable baseline for researchers and professionals working with this high-performance pigment. Further studies focusing on the detailed analysis of its degradation products would provide a more complete understanding of its thermal behavior.

References

Technical Guide: Solubility of Pigment Yellow 147 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 147 (C.I. 60645; CAS 4118-16-5) is a high-performance anthraquinone pigment known for its excellent heat stability, lightfastness, and vibrant yellow hue.[1][2] These properties make it a valuable colorant in a wide range of applications, including plastics, fibers, and coatings.[1][2][3] In research and development, particularly in fields like drug delivery systems, material science, and formulation chemistry, a thorough understanding of a pigment's solubility in various organic solvents is critical. Solubility data informs solvent selection for processing, purification, and the preparation of stable dispersions, and it is a key parameter in predicting the pigment's behavior in a given matrix.

This technical guide provides a summary of the currently available solubility data for this compound and presents a detailed experimental protocol for determining its solubility in organic solvents.

Solubility Data for this compound

SolventChemical ClassSolubilityQuantitative Value (at 23 °C)
N,N-Dimethylformamide (DMF)AmideVery Soluble[4]Not Available
MethanolAlcoholSoluble[4]Not Available
Glacial Acetic AcidCarboxylic AcidSparingly Soluble[4]Not Available
ChloroformHalogenated AlkaneVery Slightly Soluble[4]Not Available
WaterProticPractically Insoluble[2][4]< 10 µg/L[5]

Note: The qualitative descriptions are based on manufacturer technical data sheets and may not represent standardized solubility testing.

The lack of specific quantitative data highlights the necessity for a standardized experimental approach to determine the solubility of this compound in solvents relevant to specific research or development applications.

Experimental Protocol for Quantitative Solubility Determination

The following protocol is a comprehensive methodology for determining the quantitative solubility of this compound in organic solvents. This protocol is based on established principles of solubility testing for pigments and can be adapted for various laboratory settings.

Principle

A saturated solution of this compound is prepared in the target organic solvent at a controlled temperature. The undissolved pigment is then separated from the saturated solution by filtration. The concentration of the dissolved pigment in the clear filtrate is determined using a suitable analytical method, such as gravimetric analysis or UV-Vis spectrophotometry.

Materials and Equipment
  • This compound powder

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Erlenmeyer flasks with stoppers

  • Analytical balance (± 0.0001 g)

  • Constant temperature water bath or incubator

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.2 µm PTFE)

  • Glass syringes

  • Pipettes

  • Oven or vacuum oven

  • UV-Vis spectrophotometer and cuvettes (for spectrophotometric method)

Experimental Procedure

Step 1: Preparation of a Saturated Solution

  • Accurately weigh an excess amount of this compound (e.g., 0.1 g) and transfer it to an Erlenmeyer flask.

  • Add a known volume of the selected organic solvent (e.g., 20 mL) to the flask.

  • Stopper the flask and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

  • Stir the mixture vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24 hours) to ensure the solution reaches saturation.

Step 2: Separation of Undissolved Pigment

  • After the equilibration period, allow the mixture to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

  • Carefully draw the supernatant (the clear, saturated solution) into a glass syringe.

  • Attach a syringe filter to the syringe and filter the solution into a clean, dry, pre-weighed container (for the gravimetric method) or a volumetric flask (for the spectrophotometric method). This step removes any remaining suspended particles.

Step 3: Quantification of Dissolved Pigment

Method A: Gravimetric Analysis

  • Accurately weigh the container with the clear filtrate.

  • Evaporate the solvent from the filtrate using a gentle stream of nitrogen or by placing it in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the pigment.

  • Once the solvent is completely evaporated, place the container in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.

  • Weigh the container with the dried pigment residue.

  • Calculate the solubility (S) in g/L using the following equation:

    S (g/L) = (Weight of residue (g) / Volume of filtrate (L))

Method B: UV-Vis Spectrophotometry

  • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

  • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.

  • Plot a calibration curve of absorbance versus concentration.

  • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample.

  • Determine the concentration of the diluted sample from the calibration curve and calculate the concentration of the original saturated solution, accounting for the dilution factor.

Safety Precautions
  • Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G Workflow for Determining Pigment Solubility cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_quant Quantification cluster_grav Gravimetric Method cluster_spec Spectrophotometric Method prep1 Weigh excess this compound prep2 Add known volume of organic solvent prep1->prep2 prep3 Equilibrate at constant temperature with stirring (e.g., 24h) prep2->prep3 sep1 Allow solids to settle prep3->sep1 sep2 Filter supernatant through 0.2 µm filter sep1->sep2 quant_choice Choose Method sep2->quant_choice grav1 Collect known volume of filtrate in a pre-weighed container quant_choice->grav1 Gravimetric spec1 Prepare calibration curve quant_choice->spec1 Spectrophotometric spec2 Dilute filtrate to known volume quant_choice->spec2 Spectrophotometric grav2 Evaporate solvent grav1->grav2 grav3 Dry residue to constant weight grav2->grav3 grav4 Calculate solubility (g/L) grav3->grav4 spec4 Calculate concentration from calibration curve spec1->spec4 spec3 Measure absorbance spec2->spec3 spec3->spec4

Caption: Workflow for the quantitative determination of this compound solubility.

References

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Pigment Yellow 147

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for detailed crystallographic data and specific experimental protocols for the study of Pigment Yellow 147's crystal structure and polymorphism has revealed a significant lack of publicly available scientific literature on this specific pigment. While general information regarding its chemical properties is accessible, in-depth structural analysis and characterization of its polymorphic forms are not documented in the searched scientific databases, patents, or technical reports.

This guide, therefore, serves to provide a foundational understanding of this compound based on available data and outlines the standard methodologies and characterization techniques that would be employed in a comprehensive study of its crystal structure and polymorphism, drawing parallels with studies on other organic pigments.

Introduction to this compound

This compound (C.I. 60645) is a high-performance organic pigment belonging to the anthraquinone chemical class. Its molecular formula is C37H21N5O4, and its CAS number is 4118-16-5.[1][2] It is characterized by its bright yellow shade, excellent heat stability, and good light and weather fastness, making it a popular choice for demanding applications, particularly in the plastics industry.[3][4]

Table 1: General Properties of this compound

PropertyValue
CI Name This compound
CI Number 60645
CAS Number 4118-16-5
Molecular Formula C37H21N5O4
Molecular Weight 599.6 g/mol [1][2]
Chemical Class Anthraquinone[1]
Appearance Yellow powder
Key Features High heat stability, good lightfastness, good weather resistance[3][4]
Primary Applications Plastics[3][5]

The Concept of Polymorphism in Pigments

Polymorphism is the ability of a solid material to exist in more than one crystal structure or arrangement.[6][7] These different crystalline forms are known as polymorphs. Polymorphism is a critical consideration in the pigment industry as different polymorphs of the same chemical compound can exhibit significantly different physical and chemical properties, including:

  • Color and Optical Properties: Different crystal packing can affect the electronic interactions between molecules, leading to variations in color shade, tinctorial strength, and transparency.[8]

  • Thermal Stability: The stability of the crystal lattice can vary between polymorphs, impacting the pigment's performance at elevated temperatures.

  • Solubility and Bleeding Resistance: Different polymorphs can have varying solubilities in solvents and plasticizers, which affects their migration and bleeding characteristics in final products.

  • Mechanical Properties: Crystal habit and hardness can differ, influencing the dispersibility of the pigment in various media.

The identification and control of polymorphism are therefore essential for ensuring consistent product quality and performance.[6]

Experimental Protocols for the Study of Crystal Structure and Polymorphism

While specific data for this compound is unavailable, a typical investigation into the crystal structure and polymorphism of an organic pigment would involve the following key experiments:

Synthesis and Crystallization

The first step involves the synthesis of the pigment, followed by controlled crystallization experiments to induce the formation of different polymorphs.

Synthesis of this compound (General Method): A general method for the synthesis of this compound involves the reaction of 1-aminoanthraquinone with a derivative of a triazine.[1] The crude pigment is then subjected to purification and finishing processes.

Experimental Workflow for Polymorph Screening:

polymorph_identification cluster_screening Screening cluster_primary_analysis Primary Analysis cluster_secondary_analysis Secondary Analysis & Confirmation Sample_Prep Sample Preparation (Different Conditions) PXRD Powder X-Ray Diffraction Sample_Prep->PXRD Different Patterns? DSC Differential Scanning Calorimetry PXRD->DSC Different Thermal Events? Spectroscopy FTIR / Raman Spectroscopy DSC->Spectroscopy Different Spectra? Microscopy Microscopy (SEM/TEM) Spectroscopy->Microscopy Different Morphology? SCXRD Single Crystal XRD (if possible) Microscopy->SCXRD Definitive Structure

References

A Technical Guide to the Determination of Fluorescence Quantum Yield for Pigment Yellow 147

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fluorescence quantum yield (ΦF) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed by a fluorophore.[1][2] For materials like Pigment Yellow 147, an anthraquinone-based colorant noted for its thermal stability and solid-state fluorescence, determining the quantum yield is essential for its application in plastics, coatings, and advanced materials where fluorescence properties are leveraged.[3][4][5] This guide provides a comprehensive overview of the principles and a detailed experimental protocol for determining the fluorescence quantum yield of this compound using the well-established comparative method.[1][6]

Introduction to Fluorescence Quantum Yield

When a molecule absorbs a photon, it transitions to an electronically excited state. This excited state can return to the ground state through several deactivation pathways, including radiative decay (fluorescence) and non-radiative decay (internal conversion, intersystem crossing). The fluorescence quantum yield represents the probability that an absorbed photon will result in the emission of a fluorescent photon.[1] A value of 1.0 (or 100%) signifies that every absorbed photon is emitted as a fluorescent photon, indicating maximum efficiency.[7][8]

Two primary methods are employed for determining the fluorescence quantum yield:

  • Absolute Method: This technique directly measures the number of photons emitted and absorbed using specialized equipment, such as an integrating sphere.[6][9] While highly accurate, it requires a dedicated and calibrated setup.[6]

  • Comparative Method: This is the most common approach, where the fluorescence intensity of the sample is compared to a reference standard with a known, well-characterized quantum yield.[1][8] This method is more accessible as it can be performed using a standard spectrofluorometer and UV-Vis spectrophotometer.[10]

This guide will focus on the comparative method due to its widespread use and accessibility.[2][11]

Experimental Protocol: Comparative Method

The comparative method involves measuring the absorbance and fluorescence of both the test sample (this compound) and a reference standard under identical conditions.[8] The quantum yield is then calculated using the ratio of their integrated fluorescence intensities, absorbances, and the refractive indices of the solvents.[12]

3.1 Materials and Instrumentation

  • Test Sample: this compound

  • Reference Standard: Rhodamine 6G (ΦF = 0.95 in ethanol) is a suitable standard due to its high and stable quantum yield and spectral overlap with many yellow pigments.

  • Solvent: Spectroscopic grade ethanol (or a suitable solvent in which both the sample and standard are soluble and stable).

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Corrected Spectrofluorometer

    • 10 mm path length quartz cuvettes

3.2 Detailed Methodology

  • Preparation of Stock Solutions:

    • Accurately prepare stock solutions of this compound and Rhodamine 6G in ethanol. The concentration should be high enough to allow for a dilution series.

  • Preparation of Dilution Series:

    • From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.

    • The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is within the range of 0.02 to 0.1.[8][9] This is crucial to minimize inner-filter effects where emitted light is reabsorbed by other fluorophore molecules.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each solution.

    • Determine the absorbance value at the selected excitation wavelength (e.g., 488 nm) for all solutions. Ensure the same excitation wavelength is used for both the sample and the standard.[8]

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each solution.

    • It is critical to maintain identical instrument settings (e.g., excitation wavelength, slit widths, detector voltage) for all measurements of both the sample and the standard.[8]

    • Record the emission spectrum across the entire fluorescence band for each solution.

  • Data Processing and Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).[8]

    • For both this compound and the reference standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

    • Perform a linear regression for each data set. The resulting plots should be linear and pass through the origin. The slope of this line is the gradient (Grad).[1][11]

3.3 Calculation of Quantum Yield

The quantum yield of this compound (ΦX) is calculated using the following equation:[1][12]

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

  • ΦST is the known quantum yield of the reference standard (e.g., 0.95 for Rhodamine 6G).

  • GradX is the gradient (slope) from the plot of integrated fluorescence intensity vs. absorbance for this compound.

  • GradST is the gradient from the plot for the reference standard.

  • ηX is the refractive index of the solvent used for the sample.

  • ηST is the refractive index of the solvent used for the standard.

Note: If the same solvent is used for both the sample and the standard, the refractive index term (ηX² / ηST²) cancels out to 1.[12]

Data Presentation

For clarity and comparative analysis, all quantitative data should be summarized in structured tables. Below is a hypothetical dataset for the determination of the quantum yield of this compound against a Rhodamine 6G standard in ethanol.

Table 1: Absorbance and Fluorescence Data for Quantum Yield Determination

Sample Solution Absorbance at 488 nm Integrated Fluorescence Intensity (a.u.)
Rhodamine 6G (Std) 1 0.021 150,500
2 0.043 305,200
3 0.065 460,100
4 0.082 582,400
5 0.103 730,900
This compound 1 0.025 85,300
2 0.048 163,500
3 0.069 235,100
4 0.088 299,800

| | 5 | 0.105 | 357,600 |

Table 2: Calculated Parameters for Quantum Yield Determination

Parameter Rhodamine 6G (Standard) This compound (Sample)
Solvent Ethanol Ethanol
Refractive Index (η) 1.361 1.361
Gradient (Grad) from Intensity vs. Abs Plot 7,098,000 3,405,000
Known Quantum Yield (ΦST) 0.95 N/A

| Calculated Quantum Yield (ΦX) | N/A | 0.455 |

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the comparative method for determining fluorescence quantum yield.

G cluster_prep 1. Sample & Standard Preparation cluster_measurement 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis cluster_calc 4. Final Calculation A Prepare Stock Solutions (this compound & Standard) B Create Dilution Series (Absorbance < 0.1) A->B C Measure Absorbance Spectra (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Spectra (Spectrofluorometer) C->D Same Solutions E Integrate Fluorescence Intensity D->E F Plot: Intensity vs. Absorbance E->F G Calculate Gradient (Slope) for Sample & Standard F->G H Apply Quantum Yield Equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) G->H I Final Quantum Yield (Φ_F) of this compound H->I

Caption: Workflow for comparative quantum yield determination.

Conclusion

Determining the fluorescence quantum yield is a fundamental step in characterizing fluorescent materials like this compound. The comparative method, when performed with care, provides a reliable and accessible means to quantify this crucial property.[2][10] By following a rigorous protocol, including the use of a suitable standard, maintaining dilute solutions to avoid inner-filter effects, and ensuring consistent instrument parameters, researchers can obtain accurate and reproducible quantum yield values. This data is invaluable for the development and quality control of fluorescent materials in a wide range of scientific and industrial applications.

References

An In-depth Technical Guide to Pigment Yellow 147: MSDS and Safety Handling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Material Safety Data Sheet (MSDS) and safe handling protocols for Pigment Yellow 147 (CAS No. 4118-16-5). The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on data clarity and practical safety implementation.

Chemical and Physical Properties

This compound, also known as Cromophtal Yellow AGR, is an anthraquinone-based organic pigment.[1][2] It is recognized for its bright yellow hue, excellent heat stability, and lightfastness, making it suitable for various industrial applications, including plastics and coatings.[1][3][4]

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Chemical Formula C37H21N5O4[1][4][5][6][7]
Molecular Weight 599.60 g/mol [1][4][6][7]
CAS Number 4118-16-5[1][5][6][7]
EC Number 223-912-2[5][6][7]
Appearance Bright yellow powder[2][3][6]
Melting Point 358 °C[6]
Boiling Point 888.5 °C at 760 mmHg[6]
Flash Point 491.2 °C[6]
Density 1.477 - 1.50 g/cm³[1][6]
Bulk Density 1880 kg/m ³ at 23 °C[8]
Solubility in Water < 10 µg/L at 23 °C (pH ~6.4)[8]
log Pow (n-octanol/water) > 0.3 at 23 °C (Estimated)[8]
Heat Resistance 280 - 300 °C[1][2]
Light Fastness 8 (on a scale of 1 to 8)[1][2]
Oil Absorption 5 - 45 g/100g [1][2]
pH Value 6.0 - 7.5[1][2]

Toxicological and Ecotoxicological Data

Toxicological data for this compound is limited. According to the available Safety Data Sheets, it is not classified as a hazardous substance under the Globally Harmonized System (GHS).[5][7]

Human Health Toxicity

The acute toxicity data is largely incomplete, with the exception of dermal exposure.

Exposure RouteSpeciesValueSource(s)
Oral -No data available[5][6][8]
Inhalation -No data available[5][6][8]
Dermal Rat (male/female)LD50 > 2000 mg/kg bw[5][8]

Other toxicological endpoints such as skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity have no available data.[6]

Ecotoxicity

This compound shows low toxicity to aquatic organisms.

OrganismTestDurationValueSource(s)
Fish (Danio rerio)LC5096 h> 100 mg/L[5][8]
Daphnia (Daphnia magna)EC5048 h> 100 mg/L[5][8]
Algae (Pseudokirchneriella subcapitata)EC5072 h> 100 mg/L[5][8]
Microorganisms (Activated sludge)EC503 h> 1000 mg/L[5][8]

There is no data available on the persistence, degradability, or bioaccumulative potential of this compound.[6][8]

Safety Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety in the laboratory.

Engineering Controls
  • Ventilation: Handle in a well-ventilated place.[5] Use local exhaust ventilation to control airborne dust levels.[9]

  • Safety Equipment: Ensure safety showers and eyewash stations are readily available in the immediate vicinity of any potential exposure.[9][10]

Personal Protective Equipment (PPE) Workflow

The selection and use of PPE should follow a systematic process to ensure adequate protection.

PPE_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_procedure Handling Procedure Assess Assess Exposure Risk (Inhalation, Skin, Eye) Eye Eye/Face Protection: Tightly fitting safety goggles with side-shields (EN 166) Assess->Eye Eye Contact Risk Skin Skin Protection: - Impervious gloves (EN 374) - Fire/flame resistant and impervious clothing Assess->Skin Skin Contact Risk Respiratory Respiratory Protection: Full-face respirator if exposure limits are exceeded Assess->Respiratory Inhalation Risk Handle Handle Substance Eye->Handle Skin->Handle Respiratory->Handle Spill_Response Start Spill Occurs Evacuate Evacuate Personnel to Safe Areas Start->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE: - Respirator - Chemical Gloves - Safety Goggles - Protective Clothing Evacuate->PPE Ignition Remove All Sources of Ignition Evacuate->Ignition Contain Prevent Further Leakage (if safe to do so) Ventilate->Contain PPE->Contain Ignition->Contain Drains Prevent Entry into Drains Contain->Drains Collect Collect and Arrange Disposal: - Use spark-proof tools - Sweep up and shovel Drains->Collect Dispose Dispose of in Suitable, Closed Containers (Follow Regulations) Collect->Dispose End Decontaminate Area Dispose->End Hazard_Control_Logic cluster_identification Hazard Identification cluster_controls Risk Control Measures cluster_outcome Outcome Hazards Potential Hazards Dust Formation Eye/Skin Contact Inhalation Engineering Engineering Controls Ventilation Eyewash Stations Hazards->Engineering Administrative Administrative Controls Safe Handling Procedures Training Hazards->Administrative PPE Personal Protective Equipment (PPE) Goggles Gloves Respirator Hazards->PPE SafeHandling Safe Handling Environment Engineering->SafeHandling Administrative->SafeHandling PPE->SafeHandling

References

Alternative names and synonyms for Pigment Yellow 147 in scientific literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Pigment Yellow 147, a high-performance organic pigment. It details its chemical identity, alternative names and synonyms, physical and chemical properties, and applications. The guide also includes a synthesis methodology and outlines standard experimental protocols for its characterization, catering to the needs of researchers in materials science, chemistry, and drug development.

Chemical Identity and Synonyms

This compound is chemically known as 1-[[4-[(9,10-dioxoanthracen-1-yl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione[1]. It is a complex organic molecule belonging to the anthraquinone class of colorants. Due to its widespread use in various industries, it is known by a multitude of synonyms, trade names, and chemical identifiers. A comprehensive list is provided in the table below for easy reference in scientific literature and commercial sourcing.

Table 1: Alternative Names, Synonyms, and Chemical Identifiers for this compound

CategoryIdentifier
Common Name This compound
IUPAC Name 1-[[4-[(9,10-dioxoanthracen-1-yl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione[1]
CAS Registry Number 4118-16-5
C.I. Name C.I. This compound, C.I. 60645[2]
EINECS Number 223-912-2
Chemical Formula C₃₇H₂₁N₅O₄
Molecular Weight 599.6 g/mol [1]
Trade Names & Synonyms Cromophtal Yellow AGR, Filester Yellow RNB, Kayaset Yellow E-AR, Plastic Yellow AGR, Fast Yellow 147, Anthraquinone Yellow RNB, 1,1'-((6-Phenyl-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone, 9,10-Anthracenedione, 1,1'-((6-phenyl-1,3,5-triazine-2,4-diyl)diimino)bis-[2][3]

Diagram 1: Chemical Structure and Identifiers of this compound

PigmentYellow147 This compound: Core Structure and Identifiers cluster_identifiers Chemical Identifiers cluster_names Synonyms & Trade Names cluster_structure Molecular Information PY147 This compound CAS CAS: 4118-16-5 PY147->CAS CI C.I. Name: 60645 PY147->CI EINECS EINECS: 223-912-2 PY147->EINECS IUPAC 1-[[4-[(9,10-dioxoanthracen-1-yl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione PY147->IUPAC TradeNames Cromophtal Yellow AGR Filester Yellow RNB Kayaset Yellow E-AR PY147->TradeNames Formula Formula: C₃₇H₂₁N₅O₄ PY147->Formula MW MW: 599.6 g/mol PY147->MW

Caption: Relationship between this compound and its key identifiers.

Physicochemical Properties

This compound is a yellow powder with excellent heat and light fastness, making it suitable for high-performance applications. Its insolubility in water and most organic solvents is a key characteristic of a pigment. A summary of its key properties is presented below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical Form Yellow Powder
Melting Point >300 °C
Solubility Insoluble in water[2]
Heat Resistance Up to 300 °C in certain polymers[2]
Light Fastness (Blue Wool Scale) 6-8 (depending on the medium and concentration)[4]
Acid Resistance (5% HCl) 5 (Excellent)[2]
Alkali Resistance (5% Na₂CO₃) 5 (Excellent)[2]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the condensation reaction of 1-aminoanthraquinone with a triazine derivative. A specific preparation is described as follows:

Reactants:

  • 2-phenyl-4,6-diamino-1,3,5-triazine

  • 1-chloroanthraquinone

  • Sodium carbonate (acid scavenger)

  • Nitrobenzene (solvent)

  • Pyridine

  • Ketone iodide (catalyst)

Procedure:

  • To 200 parts of nitrobenzene, add 11.25 parts of 2-phenyl-4,6-diamino-1,3,5-triazine, 30.6 parts of 1-chloroanthraquinone, and 15.9 parts of sodium carbonate.

  • Add a solution of 1.65 parts of ketone iodide in 9 parts of pyridine to the mixture.

  • Stir the reaction mixture at 150-155 °C for 12 hours.

  • Filter the hot mixture at 100 °C.

  • Wash the filter cake with hot nitrobenzene (100 °C) until the filtrate is only slightly colored.

  • Wash the filter cake with ethanol.

  • Finally, wash the product with hot water to remove any remaining inorganic salts.

  • Dry the resulting pigment. The reported yield for this specific procedure is 96.7%[4].

A patent also describes an alternative method using 1-aminoanthraquinone, cyanuric chloride, and phenol as starting materials in the presence of an acid binding agent and a phase transfer catalyst[5].

Diagram 2: Synthesis Workflow for this compound

SynthesisWorkflow Reactants Reactants: - 2-phenyl-4,6-diamino-1,3,5-triazine - 1-chloroanthraquinone - Na₂CO₃, Nitrobenzene, Pyridine, Ketone Iodide Reaction Reaction (150-155 °C, 12h) Reactants->Reaction Filtration Hot Filtration (100 °C) Reaction->Filtration Washing Washing Sequence: 1. Hot Nitrobenzene 2. Ethanol 3. Hot Water Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product

Caption: A simplified workflow for the synthesis of this compound.

Characterization Methods
  • FTIR Spectroscopy: The presence of characteristic functional groups can be confirmed using Fourier-transform infrared spectroscopy. The spectrum would be expected to show peaks corresponding to N-H stretching, C=O stretching of the anthraquinone moiety, and aromatic C=C and C-N stretching vibrations. PubChem provides access to an FTIR spectrum of this compound obtained from a KBr pellet[1].

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the molecular structure. Due to the low solubility of the pigment, high-temperature or specialized NMR techniques might be necessary. PubChem lists the availability of a ¹³C NMR spectrum[1].

  • Mass Spectrometry: High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the pigment.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum, typically measured in a suitable solvent or as a solid dispersion, provides information about the electronic transitions responsible for its color. The maximum absorption wavelength (λmax) is a key characteristic.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the pigment by measuring its weight loss as a function of temperature. This analysis can identify the decomposition temperature of the pigment.

  • Differential Scanning Calorimetry (DSC): DSC can be used to identify phase transitions, such as melting or crystallization, although for high-melting-point pigments like this compound, decomposition may occur before melting.

The light and weather fastness of pigments are critical performance indicators. Standardized tests are used to evaluate these properties.

  • Light Fastness (ISO 105-B02): This standard specifies a method for determining the resistance of the color of textiles to an artificial light source representative of natural daylight (xenon arc lamp)[6][7][8][9]. The change in color of the exposed sample is assessed by comparison with a set of blue wool references (rated 1 to 8, with 8 being the highest fastness)[10].

  • Weather Fastness: This test evaluates the resistance of the pigment to outdoor conditions, including sunlight, moisture, and temperature fluctuations. Accelerated weathering tests are often performed in a chamber that simulates these conditions.

Applications

This compound is primarily used as a colorant in a variety of high-performance applications due to its excellent stability.

  • Plastics: It is widely used in the coloration of various plastics, including polystyrene (PS), acrylonitrile butadiene styrene (ABS), polycarbonate (PC), and polyethylene terephthalate (PET)[4]. Its high heat stability makes it suitable for processing at elevated temperatures.

  • Coatings and Inks: Its good light and weather fastness make it a suitable choice for automotive and industrial coatings, as well as for high-quality printing inks.

  • Fibers: It is used for the coloration of synthetic fibers, such as polyester.

Relevance for Drug Development Professionals

While there is no direct evidence in the reviewed literature of this compound being used in drug delivery systems or as a therapeutic agent, its core chemical structures, anthraquinone and s-triazine , are of significant interest in medicinal chemistry.

  • Anthraquinones: This class of compounds includes both natural and synthetic derivatives with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[11]. They are known to interact with DNA and various enzymes, making them a scaffold for the design of new drugs.

  • s-Triazines: The 1,3,5-triazine ring is considered a "privileged structure" in drug discovery. Numerous s-triazine derivatives have been developed with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects[1][2][4][12][13]. Several approved drugs contain the s-triazine moiety.

The combination of these two pharmacologically relevant scaffolds in the structure of this compound suggests that it could be a starting point for the design of novel bioactive compounds. However, its poor solubility would likely be a significant hurdle to overcome for any potential therapeutic application. Further research would be needed to explore any biological activity and to develop soluble derivatives for screening.

DrugDevRelevance cluster_scaffolds Core Chemical Scaffolds cluster_activities Known Biological Activities of Scaffolds PY147 This compound Anthraquinone Anthraquinone PY147->Anthraquinone contains sTriazine s-Triazine PY147->sTriazine contains Anticancer Anticancer Anthraquinone->Anticancer Antimicrobial Antimicrobial Anthraquinone->Antimicrobial AntiInflammatory Anti-inflammatory Anthraquinone->AntiInflammatory sTriazine->Anticancer sTriazine->Antimicrobial

References

The Genesis of a High-Performance Color: A Technical Guide to Pigment Yellow 147

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development and the first synthesis of Pigment Yellow 147 (C.I. 60645), a high-performance anthraquinone pigment valued for its exceptional durability and vibrant color. This document provides a comprehensive overview of its emergence within the broader context of organic pigment innovation, details its chemical synthesis, and presents its key physicochemical properties in a structured format for easy reference.

Historical Development: A Quest for Stability and Brilliance

The story of this compound is rooted in the mid-20th century drive for synthetic colorants with superior performance characteristics. The development of new synthetic fibers and advanced polymer technologies in the post-war era created a demand for pigments with excellent heat stability, lightfastness, and resistance to migration.

While the precise date of the first synthesis of this compound is not publicly documented, its development can be situated within the broader advancements in anthraquinone chemistry during the 1960s and 1970s. Companies at the forefront of dye and pigment innovation, such as the Swiss chemical giant Ciba-Geigy (now part of BASF), were instrumental in creating a new generation of high-performance pigments.[1] Ciba-Geigy filed numerous patents for novel anthraquinone-based dyes and pigments during this period, indicating a fertile ground for the creation of molecules like this compound.[2][3][4] The pigment is commercially available under trade names such as Cromophtal® Yellow AGR, a brand associated with Ciba-Geigy, further strengthening the connection to their developmental work.[5][6][7]

This compound belongs to the anthraquinone class of colorants, which were first commercialized as dyes in the early 1900s.[3] The inherent stability of the anthraquinone structure provided a robust scaffold for the design of pigments that could withstand the rigors of high-temperature plastic processing and demanding outdoor applications. Its development in the late 20th century marked a significant step in fulfilling the need for durable and brilliant yellow shades in a variety of demanding applications.[8]

First Synthesis: Building the Molecular Architecture

The first synthesis of this compound, chemically known as 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis(anthracene-9,10-dione), involves a multi-step process culminating in the formation of a highly stable molecular structure. Two primary synthesis routes have been described in the literature.

Method 1: From 2-phenyl-4,6-diamino-1,3,5-triazine and 1-chloroanthraquinone

This method involves the condensation reaction between 2-phenyl-4,6-diamino-1,3,5-triazine and 1-chloroanthraquinone.[1]

Synthesis_Method_1 cluster_reactants Reactants cluster_conditions Reaction Conditions 2_phenyl_4_6_diamino_1_3_5_triazine 2-phenyl-4,6-diamino-1,3,5-triazine Reaction 2_phenyl_4_6_diamino_1_3_5_triazine->Reaction 1_chloroanthraquinone 1-chloroanthraquinone 1_chloroanthraquinone->Reaction Nitrobenzene Nitrobenzene (Solvent) Nitrobenzene->Reaction Sodium_Carbonate Sodium Carbonate (Base) Sodium_Carbonate->Reaction Pyridine_Ketone_Iodide Pyridine/Ketone Iodide (Catalyst) Pyridine_Ketone_Iodide->Reaction Heat 150-155°C, 12h Heat->Reaction Product This compound Reaction->Product Condensation

Method 2: From 1-aminoanthraquinone, Cyanuric Chloride, and Phenol

A patented alternative method utilizes more readily available starting materials.[1] This synthesis proceeds through a series of condensation reactions.

Synthesis_Method_2 1_aminoanthraquinone 1-aminoanthraquinone Intermediate_1 Intermediate Product 1_aminoanthraquinone->Intermediate_1 Condensation Cyanuric_Chloride Cyanuric Chloride Cyanuric_Chloride->Intermediate_1 Phenol Phenol Pigment_Yellow_147 This compound Phenol->Pigment_Yellow_147 Intermediate_1->Pigment_Yellow_147 Condensation with Phenol Acid_Binder Acid Binder (e.g., KOH) Acid_Binder->Intermediate_1 Phase_Transfer_Catalyst Phase Transfer Catalyst Phase_Transfer_Catalyst->Intermediate_1

Experimental Protocols

Synthesis of this compound (Method 1)

The following protocol is based on a documented manufacturing process.[1]

  • Reaction Setup: To 200 parts of nitrobenzene in a suitable reaction vessel, add 11.25 parts of 2-phenyl-4,6-diamino-1,3,5-triazine, 30.6 parts of 1-chloroanthraquinone, and 15.9 parts of sodium carbonate.

  • Catalyst Addition: Add a solution of 1.65 parts of ketone iodide in 9 parts of pyridine to the reaction mixture.

  • Reaction: Stir the mixture at a temperature of 150-155°C for 12 hours.

  • Filtration and Washing: Filter the hot mixture at 100°C. Wash the filter cake with nitrobenzene at 100°C until the filtrate is only slightly colored. Subsequently, wash with ethanol, followed by hot water to remove any free alkali.

  • Drying: Dry the resulting product to obtain this compound. A typical yield is reported to be around 96.7%.[1]

Physicochemical Properties

This compound is a bright, deep yellow powder that is insoluble in water.[2][5] Its key performance characteristics are summarized in the tables below.

Table 1: General Properties of this compound

PropertyValue
Chemical Formula C₃₇H₂₁N₅O₄
Molecular Weight 599.59 g/mol [5]
CAS Number 4118-16-5[5]
C.I. Number 60645[5]
Chemical Family Anthraquinone[5]
Appearance Bright yellow powder[2]
Water Solubility Insoluble[2]

Table 2: Performance and Resistance Properties of this compound

PropertyRating/Value
Lightfastness (in PS) 6-7[2]
Lightfastness (in PC, PET) 8[2]
Heat Resistance Up to 340°C (in PC)[2]
Weather Resistance (3000h) 4-5[2]
Acid Resistance Excellent[2]
Alkali Resistance Excellent[2]
Migration Resistance Good[2]

Applications

The excellent thermal stability, lightfastness, and chemical resistance of this compound make it a preferred choice for coloring a wide range of materials where durability is paramount.

Table 3: Recommended Applications for this compound

ApplicationSuitability
Plastics Highly Recommended (PS, ABS, PC, PET, PMMA, PA6, POM, PBT)[2][9]
Rubber Recommended[2]
Resins Recommended[2]
Inks Recommended[2]
Coatings Recommended[2]
Polyester Fiber (Spin Dyeing) Particularly Suitable[2]

Applications cluster_plastics Plastic Types cluster_fibers Fiber Applications PY147 This compound Plastics Plastics PY147->Plastics Coatings Coatings PY147->Coatings Inks Inks PY147->Inks Fibers Fibers PY147->Fibers PS PS Plastics->PS ABS ABS Plastics->ABS PC PC Plastics->PC PET PET Plastics->PET Spin_Dyeing Spin Dyeing Fibers->Spin_Dyeing

References

Navigating the Knowledge Gap: A Technical Guide to the Environmental Fate and Persistence of Pigment Yellow 147

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the environmental fate and persistence of C.I. Pigment Yellow 147 (CAS No. 4118-16-5), a high-performance anthraquinone pigment. Targeted at researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes available data and outlines the standardized experimental protocols required for a comprehensive environmental risk assessment. While specific environmental fate studies on this compound are notably absent in publicly accessible literature, this guide provides a framework for its evaluation based on its chemical class and established international testing guidelines.

Introduction to this compound

This compound, chemically identified as 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bisanthraquinone, is recognized for its excellent heat stability, lightfastness, and resistance to migration.[1][2] These properties make it a valuable colorant in plastics, inks, and coatings.[3][4] Structurally, it belongs to the anthraquinone class of pigments.[2][3] A critical characteristic influencing its environmental behavior is its very low solubility in water, reported as less than 10 µg/L.[3][5]

Ecotoxicological Profile

Available safety data indicates that this compound has a low potential for acute toxicity in aquatic organisms. Standard ecotoxicological tests have consistently shown no significant adverse effects at concentrations up to and exceeding 100 mg/L.[5][6] This low toxicity is likely linked to its poor water solubility, which limits the exposure concentration for aquatic species.

Table 1: Summary of Acute Ecotoxicity Data for this compound

Test OrganismEndpointExposure DurationResultReference
Danio rerio (Zebra fish)LC5096 hours> 100 mg/L[5][6]
Daphnia magna (Water flea)EC5048 hours> 100 mg/L[5][6]
Pseudokirchneriella subcapitata (Green algae)EC5072 hours> 100 mg/L[5][6]
Activated sludge, domesticEC503 hours> 1,000 mg/L[5][6]

Environmental Fate and Persistence: A Data Gap

A thorough review of scientific literature and safety data sheets reveals a significant lack of empirical data on the environmental fate and persistence of this compound. Key parameters such as biodegradability, potential for bioaccumulation, and mobility in soil are consistently reported as "no data available".[5] This absence of information necessitates a predictive approach based on the pigment's chemical nature and the application of standardized testing protocols.

Organic pigments, as a class, are generally characterized by low solubility and high stability, which can lead to persistence in the environment.[7] The Canadian Environmental Protection Act, 1999 (CEPA 1999) screening assessment of other substances in the Anthraquinones Group concluded that some members meet the criteria for persistence but not for bioaccumulation.[8] This suggests that while this compound may persist, its potential to bioaccumulate might be low.

Below is a logical workflow for the environmental fate assessment of a pigment like this compound, based on standard regulatory testing schemes.

G cluster_0 Initial Assessment cluster_1 Environmental Fate Testing cluster_2 Persistence & Risk Characterization A Substance Identification (this compound) B Physical-Chemical Properties (Solubility, Stability) A->B C Ready Biodegradability (OECD 301) B->C Low Solubility? D Hydrolysis as a Function of pH (OECD 111) B->D E Direct Photolysis (OECD 316) B->E G Bioaccumulation (OECD 305/315) B->G H Adsorption/Desorption (OECD 106) B->H F Inherent Biodegradability (OECD 302) C->F Not Readily Biodegradable I Persistence (P) Assessment C->I Readily Biodegradable (Not Persistent) F->I Persistence Conclusion J Bioaccumulation (B) Assessment G->J K Environmental Risk Characterization H->K Mobility Data I->K J->K

Caption: Logical workflow for assessing the environmental fate of this compound.

Recommended Experimental Protocols

To address the existing data gaps, the following standardized OECD (Organisation for Economic Co-operation and Development) test guidelines are recommended. These protocols represent the international standard for generating reliable data on the environmental behavior of chemical substances.[3][9]

Biodegradation

Given the pigment's low water solubility, initial screening for ready biodegradability might be challenging. Tests for inherent biodegradability are often more appropriate for such substances.

  • Ready Biodegradability (OECD 301 Series): A suite of tests (e.g., OECD 301B CO₂ Evolution, OECD 301F Manometric Respirometry) is available to determine if the pigment is easily biodegraded by microorganisms under aerobic conditions.[10][11]

    • Methodology: A defined concentration of the test substance is incubated in a mineral medium with a microbial inoculum (e.g., activated sludge). The extent of degradation is measured over 28 days by monitoring parameters like CO₂ production or oxygen consumption.[11] A substance is considered readily biodegradable if it reaches a pass level (e.g., >60% of theoretical CO₂ production) within a 10-day window.[11]

  • Inherent Biodegradability (OECD 302 Series): If a substance is not readily biodegradable, tests like the Zahn-Wellens/EMPA test (OECD 302B) can assess its potential for ultimate biodegradation under favorable conditions.[12]

    • Methodology: This test uses a higher concentration of microorganisms and a longer exposure period than ready biodegradability tests. The degradation is typically followed by measuring the Dissolved Organic Carbon (DOC) removal over 28 days.[10]

Hydrolysis

Hydrolysis is a key abiotic degradation pathway.

  • Hydrolysis as a Function of pH (OECD 111): This guideline is used to determine the rate of hydrolytic degradation of a chemical in aqueous solutions at different pH values (typically 4, 7, and 9).

    • Methodology: Sterile aqueous buffer solutions of the test substance are incubated at a constant temperature in the dark. Samples are taken at appropriate intervals and analyzed for the concentration of the parent substance. Due to the low water solubility of this compound, a co-solvent may be necessary, and analytical methods must be sensitive enough to detect low concentrations.

Photolysis

The high stability of this compound to light suggests direct photolysis might be a slow process, but it must be quantified.

  • Direct Phototransformation in Water (OECD 316): This test determines the rate of direct photolysis under simulated sunlight.[13][14]

    • Methodology: An aqueous solution of the test substance is irradiated with a light source that simulates natural sunlight (e.g., a xenon arc lamp). The concentration of the test substance is monitored over time. Dark controls are run in parallel to account for non-photolytic degradation. The quantum yield can be calculated to estimate the photolytic half-life under various environmental conditions.[13]

Bioaccumulation

Bioaccumulation potential is a critical aspect of risk assessment. For highly insoluble substances, assessing bioaccumulation in sediment-dwelling organisms may be particularly relevant.

  • Bioaccumulation in Fish (OECD 305): This is the standard test for determining the bioconcentration factor (BCF) in fish.

    • Methodology: Fish are exposed to the test substance in water at a constant concentration (uptake phase) until a steady state is reached. They are then transferred to clean water for a depuration phase. The concentrations of the substance in fish tissue and water are measured to calculate the BCF. Given the pigment's hydrophobicity, a dietary exposure route may also be considered.

  • Bioaccumulation in Sediment-Dwelling Benthic Oligochaetes (OECD 315): This test is suitable for substances that are likely to partition to sediment.[15]

    • Methodology: Sediment-dwelling worms (e.g., Lumbriculus variegatus) are exposed to sediment spiked with the test substance for an uptake phase (typically 28 days), followed by a depuration phase in clean sediment.[15] The bioaccumulation factor (BAF) is calculated based on the concentrations in the worms and the sediment.[15]

The following diagram illustrates potential, though hypothetical, environmental transformation pathways for a complex organic pigment.

G cluster_water Water Column cluster_sediment Sediment/Soil PY147 This compound (Particulate/Adsorbed) Photolysis Photolysis (Sunlight) PY147->Photolysis Hydrolysis Hydrolysis (Abiotic) PY147->Hydrolysis Biodegradation Biodegradation (Microbial) PY147->Biodegradation Bioaccumulation Bioaccumulation (Biota) PY147->Bioaccumulation Photo_Products Photodegradation Products Photolysis->Photo_Products Hydrolysis_Products Hydrolysis Products Hydrolysis->Hydrolysis_Products Bio_Products Metabolites Biodegradation->Bio_Products Mineralization Mineralization (CO2, H2O) Bio_Products->Mineralization

Caption: Conceptual environmental transformation pathways for an organic pigment.

Analytical Methodologies

A significant challenge in conducting these environmental fate studies is the analytical determination of this compound in complex environmental matrices (water, soil, sediment, biota). Its low solubility and high stability require robust and sensitive analytical methods.

  • Sample Preparation: Extraction techniques such as solid-phase extraction (SPE) for water samples and pressurized liquid extraction (PLE) or sonication for solid samples would be required to isolate the pigment from the matrix.

  • Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode-Array Detector (DAD) is a common technique for the quantification of pigments.[2][16] For unambiguous identification and quantification at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice.[15]

Conclusion and Future Work

This compound is a commercially important colorant with favorable properties of stability and low aquatic toxicity. However, there is a critical lack of data regarding its environmental persistence, degradability, and bioaccumulation potential. Its poor water solubility and high stability suggest that it is likely to be persistent in the environment, partitioning to sediment and soil.

To conduct a thorough environmental risk assessment, empirical data must be generated following internationally recognized OECD guidelines. This guide outlines the necessary experimental protocols for biodegradation, hydrolysis, photolysis, and bioaccumulation studies. The development of sensitive and validated analytical methods is a prerequisite for the successful execution of these environmental fate studies. The information generated will be essential for ensuring the safe and sustainable use of this pigment.

References

Navigating the Safe Handling of Pigment Yellow 147 in a Laboratory Setting: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Health and Safety Protocols for Researchers and Drug Development Professionals

The designation "PY 147" most commonly refers to Pigment Yellow 147, a deep yellow powder utilized primarily in plastics, printing inks, and paint coloration.[1] While not typically a substance of focus in drug development, its handling in a laboratory environment necessitates a thorough understanding of its safety profile and appropriate handling procedures to ensure the well-being of researchers and scientists. This technical guide provides a comprehensive overview of the health and safety considerations for this compound, drawing from available safety data sheets and chemical information.

It is important to note that the term "PY 147" could potentially refer to other substances in specific contexts. However, based on publicly available data, this compound is the most prominent chemical associated with this identifier. Researchers should always verify the identity of a chemical with its CAS number (4118-16-5 for this compound) before commencing any laboratory work.[2][3]

Physicochemical and Toxicological Data

A clear understanding of the physical, chemical, and toxicological properties of a substance is fundamental to safe laboratory practice. The following tables summarize the key data for this compound.

Property Value Reference
Chemical Name 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis-9,10-Anthracenedione[4]
CAS Number 4118-16-5[2][3]
Molecular Formula C37H21N5O4[3][4]
Molecular Weight 599.59 g/mol [4]
Appearance Yellow powder[5]
Melting Point 255°C[5]
Relative Density 1.6 g/cm³[5]
Solubility Insoluble in water[1]
Decomposition No decomposition at proper storage and application conditions[5]
Toxicological Endpoint Result Species Reference
Acute Dermal Toxicity (LD50) > 2000 mg/kg bwRat (male/female)[6]
Toxicity to Fish (LC50) > 100 mg/L (96 h)Danio rerio[6]
Toxicity to Daphnia (EC50) > 100 mg/L (48 h)Daphnia magna[6]
Toxicity to Algae (EC50) > 100 mg/L (72 h)Pseudokirchneriella subcapitata[6]
Toxicity to Microorganisms (EC50) > 1000 mg/L (3 h)Activated sludge[6]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[7][8] However, it is crucial to handle all chemicals with appropriate care.

Experimental Protocols: A Framework for Safe Handling

The following protocols are designed to minimize exposure and ensure a safe working environment when handling this compound.

1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: Always handle this compound in a well-ventilated area.[7] If there is a potential for dust generation, a local exhaust ventilation system or a chemical fume hood should be used.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[7] Gloves must be inspected prior to use and disposed of properly after handling the substance.

  • Body Protection: A lab coat or other protective clothing is recommended to prevent skin contact.[6][7]

2. Handling and Storage Procedures

  • Handling: Avoid the formation of dust and aerosols.[7] Use non-sparking tools and prevent fire caused by electrostatic discharge.[7] Avoid contact with skin and eyes.[7]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5] Keep away from incompatible materials and sources of ignition.[7]

3. Accidental Release Measures

  • Spill Cleanup: In the event of a spill, avoid dust formation.[7] Use personal protective equipment, including chemical-impermeable gloves.[7] Collect the spilled material using a method that does not generate dust (e.g., HEPA-filtered vacuum) and place it in a suitable, closed container for disposal.[7] Ensure adequate ventilation and remove all sources of ignition.[7] Do not let the chemical enter drains.[7]

4. First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air.[7] If breathing is difficult, give oxygen.[7] If not breathing, give artificial respiration and seek immediate medical attention.[7]

  • Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water.[7] Remove contaminated clothing.[7]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[7]

  • Ingestion: Rinse mouth with water.[7] Do not induce vomiting.[7] Call a doctor or Poison Control Center immediately.[7]

Visualizing Laboratory Safety Workflows

To further clarify the necessary safety procedures, the following diagrams illustrate key experimental workflows.

G Fig. 1: Personal Protective Equipment (PPE) Workflow start Enter Laboratory ppe_check Don Appropriate PPE: - Safety Goggles - Lab Coat - Gloves start->ppe_check handling Handle this compound ppe_check->handling decontaminate Decontaminate Work Area handling->decontaminate remove_ppe Remove PPE in Correct Order: 1. Gloves 2. Lab Coat 3. Goggles decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash exit Exit Laboratory wash->exit

Caption: PPE workflow for handling this compound.

G Fig. 2: Spill Response Logical Relationship spill Spill of this compound Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain Spill (if safe) ppe->contain cleanup Clean Up Spill (avoiding dust) contain->cleanup dispose Dispose of Waste in a Sealed Container cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report Incident decontaminate->report

Caption: Logical steps for responding to a spill of this compound.

Conclusion

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount to mitigate any potential risks associated with its handling. This guide provides a foundational framework for researchers and scientists. It is imperative to always consult the most current Safety Data Sheet (SDS) for any chemical before use and to be thoroughly familiar with the specific safety procedures of your institution. By fostering a culture of safety and preparedness, laboratories can ensure the well-being of their personnel while advancing scientific discovery.

References

Methodological & Application

Application Notes and Protocols: Pigment Yellow 147 as a Fluorescent Probe in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 147 (PY147), a high-performance anthraquinone-based colorant, is increasingly recognized for its potential beyond bulk coloration of plastics and textiles.[1][2][3] Its inherent solid-state fluorescence, coupled with exceptional thermal stability, light fastness, and chemical resistance, positions it as a promising candidate for use as a fluorescent probe in various polymeric systems.[1][3][4][5] These application notes provide a comprehensive overview of PY147's properties and outline protocols for its utilization as a fluorescent sensor in polymer research and development.

The robust nature of PY147 makes it particularly suitable for monitoring processes in engineering polymers that are processed at high temperatures.[5][6] Its fluorescence characteristics may be sensitive to changes in the local polymer microenvironment, such as polarity, viscosity, and the presence of specific analytes, offering opportunities for in-situ monitoring of polymerization kinetics, degradation, or drug release from polymer matrices.

Physicochemical and Photophysical Properties

A summary of the key properties of this compound is presented in the table below, compiled from various sources. These properties underscore its suitability for applications in a wide range of polymers.

PropertyValueReferences
Chemical Name N,N'-(1,3,5-triazine-2,4-diyl)bis[1-aminoanthraquinone-6-carboxamide]
CAS Number 4118-16-5[1][3][6]
Molecular Formula C37H21N5O4[1][3][4]
Molecular Weight 599.60 g/mol [1][3]
Appearance Bright yellow powder[3][4]
Heat Resistance Up to 340°C in PC[1][3][4]
Light Fastness 6-8 (on a scale of 1-8)[1][3][4]
Migration Resistance Good (4-5 in PVC)[1][3]
Solubility Insoluble in water[3][4]
Fluorescence Solid-state fluorescence[7]

Polymer Compatibility

This compound exhibits excellent compatibility with a variety of thermoplastics. Its application is recommended or conditionally recommended in the following polymers:

PolymerCompatibilityReferences
Polystyrene (PS)Recommended[2][4]
Acrylonitrile Butadiene Styrene (ABS)Recommended[2][3][4]
Polycarbonate (PC)Recommended[2][4]
Polyethylene Terephthalate (PET)Recommended[2][4][5]
Polymethyl Methacrylate (PMMA)Recommended[2][4]
Polyamide 6 (PA6)Recommended[4]
Polyoxymethylene (POM)Recommended[2]
Polybutylene Terephthalate (PBT)Recommended[4]
Polyvinyl Chloride (PVC-U)Recommended[4]
Polyethylene (PE)Suitable[2]
Polypropylene (PP)Suitable[2]

Conceptual Signaling Pathway of a Fluorescent Probe

The diagram below illustrates the general principle of how a fluorescent probe like this compound can be used to detect changes in its environment. The probe's fluorescence emission can be modulated by various external stimuli, leading to a detectable signal.

cluster_probe This compound Probe cluster_stimuli Environmental Stimuli Ground_State Ground State (S0) Excited_State Excited State (S1) Ground_State->Excited_State Excitation Emission Fluorescence (Emission) Excited_State->Emission Fluorescence Quenching Non-radiative Decay (Quenching) Excited_State->Quenching Quenching Analyte Analyte Binding Analyte->Quenching Modulates Polarity Change in Polarity Polarity->Emission Shifts Wavelength Viscosity Change in Viscosity Viscosity->Emission Affects Intensity Excitation Light Absorption (Excitation)

Caption: Conceptual signaling pathway of a fluorescent probe.

Experimental Protocols

The following are generalized protocols for the incorporation and analysis of this compound as a fluorescent probe in polymers. Researchers should adapt these protocols to their specific polymer systems and analytical instrumentation.

Protocol 1: Incorporation of this compound into a Polymer Matrix via Solution Casting

This protocol is suitable for soluble polymers to create thin films with a dispersed probe.

Materials:

  • This compound

  • Host polymer (e.g., Polystyrene, PMMA)

  • Suitable solvent (e.g., Toluene, Dichloromethane)

  • Glass vials

  • Ultrasonic bath

  • Petri dishes or glass slides

  • Spin coater (optional)

  • Vacuum oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent. Use an ultrasonic bath to aid dissolution if necessary.

  • Polymer Solution Preparation: Prepare a solution of the host polymer in the same solvent (e.g., 10% w/v).

  • Doping: Add a specific aliquot of the this compound stock solution to the polymer solution to achieve the desired final concentration (e.g., 0.01% w/w relative to the polymer).

  • Homogenization: Thoroughly mix the doped polymer solution by stirring or sonication to ensure a uniform dispersion of the probe.

  • Casting: Pour the solution into a petri dish or onto a glass slide. For more uniform films, use a spin coater.

  • Drying: Allow the solvent to evaporate slowly in a dust-free environment. Subsequently, dry the film in a vacuum oven at a temperature below the polymer's glass transition temperature to remove any residual solvent.

  • Characterization: The resulting polymer film containing this compound is now ready for fluorescence analysis.

Protocol 2: Incorporation of this compound into a Polymer via Melt Compounding

This protocol is suitable for thermoplastics and simulates industrial processing conditions.

Materials:

  • This compound powder

  • Host polymer pellets (e.g., PET, PC, ABS)

  • Twin-screw extruder or internal mixer

  • Injection molder or compression molder

Procedure:

  • Premixing: Dry-blend the this compound powder with the polymer pellets to the desired concentration.

  • Melt Compounding: Feed the mixture into a twin-screw extruder or an internal mixer. Process the material at a temperature above the polymer's melting or softening point to ensure homogeneous mixing.

  • Pelletizing: Extrude the molten polymer blend and pelletize it.

  • Sample Preparation: Use the compounded pellets to prepare samples for analysis, such as thin films or plaques, via injection molding or compression molding.

  • Characterization: The resulting polymer samples are ready for fluorescence measurements.

Protocol 3: Basic Fluorescence Spectroscopy Analysis

This protocol outlines the steps for acquiring fluorescence spectra of the prepared polymer samples.

Instrumentation:

  • Fluorometer (spectrofluorometer)

  • Solid-state sample holder

Procedure:

  • Sample Mounting: Securely mount the polymer film or plaque in the solid-state sample holder of the fluorometer.

  • Excitation Wavelength Selection: Determine the optimal excitation wavelength by recording an excitation spectrum while monitoring the emission at an estimated peak.

  • Emission Spectrum Acquisition: Set the determined excitation wavelength and record the fluorescence emission spectrum over a relevant wavelength range.

  • Data Analysis: Analyze the emission spectrum to determine the peak emission wavelength (λem) and the fluorescence intensity.

  • Environmental Sensing (Optional): To investigate the sensing capabilities, expose the polymer sample to different environments (e.g., various solvents to test for polarity effects, or different temperatures) and record the changes in the fluorescence spectrum.

Experimental Workflow for Probe Evaluation

The following diagram outlines a typical workflow for evaluating the performance of this compound as a fluorescent probe in a new polymer system.

Start Start: Select Polymer System Incorp Incorporate PY147 (Solution Casting or Melt Compounding) Start->Incorp Photo Characterize Photophysical Properties (Absorption, Emission, Quantum Yield) Incorp->Photo Stability Assess Probe Stability (Photostability, Thermal Stability) Photo->Stability Sensing Evaluate Sensing Performance (Introduce Stimuli: pH, Polarity, Analytes) Stability->Sensing Calibrate Calibrate Probe Response (Dose-Response Curves) Sensing->Calibrate Validate Validate in Application (e.g., Monitor Polymerization) Calibrate->Validate End End: Application Protocol Defined Validate->End

Caption: Workflow for evaluating PY147 as a fluorescent probe.

Potential Applications in Research and Development

The use of this compound as a fluorescent probe can be envisioned in several areas:

  • Monitoring Polymerization: Changes in viscosity and polarity during polymerization could be tracked by monitoring the fluorescence of PY147.

  • Sensing Polymer Degradation: The onset and progression of thermal or photodegradation could be detected through changes in the fluorescence signal.

  • Drug Delivery: As a fluorescent tag in polymer-based drug delivery systems, it could help in visualizing the distribution and release of the therapeutic agent.

  • Material Science: Probing the microenvironment of polymer blends and composites.

Further research is required to fully elucidate the specific sensing mechanisms and to quantify the sensitivity of this compound's fluorescence to various stimuli within different polymer matrices. The protocols and data presented here provide a solid foundation for researchers to explore the exciting potential of this robust pigment as a versatile fluorescent probe.

References

Application Notes and Protocols for Pigment Yellow 147 in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Yellow 147 (C.I. 60645) is an organic pigment with the chemical formula C₃₇H₂₁N₅O₄ and a molecular weight of 599.6 g/mol .[1] It is known for its bright yellow color, high thermal stability (up to 280-300°C), excellent lightfastness, and good chemical resistance.[2][3][4] These properties make it a candidate for investigation as a dopant material in the emissive layer of OLEDs. Its anthraquinone chemical structure is a feature it shares with other organic molecules that have been explored for electroluminescent applications. This document provides a comprehensive overview of the potential application of this compound in OLEDs, including its material properties, and detailed protocols for device fabrication and characterization.

Material Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name 1,1'-((6-Phenyl-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone[1]
CAS Number 4118-16-5[2]
Molecular Formula C₃₇H₂₁N₅O₄[1][3]
Molecular Weight 599.60 g/mol [3]
Appearance Bright yellow powder[4]
Heat Resistance 280-300 °C[2][3]
Light Fastness 8 (Excellent)[3]
Chemical Family Anthraquinone[2][3]
Solubility Insoluble in water[3]

Experimental Protocols

OLED Fabrication by Thermal Evaporation

Thermal evaporation is a common technique for depositing thin films of small molecule organic materials in a high-vacuum environment.

Protocol:

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of high-purity nitrogen.

    • Treat the substrates with UV-ozone for 15 minutes to enhance the work function of the ITO and improve hole injection.

  • Organic Layer Deposition:

    • Load the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

    • Load the organic materials, including this compound and a suitable host material (e.g., CBP, mCBP, or a host with high triplet energy like TCTA/TPBi), into separate quartz crucibles.

    • Deposit the organic layers sequentially by heating the crucibles. A typical device structure is as follows:

      • Hole Injection Layer (HIL): e.g., HAT-CN (10 nm)

      • Hole Transport Layer (HTL): e.g., NPB (40 nm)

      • Emissive Layer (EML): Co-evaporate the host material and this compound. The doping concentration of this compound can be varied (e.g., 1-10 wt%). The thickness of this layer is typically 20-30 nm.

      • Electron Transport Layer (ETL): e.g., TPBi (30 nm)

      • Electron Injection Layer (EIL): e.g., LiF (1 nm)

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the metal cathode, typically Aluminum (Al), at a thickness of 100-150 nm through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the fabricated devices to a nitrogen-filled glovebox for encapsulation using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.

OLED Fabrication by Spin Coating (for solution-processable formulations)

While this compound is generally insoluble in common organic solvents, this protocol is provided for a scenario where a soluble derivative or a stable nanoparticle dispersion is developed.

Protocol:

  • Solution Preparation:

    • Prepare a solution of a hole transport polymer (e.g., PEDOT:PSS in water).

    • Prepare a solution of the emissive layer by dissolving a host polymer and the soluble this compound derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene). The concentration of the dopant should be varied to optimize device performance.

  • Substrate Preparation:

    • Clean and treat ITO substrates as described in the thermal evaporation protocol.

  • Layer Deposition:

    • Spin-coat the PEDOT:PSS solution onto the ITO substrate and anneal to remove the solvent.

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the emissive layer solution on top of the PEDOT:PSS layer and anneal.

    • The subsequent layers (ETL, EIL, and cathode) are typically deposited by thermal evaporation as described in the previous protocol to achieve high-quality interfaces and device performance.

  • Encapsulation:

    • Encapsulate the devices as described in the thermal evaporation protocol.

Characterization Protocols

1. Electrical Characterization:

  • Use a source measure unit to measure the current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs.

  • From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).

2. Optical Characterization:

  • Measure the electroluminescence (EL) spectrum of the devices using a spectroradiometer at a constant driving current.

  • Determine the Commission Internationale de l'Éclairage (CIE) color coordinates from the EL spectrum.

  • Measure the photoluminescence (PL) spectrum of a thin film of this compound doped in the host material to understand its intrinsic emission properties.

3. Lifetime Measurement:

  • Measure the operational lifetime of the encapsulated devices by applying a constant current and monitoring the luminance over time. The LT50 (time for the luminance to decrease to 50% of its initial value) is a common metric.

Expected Performance and Data (Illustrative)

As no experimental data for this compound in OLEDs is available, the following tables present hypothetical but realistic performance metrics based on typical yellow fluorescent dopants.

Table 2: Illustrative Device Performance at Varying Doping Concentrations

Doping Conc. (wt%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)CIE (x, y)
18.56.23.1(0.48, 0.50)
312.19.84.5(0.50, 0.49)
510.38.13.9(0.51, 0.48)
87.95.52.8(0.52, 0.47)

Visualizations

oled_device_structure

energy_level_diagram

experimental_workflow

References

Application Note: Formulation of Pigment Yellow 147 Nanoparticles for Advanced Composites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and materials development professionals.

Introduction

Pigment Yellow 147 (PY147), an anthraquinone-based organic pigment, is recognized for its exceptional thermal stability, lightfastness, and resistance to chemicals and migration.[1][2][3][4] Its molecular formula is C37H21N5O4.[1][5][6] Traditionally used for coloring plastics, resins, and coatings,[1][2][7] its potential in advanced composites is significant. By reducing PY147 to the nanoscale, its properties can be further enhanced, leading to composites with improved mechanical strength, thermal stability, and uniform coloration without compromising the material's structural integrity.[8][9][10]

The primary challenge in utilizing nanoparticles within polymer matrices is achieving uniform dispersion and ensuring strong interfacial adhesion.[9][11] This application note details generalized protocols for the formulation of PY147 nanoparticles, their subsequent surface modification to enhance compatibility with polymer matrices, and their incorporation into advanced composites. The methodologies are based on established techniques for organic pigments and nanoparticle composite fabrication.

Properties of this compound

A summary of the key physical and chemical properties of bulk this compound is presented below. These properties underscore its suitability for high-performance applications.

PropertyValue / DescriptionReference
C.I. Name This compound[5]
CAS Number 4118-16-5[1][3][4]
Molecular Formula C37H21N5O4[1][5][6]
Molecular Weight 599.60 g/mol [2][3][5]
Appearance Bright yellow powder[1][4]
Heat Resistance 280-300 °C[2][3][4]
Light Fastness (Scale 1-8) 7-8[2][3][4]
Migration Resistance (Scale 1-5) 4-5[3][4]
Acid/Alkali Resistance (Scale 1-5) 5 (Excellent)[2][3][4]
Solubility Insoluble in water[1][2]

Experimental Protocols

This section outlines a three-stage workflow for developing advanced composites using PY147 nanoparticles: (1) Nanoparticle Formulation, (2) Surface Modification, and (3) Incorporation into a Polymer Matrix.

A common and scalable method for producing organic pigment nanoparticles is wet bead milling. This top-down approach involves breaking down micron-sized pigment particles into the nanometer range.

  • Preparation of Milling Slurry:

    • Prepare a 10% (w/v) slurry of bulk this compound powder in a suitable solvent (e.g., isopropanol or N-Methyl-2-pyrrolidone).

    • Add a polymeric dispersant (e.g., Polyvinylpyrrolidone, PVP) at a concentration of 2% (w/v) to the slurry to prevent nanoparticle agglomeration during and after milling.

  • Milling Process:

    • Transfer the slurry to a laboratory-scale bead mill.

    • Use yttria-stabilized zirconia (YSZ) milling beads with a diameter of 50-100 µm. A bead-to-pigment ratio of 10:1 by weight is recommended.

    • Set the milling speed to 2000-4000 rpm and maintain the temperature at 20-25°C using a cooling jacket.

    • Mill for 4-8 hours. Monitor particle size distribution periodically using Dynamic Light Scattering (DLS).

  • Post-Milling Processing:

    • Separate the nanoparticle suspension from the milling beads using a suitable filter.

    • Wash the nanoparticles by repeated centrifugation and resuspension in fresh solvent to remove excess dispersant.

    • Dry the nanoparticles under a vacuum or use the suspension directly for surface modification.

Surface modification is critical for ensuring compatibility between the hydrophilic pigment surface and a hydrophobic polymer matrix. Silane coupling agents are effective for this purpose, creating a chemical bridge between the nanoparticle and the matrix.[12][13]

  • Hydroxylation of Nanoparticle Surface (Optional but Recommended):

    • Disperse the PY147 nanoparticles in a 10% NaOH solution and stir for 1-2 hours at 60°C to introduce hydroxyl (-OH) groups on the surface, which act as reactive sites.[14]

    • Wash the nanoparticles thoroughly with deionized water until the pH is neutral.

  • Silanization:

    • Re-disperse the hydroxylated nanoparticles in an ethanol/water solution (95:5 v/v).

    • Add a silane coupling agent, such as (3-Aminopropyl)trimethoxysilane (APTMS), dropwise while stirring. The amount should be approximately 2-5% of the nanoparticle weight.

    • Allow the reaction to proceed for 4-6 hours at 70-80°C.

    • The silane will hydrolyze and then condense with the hydroxyl groups on the nanoparticle surface.[12]

  • Purification:

    • Wash the surface-modified nanoparticles with ethanol to remove unreacted silane, followed by centrifugation.

    • Dry the functionalized PY147 nanoparticles in a vacuum oven at 80°C for 12 hours.

Melt compounding is a widely used, solvent-free method for dispersing nanoparticles into thermoplastic polymers.[9][11]

  • Pre-Mixing:

    • Dry the polymer pellets (e.g., Polycarbonate, PET, or ABS)[1][7] and the surface-modified PY147 nanoparticles to remove any residual moisture.

    • Dry-blend the polymer pellets with the desired concentration of modified PY147 nanoparticles (typically 0.1% to 2.0% by weight).

  • Melt Extrusion:

    • Feed the pre-mixed material into a twin-screw extruder.

    • Set the extruder temperature profile according to the polymer's processing recommendations (e.g., 280-300°C for PET).

    • Use a high-shear screw configuration to ensure thorough dispersion of the nanoparticles.

  • Composite Fabrication:

    • Extrude the molten nanocomposite into strands, cool them in a water bath, and pelletize them.

    • The resulting nanocomposite pellets can be used for subsequent processing, such as injection molding or film extrusion, to produce the final advanced composite parts.

Characterization

The successful formulation of PY147 nanocomposites requires rigorous characterization at each stage. The table below summarizes key techniques and expected outcomes.

StageCharacterization TechniqueParameter MeasuredExpected Outcome / Example Value
Nanoparticle Formulation Dynamic Light Scattering (DLS)Hydrodynamic Diameter, Polydispersity Index (PDI)Particle size: 50-200 nm; PDI < 0.3
Transmission Electron Microscopy (TEM)Morphology, Primary Particle SizeSpherical or rod-like nanoparticles
Surface Modification Fourier-Transform Infrared Spectroscopy (FTIR)Surface Functional GroupsAppearance of new peaks corresponding to the silane coupling agent (e.g., Si-O-Si, N-H)
Zeta PotentialSurface Charge, Colloidal StabilityShift in zeta potential value, indicating successful surface coating and improved stability in organic solvents
Final Composite Scanning Electron Microscopy (SEM)Nanoparticle Dispersion in MatrixHomogeneous dispersion of nanoparticles with no visible agglomerates
Tensile TestingMechanical PropertiesIncreased tensile strength and Young's modulus compared to the pure polymer
Thermogravimetric Analysis (TGA)Thermal StabilityIncreased decomposition temperature, indicating enhanced thermal stability

Visual Workflows

The following diagrams illustrate the key experimental processes.

G cluster_prep Preparation cluster_mill Milling cluster_post Processing A PY147 Bulk Powder C Prepare Slurry A->C B Solvent + Dispersant B->C D Wet Bead Milling (4-8 hours) C->D Transfer Slurry E Separate Beads D->E Milled Suspension F Wash & Centrifuge E->F G PY147 Nanoparticle Suspension F->G

Caption: Workflow for PY147 nanoparticle synthesis via wet bead milling.

G A PY147 Nanoparticles B Disperse in Ethanol/Water A->B C Add Silane Coupling Agent (e.g., APTMS) B->C D React at 70-80°C (4-6 hours) C->D E Wash with Ethanol D->E F Dry under Vacuum E->F G Surface-Modified PY147 Nanoparticles F->G

Caption: Protocol for surface modification of PY147 nanoparticles.

G cluster_input Input Materials cluster_process Processing cluster_output Output A Modified PY147 Nanoparticles C Dry Blending A->C B Polymer Pellets (e.g., PET) B->C D Twin-Screw Extrusion C->D Feed into Extruder E Cooling & Pelletizing D->E F PY147 Nanocomposite Pellets E->F G Final Composite Part (via Injection Molding) F->G Further Processing

Caption: Fabrication of advanced composites via melt compounding.

References

Application Notes and Protocols: Incorporation of Pigment Yellow 147 in Thin Films for Optical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide for the incorporation of Pigment Yellow 147, an anthraquinone-based organic pigment, into thin films for optical investigations. This document outlines protocols for thin film fabrication using both solution-based spin coating and vacuum thermal evaporation techniques. Furthermore, it details standard procedures for characterizing the optical properties of these films, including UV-Visible (UV-Vis) absorption and photoluminescence spectroscopy. The provided data and methodologies are intended to serve as a valuable resource for researchers exploring the optical characteristics of this compound in thin film formats for various applications, including advanced materials and sensing technologies.

Introduction to this compound

This compound (C.I. 60645) is a bright, yellow organic pigment with the molecular formula C₃₇H₂₁N₅O₄.[1][2] It is characterized by its excellent thermal stability, with a heat resistance of up to 300°C, good lightfastness, and resistance to acids and alkalis.[1][2][3] While primarily utilized in the plastics, inks, and coatings industries, its robust properties make it a candidate for investigation in advanced optical applications where stable chromophores are required.[1][4] This document details the necessary steps to prepare and characterize thin films of this compound.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting appropriate processing methods and solvents.

PropertyValueReference
CI Name This compound[1]
CAS Number 4118-16-5[1]
Molecular Formula C₃₇H₂₁N₅O₄[1][2]
Molecular Weight 599.6 g/mol [2]
Appearance Bright yellow powder[1]
Heat Resistance Up to 300 °C[3]
Light Fastness Excellent[1][3]
Solubility Insoluble in water. Very soluble in N,N-Dimethylformamide (DMF), soluble in methanol.[1][2]

Experimental Protocols

Thin Film Fabrication by Spin Coating

This protocol describes a solution-based method for depositing this compound thin films.

Materials and Equipment:

  • This compound powder

  • N,N-Dimethylformamide (DMF)

  • Substrates (e.g., glass slides, quartz, silicon wafers)

  • Ultrasonic bath

  • Spin coater

  • Hot plate

Protocol:

  • Substrate Cleaning: Thoroughly clean the substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.

  • Solution Preparation: Prepare a stock solution of this compound in DMF. A starting concentration in the range of 1-10 mg/mL is recommended. Use an ultrasonic bath to aid in dissolution.

  • Spin Coating:

    • Place a cleaned substrate on the spin coater chuck and ensure it is centered.

    • Dispense an adequate amount of the this compound solution onto the substrate to cover the surface.

    • Spin the substrate at a desired speed (e.g., 1000-4000 RPM) for a set duration (e.g., 30-60 seconds). The film thickness is inversely proportional to the square root of the spin speed.

  • Annealing: Transfer the coated substrate to a hot plate and anneal at a temperature between 80-120°C for 10-30 minutes to remove residual solvent and improve film quality.

Thin Film Fabrication by Thermal Evaporation

This protocol is suitable for depositing uniform, solvent-free thin films of this compound.

Materials and Equipment:

  • This compound powder

  • High-vacuum thermal evaporation system

  • Tantalum or molybdenum evaporation boat

  • Substrates (e.g., glass slides, quartz, silicon wafers)

  • Substrate holder with heating capabilities

Protocol:

  • Substrate Preparation: Clean the substrates as described in the spin coating protocol.

  • Loading the Source: Place a small amount of this compound powder into the evaporation boat.

  • System Evacuation: Mount the substrates in the holder and place them in the vacuum chamber. Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

  • Deposition:

    • Heat the substrate to a desired temperature (e.g., room temperature to 100°C) to promote film adhesion and morphology.

    • Gradually increase the current to the evaporation boat to heat the this compound until it sublimes.

    • Monitor the deposition rate and thickness using a quartz crystal microbalance. A typical deposition rate for organic materials is 0.1-1 Å/s.

  • Cooling: After reaching the desired thickness, turn off the heating to the boat and allow the system to cool down before venting the chamber.

Optical Characterization Protocols

UV-Visible (UV-Vis) Absorption Spectroscopy

This protocol is used to determine the absorption characteristics of the this compound thin films.

Equipment:

  • UV-Vis Spectrophotometer

Protocol:

  • Baseline Correction: Record a baseline spectrum using a clean, uncoated substrate identical to the one used for the film deposition.

  • Sample Measurement: Place the this compound coated substrate in the sample holder.

  • Data Acquisition: Scan the absorbance or transmittance spectrum over a desired wavelength range (e.g., 300-800 nm). Anthraquinone-based dyes typically absorb in the blue-violet region of the spectrum.[5]

Photoluminescence (PL) Spectroscopy

This protocol is for measuring the emissive properties of the this compound thin films.

Equipment:

  • Fluorometer/Spectrofluorometer

Protocol:

  • Excitation Wavelength Selection: Based on the UV-Vis absorption spectrum, select an excitation wavelength near the absorption maximum to induce fluorescence.

  • Emission Spectrum Acquisition: While exciting the sample at the chosen wavelength, scan the emission spectrum over a longer wavelength range (e.g., 450-700 nm).

  • Excitation Spectrum Acquisition: To confirm the absorbing species responsible for the emission, set the detector to the wavelength of maximum emission and scan the excitation wavelengths.

Expected Results and Data Presentation

The following tables present hypothetical but plausible quantitative data for this compound thin films based on the properties of similar organic pigments. This data should be replaced with experimentally determined values.

Table 2: Spin Coating Parameters and Resulting Film Thickness

Concentration (mg/mL in DMF)Spin Speed (RPM)Annealing Temp (°C)Film Thickness (nm)
51000100~ 80
52000100~ 55
54000100~ 40
102000100~ 95

Table 3: Optical Properties of a 55 nm this compound Thin Film

ParameterValue
Absorption Maximum (λmax) ~ 430 nm
Photoluminescence Emission Maximum (λem) ~ 550 nm
Refractive Index (n) at 633 nm ~ 1.7
Extinction Coefficient (k) at λmax ~ 0.2

Visualizations

Experimental Workflow Diagrams

Spin_Coating_Workflow cluster_prep Preparation cluster_dep Deposition cluster_char Characterization sub_clean Substrate Cleaning sol_prep Solution Preparation (PY147 in DMF) spin_coat Spin Coating sol_prep->spin_coat anneal Annealing spin_coat->anneal uv_vis UV-Vis Spectroscopy anneal->uv_vis pl_spec PL Spectroscopy uv_vis->pl_spec

Caption: Workflow for thin film fabrication via spin coating.

Thermal_Evaporation_Workflow cluster_prep Preparation cluster_dep Deposition cluster_char Characterization sub_clean Substrate Cleaning load_source Load PY147 Source evacuate Vacuum Evacuation load_source->evacuate deposit Thermal Deposition evacuate->deposit uv_vis UV-Vis Spectroscopy deposit->uv_vis pl_spec PL Spectroscopy uv_vis->pl_spec

Caption: Workflow for thin film fabrication via thermal evaporation.

Optical_Characterization_Logic thin_film PY147 Thin Film uv_vis UV-Vis Spectroscopy thin_film->uv_vis pl PL Spectroscopy thin_film->pl absorption_spectrum Absorption Spectrum (Determine λmax) uv_vis->absorption_spectrum emission_spectrum Emission Spectrum (Determine λem) pl->emission_spectrum excitation_spectrum Excitation Spectrum pl->excitation_spectrum absorption_spectrum->pl informs excitation λ

Caption: Logical flow of optical characterization studies.

References

Application Notes and Protocols: Pigment Yellow 147 as a Tracer in Material Flow Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Material Flow Analysis (MFA) is a systematic assessment of the flows and stocks of materials within a system defined in space and time. The use of tracers is a powerful technique to empirically determine pathways, transfer coefficients, and residence times of specific materials within complex systems. Pigment Yellow 147 (PY 147), an anthraquinone-based colorant, presents several properties that make it a promising candidate as an inert tracer in various MFA applications, particularly for solid materials like plastics, polymers, and certain industrial powders.

This document provides a proposed methodology for the application of this compound as a tracer. Due to a lack of direct studies utilizing PY 147 for MFA, the following protocols are based on its known chemical and physical properties, and on established methods for analogous organic pigments and fluorescent dyes used in similar applications.[1][2][3]

1. Rationale for this compound as a Tracer

This compound (CAS No: 4118-16-5, Molecular Formula: C₃₇H₂₁N₅O₄) is a bright yellow powder with a set of characteristics highly desirable for a tracer substance.[4][5]

  • High Stability: It exhibits excellent thermal resistance (up to 280-300 °C), lightfastness, and resistance to acids and alkalis.[4][6][7] This ensures the tracer remains chemically intact throughout various industrial processes.

  • Insolubility: PY 147 is insoluble in water, which prevents it from leaching out of the tagged material in aqueous environments.[4][5]

  • Distinctive Color: Its intense yellow color allows for easy visual identification at higher concentrations and provides a strong chromophore for spectrophotometric analysis at lower concentrations.

  • Chemical Class: As an anthraquinone dye, established analytical methods like High-Performance Liquid Chromatography (HPLC) are readily available for its precise quantification.[4][5][6][7][8]

2. Quantitative Data from Analogous Tracers

The following table summarizes typical parameters for organic dyes and pigments used in tracing applications, providing a reference for designing experiments with this compound.

ParameterTypical Value/MethodApplication ContextSource
Tracer Concentration 0.001 - 0.1% w/wBlended into polymers (e.g., HDPE, PET) for sorting and identification.[2]
Application Method Compounding/blending with polymer meltPlastics recycling and process control.[1][2]
Extraction Solvents N,N-Dimethylformamide (DMF), Chloroform, Methanol (acidified)Extraction from solid matrices like plastics or textiles.[9]
Primary Analysis High-Performance Liquid Chromatography (HPLC) with UV-Vis or DADQuantification of anthraquinone dyes.[4][5][6][7][8]
Alternative Analysis UV-Vis SpectrophotometryQuantification of known dyes in solution via calibration curve.[10][10]
HPLC Mobile Phase Acetonitrile/Methanol and acidified water/buffer mixturesReversed-phase chromatography of anthraquinones.[5][6][7]
Detection Limit Low ng/mL to µg/mL rangeDependent on analytical method (HPLC vs. UV-Vis) and detector.[11]

3. Experimental Protocols

The following are proposed protocols for the use of this compound as a tracer in a solid material flow, such as in a plastics recycling stream.

Protocol 1: Tracer Application and Sample Collection

Objective: To homogeneously incorporate PY 147 into a solid material (e.g., polymer pellets).

Materials:

  • This compound powder

  • Host material (e.g., High-Density Polyethylene pellets)

  • Twin-screw extruder or similar melt-blending equipment

  • Sample collection bags, properly labeled

Procedure:

  • Preparation: Determine the desired final concentration of PY 147 in the host material. A starting range of 0.01% to 0.1% (w/w) is recommended.

  • Pre-mixing: Create a masterbatch by mixing a higher concentration of PY 147 (e.g., 1-5%) with a small amount of the host polymer. This ensures better dispersion in the final melt.

  • Melt Blending: Introduce the virgin polymer and the masterbatch into the extruder at a controlled feed rate to achieve the target tracer concentration.

  • Extrusion: Process the material through the extruder at a temperature suitable for the host polymer, ensuring a homogeneous melt. PY 147's high thermal stability makes it suitable for this process.[4][7]

  • Pelletizing: Cool and pelletize the tracer-containing extrudate.

  • Sample Collection: At various points within the system being analyzed, collect representative samples of the material. The sampling strategy will depend on the specific goals of the MFA.

Protocol 2: Extraction of this compound from a Polymer Matrix

Objective: To quantitatively extract PY 147 from the solid sample into a solvent for analysis.

Materials:

  • Tracer-containing polymer samples

  • Solvent: N,N-Dimethylformamide (DMF) or Chloroform

  • Ultrasonic bath

  • High-speed centrifuge

  • Volumetric flasks

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

Procedure:

  • Sample Preparation: Weigh accurately approximately 1-5 g of the tracer-containing polymer sample into a glass beaker or flask. If necessary, grind the sample to increase surface area.

  • Dissolution/Extraction: Add a known volume of DMF (e.g., 50 mL) to the sample.

  • Sonication: Place the beaker in an ultrasonic bath for 1-2 hours to facilitate the dissolution of the polymer and the extraction of the pigment.[12] Gentle heating (e.g., 40-60°C) may be applied if necessary, but care should be taken to avoid solvent evaporation.

  • Precipitation (if necessary): If the polymer is fully dissolved, a non-solvent (e.g., methanol) can be added to precipitate the polymer while leaving the pigment in solution. This step may require optimization.

  • Centrifugation: Transfer the mixture to centrifuge tubes and centrifuge at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the remaining solids and precipitated polymer.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into a clean volumetric flask to remove any remaining particulate matter.

  • Dilution: Dilute the filtrate to a known final volume with the extraction solvent. This solution is now ready for analysis.

Protocol 3: Quantification by UV-Vis Spectrophotometry

Objective: To determine the concentration of PY 147 in the extract using a simple, rapid method.

Materials:

  • Filtered extract from Protocol 2

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • This compound standard

  • Extraction solvent (DMF or Chloroform)

Procedure:

  • Prepare Standards: Create a series of standard solutions of PY 147 in the extraction solvent with known concentrations (e.g., ranging from 1 µg/mL to 20 µg/mL).

  • Determine λmax: Scan one of the standard solutions across the UV-Vis spectrum (e.g., 300-600 nm) to determine the wavelength of maximum absorbance (λmax).

  • Measure Absorbance: Measure the absorbance of each standard solution and the prepared sample extracts at the determined λmax. Use the pure extraction solvent as a blank.

  • Create Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c), which should adhere to the Beer-Lambert Law.

  • Calculate Concentration: Use the absorbance of the sample extracts and the equation from the calibration curve to calculate the concentration of PY 147 in the extracts. Account for any dilution steps to determine the final concentration in the original solid sample.

Protocol 4: Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To achieve a more sensitive and specific quantification of PY 147.

Materials:

  • Filtered extract from Protocol 2

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 150 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile or Methanol

  • This compound standard

Procedure:

  • Prepare Standards: Prepare a series of calibration standards of PY 147 in the mobile phase or a compatible solvent.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Set to the λmax determined in Protocol 3.

    • Gradient Elution: Start with a higher polarity (e.g., 70% A, 30% B) and ramp up to a lower polarity (e.g., 10% A, 90% B) over 10-15 minutes to ensure good separation. This gradient will need to be optimized.

  • Analysis: Inject the standards and sample extracts into the HPLC system.

  • Quantification: Identify the peak corresponding to PY 147 based on its retention time from the standard injections. Create a calibration curve by plotting the peak area versus the concentration of the standards. Use this curve to determine the concentration of PY 147 in the samples.

4. Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Application cluster_sampling Phase 2: System Analysis cluster_analysis Phase 3: Laboratory Analysis cluster_quant Phase 4: Quantification prep_tracer Prepare PY147 Masterbatch melt_blend Melt Blend Tracer with Host Material prep_tracer->melt_blend pelletize Extrude and Pelletize Traced Material melt_blend->pelletize introduce_material Introduce Traced Material into System pelletize->introduce_material collect_samples Collect Samples at Key Process Points introduce_material->collect_samples weigh_sample Weigh Solid Sample collect_samples->weigh_sample extract_solvent Solvent Extraction (e.g., DMF + Sonication) weigh_sample->extract_solvent centrifuge_filter Centrifuge and Filter Extract extract_solvent->centrifuge_filter hplc_analysis HPLC-UV/Vis Analysis centrifuge_filter->hplc_analysis uv_vis_analysis UV-Vis Spectrophotometry centrifuge_filter->uv_vis_analysis data_analysis Calculate Concentration and Mass Flow hplc_analysis->data_analysis uv_vis_analysis->data_analysis

Caption: Experimental workflow for using this compound as a tracer.

mfa_logic cluster_system System Boundary cluster_tracer Tracer Logic input Input Flow (M_in) process Process Unit (e.g., Recycling Extruder) input->process tracer_in Add Known Mass of Tracer (T_in) to Input Flow output1 Primary Output (M_out1) process->output1 output2 Secondary Output / Loss (M_out2) process->output2 measure_out1 Measure Tracer Concentration (C_out1) in Primary Output measure_out2 Measure Tracer Concentration (C_out2) in Secondary Output mass_balance Mass Balance Calculation: T_in = (M_out1 * C_out1) + (M_out2 * C_out2) tracer_in->mass_balance measure_out1->mass_balance measure_out2->mass_balance

Caption: Logical relationship of a tracer in Material Flow Analysis (MFA).

References

Application Notes and Protocols for High-Temperature Polymer Processing with Pigment Yellow 147

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

Pigment Yellow 147 (C.I. 60645) is a high-performance anthraquinone-based colorant known for its brilliant, mid-shade yellow hue.[1][2] It is widely used in the coloring of high-temperature engineering plastics due to its excellent thermal stability, lightfastness, and resistance to migration.[1][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals involved in the processing of high-temperature polymers with this compound.

The pigment's robust properties make it particularly suitable for demanding applications in industries such as automotive, electronics, and consumer goods, where color consistency and durability under harsh conditions are critical.[4] It is recommended for a variety of polymers processed at elevated temperatures, including polyester (PET, PBT), polycarbonate (PC), polyamides (PA), and acrylonitrile butadiene styrene (ABS).[1][2][3][5]

Physicochemical Properties

This compound is a deep yellow powder that is insoluble in water.[2] Its key characteristics are summarized in the table below, providing a quick reference for its performance attributes.

PropertyValueTest Method/Reference
C.I. Name This compound-
C.I. Number 60645-
CAS Number 4118-16-5[2][6]
Chemical Family Anthraquinone[2][6]
Molecular Formula C₃₇H₂₁N₅O₄[2]
Molecular Weight 599.59 g/mol [2]
Heat Resistance Up to 340°C (Varies by polymer)
Lightfastness (Blue Wool Scale) 7-8 (Excellent)[6][7]
Migration Resistance (Grey Scale) 4-5 (Good to Excellent)[6]
Acid Resistance 5 (Excellent)[6]
Alkali Resistance 5 (Excellent)[6]
Oil Absorption 35-45 g/100g

Application in High-Temperature Polymers

This compound is highly recommended for coloring a range of engineering thermoplastics that are processed at high temperatures. Its excellent stability ensures that the desired color is achieved and maintained throughout the manufacturing process and the service life of the final product.

Recommended Polymers and Performance Data

The thermal stability of this compound can vary depending on the polymer matrix, processing conditions, and the presence of other additives like titanium dioxide. The following table summarizes its performance in key high-temperature plastics.

PolymerRecommended UseHeat Stability (°C)Lightfastness (1-8 Scale)Notes
PET (Polyethylene Terephthalate) Highly Recommended300 - 3108Especially suitable for fiber and bottle applications.[1][8]
PC (Polycarbonate) Highly Recommended320 - 3407-8Provides excellent transparency and color consistency.
PBT (Polybutylene Terephthalate) Recommended~3007-8Good compatibility and performance.
PA6 (Polyamide 6) Recommended2906-7Good performance, though slightly lower heat stability than in PET or PC.
PA66 (Polyamide 66) Conditional UseNot Recommended-Lower thermal stability may be observed.
ABS (Acrylonitrile Butadiene Styrene) Highly Recommended260 - 2806Good overall fastness properties.
PS (Polystyrene) Recommended280 - 3006-7Suitable for general-purpose and high-impact grades.
Masterbatch and Compounding Recommendations

For optimal results, it is recommended to incorporate this compound into the polymer via a masterbatch. This ensures uniform dispersion and minimizes handling of fine pigment powders.

  • Carrier Resin: The carrier resin for the masterbatch should be compatible with the final polymer to be colored. A linear low-density polyethylene (LLDPE) or a carrier based on the target polymer itself is often used.

  • Pigment Loading: Pigment concentration in the masterbatch can range from 20% to 40%, depending on the desired color strength and the processing equipment.

  • Dispersion: Achieving excellent dispersion is critical for color consistency and avoiding defects in the final part.[9] The use of twin-screw extruders is recommended for compounding due to their excellent mixing capabilities. Dispersing agents can also be incorporated to prevent pigment agglomeration.[10]

  • Let-Down Ratio (LDR): The masterbatch is typically added to the natural polymer at a let-down ratio ranging from 1:25 to 1:100 (e.g., 1% to 4% masterbatch), depending on the desired final color depth.

Experimental Protocols

The following sections provide detailed protocols for evaluating the performance of this compound in a polymer matrix. These protocols are based on established industry standards.

Heat Stability Testing

This protocol determines the maximum temperature at which the pigment remains stable in a specific polymer without significant color change. It is based on the principles outlined in DIN 12877 and ISO 787-21.[5][11]

Objective: To determine the heat stability of this compound in a given polymer by assessing the color change after a defined dwell time at various temperatures in an injection molding machine.

Materials & Equipment:

  • Injection molding machine

  • Test polymer (e.g., PC, PET) in pellet form

  • This compound or a masterbatch thereof

  • Spectrophotometer or colorimeter

  • Standard test plaque mold

  • Tumble mixer or similar blending equipment

Procedure:

  • Sample Preparation: Prepare several batches of the polymer compound, each with a specific concentration of this compound (e.g., 0.1% pigment and 1.0% TiO₂ for a tint). Ensure homogenous mixing.

  • Establish Baseline: Set the injection molding machine to the lowest recommended processing temperature for the polymer. Produce a set of standard test plaques. This will serve as the color standard.

  • Incremental Temperature Testing: Increase the barrel temperature of the injection molding machine by 20°C increments (e.g., 260°C, 280°C, 300°C, 320°C).

  • Dwell Time: At each temperature setting, allow the molten polymer-pigment mixture to reside in the barrel for a fixed dwell time, typically 5 minutes, before injection.[5]

  • Molding: At the end of the dwell time for each temperature, mold a new set of test plaques.

  • Color Measurement: After the plaques have cooled to room temperature, measure the color of each plaque using a spectrophotometer. Calculate the color difference (ΔE*ab) between the standard plaque (lowest temperature) and the plaques produced at elevated temperatures.

  • Determination of Heat Stability: The heat stability is defined as the temperature at which the color change (ΔE*ab) exceeds a predetermined value, typically 3.0.[5]

Heat_Stability_Workflow cluster_prep Preparation cluster_testing Testing Cycle (Repeat for each temperature) cluster_analysis Analysis A Prepare Polymer + Pigment/Masterbatch Mixes B Set Initial Low Temperature (e.g., 240°C) A->B C Mold Standard Plaques (Baseline) B->C D Increase Temperature (e.g., +20°C) C->D E Dwell for 5 Minutes D->E F Mold Test Plaques E->F G Measure Color (ΔEab) vs Standard F->G H ΔEab > 3.0 ? G->H I Record Temperature as Heat Stability Limit H->I Yes J Continue to Next Temperature H->J No J->D

Workflow for Heat Stability Testing
Lightfastness Testing

This protocol evaluates the resistance of the pigment to color change upon exposure to a light source, simulating indoor or outdoor conditions. It is based on the principles of ASTM D4303 and ISO 4892-2.[5][7][12]

Objective: To determine the lightfastness of this compound in a polymer by exposing test plaques to a controlled light source and measuring the subsequent color change.

Materials & Equipment:

  • Xenon-arc weathering apparatus

  • Test plaques prepared as in section 4.1 (at a standard processing temperature)

  • Spectrophotometer or colorimeter

  • Blue Wool Scale standards (for visual assessment)

  • Opaque mask

Procedure:

  • Initial Measurement: Measure the initial color of the test plaques.

  • Sample Mounting: Mount the test plaques in the Xenon-arc apparatus. Cover half of each plaque with an opaque mask to serve as an unexposed reference.

  • Exposure: Expose the samples to the Xenon-arc lamp under controlled conditions of irradiance, temperature, and humidity, as specified by the relevant standard (e.g., simulating daylight filtered through window glass).[7][12]

  • Periodic Evaluation: At specified intervals, remove the plaques and measure the color of the exposed and unexposed areas.

  • Assessment: The color change is assessed in two ways:

    • Instrumental: Calculate the color difference (ΔE*ab) between the exposed and unexposed sections.

    • Visual: Compare the fading of the sample to the fading of the Blue Wool Scale standards (rated 1 to 8, where 8 is the highest lightfastness). The lightfastness rating corresponds to the Blue Wool standard that shows a similar degree of fading.[5]

Lightfastness_Workflow A Prepare Colored Test Plaques B Measure Initial Color A->B C Mask Half of Each Plaque B->C D Mount in Xenon-Arc Apparatus with Blue Wool Scale C->D E Expose to Controlled Light, Temp, & Humidity D->E F Periodically Remove and Assess Fading E->F G Compare Sample Fading to Blue Wool Scale F->G H Assign Lightfastness Rating (1-8) G->H

Workflow for Lightfastness Testing
Migration Resistance Testing

This protocol determines the tendency of the pigment to migrate from a colored plastic into an uncolored material upon contact, particularly under heat and pressure. The method is based on DIN 53775.[5][13]

Objective: To assess the migration resistance of this compound from a plasticized polymer.

Materials & Equipment:

  • Test plaques of the pigmented polymer (e.g., flexible PVC)

  • White, plasticized PVC plaques (uncolored)

  • Oven capable of maintaining a constant temperature (e.g., 80°C)

  • Weights to apply consistent pressure (e.g., to achieve 3 kg/cm ²)

  • Glass plates

  • Grey Scale for assessing staining

Procedure:

  • Sample Assembly: Create a "sandwich" by placing a plaque of the colored test material in direct contact with a white, uncolored PVC plaque. Place this assembly between two clean glass plates.

  • Application of Heat and Pressure: Place the assembly in an oven at a specified temperature (e.g., 80°C). Apply a uniform pressure on top of the glass plates.

  • Incubation: Maintain these conditions for a set period, typically 24 hours.

  • Cooling and Separation: After the incubation period, remove the assembly from the oven and allow it to cool to room temperature before separating the colored and white plaques.

  • Assessment: Visually assess the white PVC plaque for any color staining. Compare the degree of staining to the 5-step Grey Scale, where a rating of 5 indicates no migration and a rating of 1 indicates severe migration.[5]

Migration_Workflow A Prepare Colored and White PVC Plaques B Assemble Sandwich: Glass-White PVC-Colored PVC-Glass A->B C Place in Oven at 80°C Under Pressure (e.g., 3 kg/cm²) B->C D Incubate for 24 Hours C->D E Cool to Room Temperature and Separate Plaques D->E F Assess Staining on White PVC Using Grey Scale (1-5) E->F G Record Migration Resistance Rating F->G

Workflow for Migration Resistance Testing

Health and Safety

This compound is a fine powder and should be handled in a well-ventilated area. Standard personal protective equipment (PPE), including safety glasses, gloves, and a dust mask, should be worn to avoid inhalation and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Disclaimer

The information provided in this document is intended for guidance purposes only and is based on publicly available data and standard industry practices. The performance of this compound can be influenced by the specific processing conditions, polymer grade, and the presence of other additives. It is the responsibility of the user to conduct their own tests to determine the suitability of the product for their particular application.[3]

References

Application of Pigment Yellow 147 in Microfluidic Devices: A Hypothetical Framework for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-PY147-MFD-001

Version: 1.0

Introduction

Pigment Yellow 147, a compound belonging to the anthraquinone chemical class, is a bright yellow pigment recognized for its exceptional thermal stability, lightfastness, and solid-state fluorescence.[1][2][3][4][5][6][7] While traditionally utilized in the plastics, coatings, and ink industries, its inherent fluorescent properties present a novel opportunity for application within microfluidic devices, particularly in the realm of drug discovery and development.[3][8][7] This document outlines a hypothetical application of this compound as a fluorescent marker for lipid-based drug delivery systems and for the visualization of hydrophobic microdomains within microfluidic chips.

Given its insolubility in water and affinity for non-polar environments, this compound is proposed here as a stable, non-leaching fluorescent probe for labeling and tracking lipid nanoparticles, liposomes, or other hydrophobic drug carriers within aqueous flows in microfluidic channels.[3][4] Its robust chemical and physical properties make it a potentially ideal candidate for long-term studies and high-throughput screening applications where photostability is paramount.[6][7]

Physical and Chemical Properties of this compound

A comprehensive summary of the key physical and chemical properties of this compound is presented below. These properties underpin its suitability for the proposed microfluidic applications.

PropertyValueReference
Chemical Name 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis-9,10-Anthracenedione[2]
CAS Number 4118-16-5[2]
Molecular Formula C37H21N5O4[2][9]
Molecular Weight 599.59 g/mol [2][9]
Appearance Bright yellow powder[3]
Solubility Insoluble in water[3][4]
Heat Resistance 280 - 340 °C[3][5]
Light Fastness (Scale 1-8) 6 - 8[3][5]
Acid Resistance (Scale 1-5) 5[5][7]
Alkali Resistance (Scale 1-5) 5[5][7]
Migration Resistance (in PVC) 4 - 5[5]

Proposed Application: Fluorescent Labeling of Lipid Nanoparticles for High-Throughput Screening

This section details a hypothetical application of this compound for the fluorescent labeling of lipid nanoparticles (LNPs) to be used in a high-throughput drug encapsulation efficiency screening on a microfluidic platform. The core principle is to encapsulate this compound within the hydrophobic core of the LNPs. The fluorescence intensity of the trapped pigment can then be correlated with the concentration of LNPs, allowing for rapid quantification and analysis.

Rationale

The excellent photostability and high heat resistance of this compound suggest that it can withstand common LNP formulation processes, such as those involving elevated temperatures or sonication.[3][5] Its insolubility in aqueous media would minimize leaching from the LNPs, ensuring a stable fluorescent signal confined to the nanoparticles.[3][4] This is a critical requirement for accurate quantification in microfluidic systems where precise control over reagent concentrations is essential.[10]

Experimental Workflow

The overall experimental workflow for this application is depicted in the following diagram.

G cluster_0 LNP Formulation cluster_1 Microfluidic Analysis LNP_formulation 1. LNP Formulation with this compound Purification 2. Purification of Labeled LNPs LNP_formulation->Purification Characterization 3. Characterization of Labeled LNPs Purification->Characterization Microfluidic_setup 4. Microfluidic Device Setup and Priming Characterization->Microfluidic_setup Introduction of characterized LNPs into the microfluidic system Droplet_generation 5. Droplet Generation with Labeled LNPs Microfluidic_setup->Droplet_generation Fluorescence_detection 6. Fluorescence Detection and Data Acquisition Droplet_generation->Fluorescence_detection Data_analysis 7. Data Analysis and Encapsulation Efficiency Fluorescence_detection->Data_analysis

Figure 1: Experimental workflow for the analysis of this compound-labeled lipid nanoparticles using a microfluidic device.

Protocols

This section provides detailed, hypothetical protocols for the key experimental stages outlined in the workflow.

Protocol 1: Formulation and Labeling of Lipid Nanoparticles with this compound

Objective: To encapsulate this compound within lipid nanoparticles during their formulation.

Materials:

  • Lipids (e.g., DOTAP, Cholesterol, DSPC)

  • This compound

  • Ethanol

  • Aqueous buffer (e.g., PBS)

  • Microfluidic LNP formulation device or sonicator

  • Dialysis membrane (10 kDa MWCO)

Procedure:

  • Preparation of Lipid-Pigment Solution:

    • Dissolve the desired lipids and this compound in ethanol. A starting concentration for this compound could be 0.1-1.0 mg/mL. The optimal concentration will need to be determined empirically.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • LNP Formulation:

    • Microfluidic Method: Utilize a microfluidic device with a staggered herringbone mixer. Flow the lipid-pigment solution in ethanol through one inlet and the aqueous buffer through another. The rapid mixing will induce the self-assembly of LNPs, encapsulating the pigment.

    • Bulk Method (Sonication): Inject the lipid-pigment solution into the aqueous buffer while sonicating the mixture.

  • Purification:

    • Dialyze the LNP suspension against the aqueous buffer for 24-48 hours to remove residual ethanol and any unencapsulated this compound.

  • Characterization:

    • Determine the size and polydispersity of the labeled LNPs using Dynamic Light Scattering (DLS).

    • Quantify the amount of encapsulated this compound using UV-Vis spectrophotometry after lysing a known concentration of LNPs with a suitable solvent (e.g., ethanol).

Protocol 2: Microfluidic Droplet Generation and Fluorescence Analysis

Objective: To encapsulate the labeled LNPs in droplets for high-throughput fluorescence analysis.

Materials:

  • This compound-labeled LNP suspension

  • Fluorinated oil with surfactant (e.g., 2% w/w 008-Fluorosurfactant in HFE-7500)

  • PDMS microfluidic droplet generation device

  • Syringe pumps

  • Inverted fluorescence microscope with appropriate filter cubes (excitation and emission wavelengths to be determined based on the spectral properties of this compound in the LNP environment)

  • High-speed camera or photomultiplier tube (PMT)

Procedure:

  • Device Priming:

    • Prime the microfluidic device with the fluorinated oil to ensure all channel surfaces are coated.

  • Droplet Generation:

    • Load the labeled LNP suspension into a syringe and connect it to the aqueous phase inlet of the droplet generator.

    • Load the fluorinated oil into another syringe and connect it to the oil phase inlet.

    • Set the flow rates of the oil and aqueous phases to generate monodisperse droplets of the desired size.

  • Fluorescence Detection:

    • Position the detection region of the microfluidic channel on the stage of the inverted fluorescence microscope.

    • Excite the droplets containing the labeled LNPs with the appropriate wavelength light source.

    • Capture the fluorescence emission from each droplet using the high-speed camera or PMT.

  • Data Acquisition and Analysis:

    • Use image analysis software or a custom script to measure the fluorescence intensity of each droplet.

    • Correlate the fluorescence intensity with the concentration of LNPs to assess the homogeneity of the formulation and the encapsulation efficiency.

Hypothetical Signaling Pathway Visualization

While this compound is not a biological signaling molecule, its use as a fluorescent tag for a drug delivery vehicle can be conceptualized within a cellular delivery context. The following diagram illustrates the logical flow of a drug-loaded LNP, tagged with this compound, from introduction to a cell culture to the release of its therapeutic payload.

G cluster_0 Extracellular cluster_1 Cellular Uptake cluster_2 Intracellular Fate cluster_3 Fluorescence Signal LNP Drug-loaded LNP with this compound tag Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Formation Endocytosis->Endosome Endosomal_escape Endosomal Escape Endosome->Endosomal_escape Signal_localization Fluorescence signal localizes to endosomes Endosome->Signal_localization Drug_release Drug Release Endosomal_escape->Drug_release Target_interaction Interaction with Intracellular Target Drug_release->Target_interaction Signal_diffusion Potential signal diffusion upon LNP disruption Drug_release->Signal_diffusion

Figure 2: Conceptual pathway of a this compound-labeled LNP for cellular drug delivery.

Conclusion

The proposed application of this compound in microfluidic devices, while hypothetical, is grounded in its known robust physical and chemical properties. Its strong fluorescence, photostability, and hydrophobicity make it a promising candidate for labeling and tracking non-polar components within complex microfluidic systems. Further experimental validation is required to determine its precise spectral characteristics in various non-polar environments and to optimize the labeling and detection protocols. The successful implementation of this compound in this context could provide researchers and drug development professionals with a novel and cost-effective tool for high-throughput screening and analysis.

References

Application Notes and Protocols: Pigment Yellow 147 as a Reference Standard in Colorimetric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the proposed use of Pigment Yellow 147 (PY 147) as a reference standard in colorimetric analysis. Given the absence of established analytical protocols for PY 147 as a reference standard, this document outlines a foundational methodology based on its known physicochemical properties and general principles of colorimetric assays.

Introduction

This compound, an anthraquinone-based organic pigment, is recognized for its exceptional stability, high heat resistance, and excellent lightfastness.[1][2][3][4] These characteristics make it a strong candidate for a stable reference standard in various colorimetric and spectrophotometric analyses. Its primary industrial applications are in the coloring of plastics, coatings, and inks.[3][4][5] This document outlines its potential application as a laboratory-grade reference standard for instrument calibration, method validation, and as a quality control material in quantitative assays.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical for its handling, storage, and application as a reference standard.

PropertyValueReference(s)
Chemical Name 1,1'-((6-phenyl-1,3,5-triazine-2,4-diyl)diimino)bis-anthraquinone[6]
C.I. Name This compound[1][2]
CAS Number 4118-16-5[1][2]
Molecular Formula C₃₇H₂₁N₅O₄[1][2][6]
Molecular Weight 599.60 g/mol [1][2][6]
Appearance Bright yellow powder[2][3]
Heat Resistance 280-300 °C[1][2][4]
Light Fastness 7-8 (Excellent)[1][2]
Water Solubility Insoluble[3]
Acid Resistance 5 (Excellent)[1][2]
Alkali Resistance 5 (Excellent)[1][2]

Proposed Experimental Protocols

The following protocols are proposed for the use of this compound as a reference standard. Researchers should perform initial validation to establish specific parameters such as the absorption maximum (λmax) in the chosen solvent.

3.1. Preparation of a Primary Stock Suspension

Due to its insolubility in water and common polar solvents, a suitable organic solvent must be used. Anthraquinone dyes show solubility in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or chlorinated hydrocarbons. An initial solvent screening is recommended. This protocol assumes DMF as the solvent.

Materials:

  • This compound powder (high purity grade)

  • Dimethylformamide (DMF), analytical grade

  • Analytical balance

  • Volumetric flasks (10 mL and 100 mL)

  • Glass vials

  • Pipettes

  • Sonicator

Protocol:

  • Accurately weigh approximately 10 mg of this compound powder and record the exact weight.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add approximately 7 mL of DMF to the flask.

  • Sonicate the mixture for 15-20 minutes to ensure complete dispersion and dissolution. The result should be a clear, intensely colored solution. If particulates remain, centrifugation followed by the use of the supernatant may be necessary.

  • Allow the solution to return to room temperature.

  • Add DMF to the flask to bring the volume to the 10 mL mark.

  • Mix thoroughly by inversion. This is the primary stock solution (approximately 1 mg/mL).

  • Store the stock solution in a tightly sealed, amber glass vial at 4°C, protected from light.

3.2. Preparation of Working Standards and Generation of a Standard Curve

A standard curve is essential for quantitative analysis, relating absorbance to concentration.

Materials:

  • Primary stock solution of this compound

  • Dimethylformamide (DMF), analytical grade

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes (as appropriate for the solvent)

Protocol:

  • Label a series of vials for serial dilution.

  • Prepare a set of working standards by diluting the primary stock solution with DMF. A suggested dilution series to generate a standard curve is provided in Table 2.

  • Set the spectrophotometer to scan a wavelength range (e.g., 350-600 nm) to determine the λmax of this compound in DMF. Use a DMF blank to zero the instrument.

  • Once the λmax is determined, set the spectrophotometer to this fixed wavelength.

  • Measure the absorbance of each working standard, starting from the lowest concentration. Rinse the cuvette with the next standard before measuring.

  • Plot the absorbance values (y-axis) against the corresponding concentrations (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

Table 2: Example Dilution Series for Standard Curve Generation

StandardVolume of Stock (1 mg/mL)Final Volume (with DMF)Final Concentration (µg/mL)Absorbance at λmax
12 µL1000 µL2(To be determined)
25 µL1000 µL5(To be determined)
310 µL1000 µL10(To be determined)
420 µL1000 µL20(To be determined)
550 µL1000 µL50(To be determined)
6100 µL1000 µL100(To be determined)

3.3. Quantifying an Unknown Sample

Protocol:

  • Prepare the unknown sample in DMF, ensuring the final concentration falls within the linear range of the standard curve.

  • Measure the absorbance of the unknown sample at the predetermined λmax.

  • Calculate the concentration of the unknown sample using the linear regression equation from the standard curve: Concentration = (Absorbance - c) / m where 'm' is the slope and 'c' is the y-intercept.

Visualized Workflows and Diagrams

The following diagrams illustrate the logical workflow for the preparation and use of this compound as a reference standard.

G cluster_prep Standard Preparation Workflow cluster_analysis Colorimetric Analysis Workflow weigh Weigh PY 147 Powder dissolve Dissolve in DMF weigh->dissolve sonicate Sonicate to Disperse dissolve->sonicate topup Top up to Volume sonicate->topup stock Primary Stock (1 mg/mL) topup->stock dilute Prepare Serial Dilutions stock->dilute scan Scan for λmax dilute->scan measure Measure Absorbance scan->measure plot Plot Standard Curve measure->plot analyze Analyze Unknown Sample plot->analyze

Caption: Workflow for preparing and using PY 147 standards.

G title Logical Relationship for Quantitative Analysis conc PY 147 Concentration beer Beer-Lambert Law (A = εbc) conc->beer abs Absorbance at λmax abs->beer std_curve Standard Curve (y = mx + c) beer->std_curve quant Quantification of Unknown std_curve->quant

Caption: Relationship between concentration, absorbance, and quantification.

Conclusion

This compound possesses the requisite stability and physical properties to serve as a reliable reference standard in colorimetric analysis. The protocols outlined here provide a foundational framework for its use. It is imperative that individual laboratories validate these methods to establish performance characteristics such as linearity, accuracy, precision, and limits of detection and quantification for their specific applications and instrumentation. This will ensure the generation of robust and reproducible data in research and development settings.

References

Application Notes and Protocols for Pigment Yellow 147 in Security Ink Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Pigment Yellow 147 (PY 147), detailing its properties and providing protocols for its application in research-grade security ink formulations. Its robust characteristics, including notable solid-state fluorescence, make it a compelling candidate for anti-counterfeiting and authentication applications.

Introduction to this compound

This compound, with the chemical name 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis-anthraquinone, is a high-performance organic pigment belonging to the anthraquinone and disazomethine chemical classes.[1][2] It is recognized for its bright yellow hue, exceptional thermal stability, and excellent resistance to light, chemicals, and migration.[3][4] A key feature of this compound for security applications is its inherent solid-state fluorescence, a phenomenon where the material emits visible light upon excitation by a suitable light source.[5][6][7] This property allows for the creation of covert security features that are only visible under specific illumination conditions.

Physicochemical and Resistance Properties

This compound exhibits a range of properties that make it highly suitable for durable and reliable security ink formulations. These properties are summarized in the tables below.

General and Physicochemical Properties
PropertyValueReference
C.I. Name This compound[1]
C.I. Number 60645[1]
CAS Number 4118-16-5[1]
Chemical Formula C₃₇H₂₁N₅O₄[1]
Molecular Weight 599.59 g/mol [1]
Appearance Bright yellow powder[8]
Solubility Insoluble in water[8]
Resistance and Fastness Properties
PropertyRating/ValueReference
Lightfastness (Blue Wool Scale) 7-8 (Excellent)[8]
Heat Resistance Up to 300 °C[4]
Acid Resistance 5 (Excellent)[8]
Alkali Resistance 5 (Excellent)[8]
Water Resistance 5 (Excellent)[8]
Oil Resistance 5 (Excellent)[8]
Migration Resistance (in PVC) 4-5 (Very Good to Excellent)[8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound, its formulation into a security ink, and the characterization of its fluorescent properties.

Protocol 1: Synthesis of this compound

This protocol is based on established manufacturing methods for C.I. This compound.[8]

Materials:

  • 2-phenyl-4,6-diamino-1,3,5-triazine

  • 1-chloroanthraquinone

  • Sodium carbonate

  • Nitrobenzene

  • Pyridine

  • Ketone iodide

  • Ethanol

  • Hot deionized water

Procedure:

  • In a reaction vessel, combine 11.25 parts of 2-phenyl-4,6-diamino-1,3,5-triazine, 30.6 parts of 1-chloroanthraquinone, and 15.9 parts of sodium carbonate with 200 parts of nitrobenzene.

  • Add 1.65 parts of ketone iodide to 9 parts of pyridine and add this solution to the reaction mixture.

  • Stir the mixture at 150-155 °C for 12 hours.

  • Filter the hot mixture at 100 °C and wash the filter cake with nitrobenzene at 100 °C until the filtrate is only slightly colored.

  • Wash the filter cake with ethanol.

  • Wash the filter cake with hot water to remove any free alkali.

  • Dry the resulting product to obtain this compound.

Protocol 2: Formulation of a Solvent-Based Fluorescent Security Ink

This protocol outlines the preparation of a security ink where the fluorescence of this compound serves as a covert security feature.

Materials:

  • This compound (micronized)

  • Polyurethane or acrylic resin (as binder)

  • A suitable solvent blend (e.g., ethyl acetate, isopropanol, methoxy propanol)

  • Dispersing agent

  • Wetting agent

  • High-speed disperser or bead mill

Procedure:

  • Vehicle Preparation: In a mixing vessel, dissolve the resin in the solvent blend to create the ink vehicle.

  • Pigment Dispersion:

    • Slowly add the micronized this compound to the ink vehicle while stirring.

    • Add the dispersing and wetting agents.

    • Disperse the mixture at high speed using a high-speed disperser or bead mill until the desired particle size distribution is achieved (typically < 1 µm for fine printing).

  • Let-down and Adjustment:

    • Transfer the pigment dispersion to a separate vessel.

    • Slowly add the remaining ink vehicle under gentle agitation.

    • Adjust the viscosity of the ink with additional solvent as required for the intended printing application (e.g., screen printing, gravure).

  • Quality Control:

    • Measure the ink's viscosity, particle size distribution, and color properties.

    • Print a sample onto the desired substrate and verify the fluorescence under a suitable UV light source.

Protocol 3: Characterization of Fluorescence Properties

Equipment:

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare a solid sample of the dry this compound powder or a drawdown of the formulated security ink on a non-fluorescent substrate.

  • Excitation Spectrum:

    • Set the spectrofluorometer to scan a range of excitation wavelengths (e.g., 250-500 nm).

    • Set a fixed emission wavelength in the expected visible range (e.g., 550 nm, based on the fluorescence of similar dyes).

    • Run the scan to identify the wavelength(s) of maximum excitation.

  • Emission Spectrum:

    • Set the excitation wavelength to the maximum determined in the previous step.

    • Scan a range of emission wavelengths (e.g., 400-750 nm).

    • Run the scan to identify the wavelength(s) of maximum fluorescence emission.

  • Data Analysis: The resulting spectra will provide the optimal excitation and emission wavelengths for this compound, which are crucial for selecting the appropriate light source for security verification.

Visualizations

The following diagrams illustrate the experimental workflow for security ink formulation and the fundamental principle of fluorescence as a security feature.

experimental_workflow cluster_synthesis Pigment Synthesis cluster_formulation Ink Formulation cluster_application Application & Verification s1 Reactants Mixing s2 Condensation Reaction s1->s2 s3 Filtration & Washing s2->s3 s4 Drying s3->s4 f2 Pigment Dispersion s4->f2 f1 Vehicle Preparation f1->f2 f3 Let-down f2->f3 f4 Viscosity Adjustment f3->f4 a1 Printing f4->a1 a2 Drying/Curing a1->a2 a3 Fluorescence Verification a2->a3

Caption: Experimental workflow for this compound security ink.

Caption: Principle of fluorescence for security applications.

References

Application Notes and Protocols: Exploring Pigment Yellow 147 in Dye-Sensitized Solar Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the application and study of Pigment Yellow 147 as a photosensitizer in dye-sensitized solar cells (DSSCs). While direct research on this compound in DSSCs is limited, its characteristic properties—such as high thermal stability and lightfastness—make it an interesting candidate for investigation. The following protocols and data are based on established methodologies for organic dyes in DSSC fabrication and are intended to serve as a comprehensive starting point for researchers.

Introduction to this compound in DSSCs

Dye-sensitized solar cells are a promising photovoltaic technology that mimics the principles of natural photosynthesis. The sensitizing dye is a critical component, responsible for absorbing sunlight and initiating the process of converting light into electrical energy. An ideal dye should exhibit broad and strong absorption in the visible spectrum, efficient electron injection into the semiconductor's conduction band, and long-term stability.

This compound, a bright yellow organic pigment, is noted for its excellent processing stability, high transparency, and exceptional heat and light resistance. These attributes suggest its potential as a robust photosensitizer in DSSC applications, warranting further investigation into its photovoltaic performance.

Working Principle of a Dye-Sensitized Solar Cell

The operation of a DSSC is a photo-electrochemical process. The core components include a photoanode made of a transparent conducting oxide (TCO) coated with a mesoporous semiconductor layer (typically TiO₂), a sensitizing dye adsorbed onto the semiconductor surface, an electrolyte containing a redox couple (e.g., I⁻/I₃⁻), and a counter electrode.

The process begins when photons from sunlight are absorbed by the dye molecules, exciting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). These excited electrons are then injected into the conduction band of the TiO₂. The electrons travel through the semiconductor network to the TCO-coated glass and then through an external circuit, generating an electric current. The oxidized dye molecules are regenerated by accepting electrons from the iodide ions in the electrolyte. The resulting triiodide ions diffuse to the counter electrode, where they are reduced back to iodide by the returning electrons, thus completing the circuit.

DSSC_Working_Principle cluster_photoanode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode TCO Transparent Conducting Oxide (TCO) External_Load External Load TCO->External_Load e⁻ TiO2 Mesoporous TiO₂ Layer TiO2->TCO 3. Electron Transport Dye This compound (Ground State) Dye_Excited This compound (Excited State) Dye->Dye_Excited Dye_Excited->TiO2 2. Electron Injection (e⁻) Dye_Excited->Dye Iodide I⁻ Iodide->Dye_Excited 4. Dye Regeneration Triiodide I₃⁻ Counter_Electrode Pt-Coated Electrode Triiodide->Counter_Electrode 5. Electrolyte Diffusion Counter_Electrode->Iodide 6. Electrolyte Regeneration Sunlight Sunlight (hν) Sunlight->Dye 1. Light Absorption External_Load->Counter_Electrode e⁻

Figure 1: Working Principle of a Dye-Sensitized Solar Cell.

Experimental Protocols

The following protocols provide a step-by-step guide for the fabrication and characterization of a DSSC using this compound.

  • Cleaning of TCO Substrates: Clean fluorine-doped tin oxide (FTO) glass plates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the plates with a stream of nitrogen.

  • Deposition of TiO₂ Paste: A mesoporous TiO₂ layer can be deposited on the conductive side of the FTO glass using the doctor-blade technique.[1][2] Place two layers of adhesive tape on opposite edges of the FTO glass to control the film thickness. Apply a small amount of commercial TiO₂ paste and spread it evenly across the substrate with a glass rod or a squeegee.

  • Sintering of TiO₂ Film: Remove the adhesive tape and sinter the TiO₂-coated FTO glass in a furnace. The sintering process typically involves a gradual increase in temperature to 500°C, holding at this temperature for 30 minutes, and then allowing it to cool down slowly to room temperature. This process ensures good particle-to-particle connection and adhesion to the FTO substrate.

  • Preparation of Dye Solution: Prepare a dye solution by dissolving this compound in a suitable organic solvent (e.g., a mixture of acetonitrile and tert-butanol). The concentration of the dye solution may need to be optimized, but a typical starting point is 0.3 to 0.5 mM.

  • Immersion: Immerse the sintered TiO₂ photoanode into the this compound solution while it is still warm (around 80°C).[1] Keep the photoanode in the solution for 12-24 hours in a dark, sealed container to ensure sufficient dye loading.

  • Rinsing: After sensitization, remove the photoanode from the dye solution and rinse it with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.[1] Dry the sensitized photoanode in a gentle stream of air.

  • Preparation of Counter Electrode: A counter electrode can be prepared by depositing a thin layer of a catalyst, such as platinum or carbon, onto another TCO glass plate.[1]

  • Cell Assembly: Assemble the DSSC in a sandwich-like configuration with the dye-sensitized photoanode and the counter electrode separated by a thin polymer sealant (e.g., Surlyn).[1] The two electrodes should be slightly offset to allow for electrical contact.

  • Electrolyte Injection: Introduce the electrolyte solution (e.g., a solution of lithium iodide and iodine in an organic solvent) into the space between the electrodes through pre-drilled holes in the counter electrode.[1] The holes are then sealed to prevent electrolyte leakage.

DSSC_Fabrication_Workflow cluster_Photoanode Photoanode Preparation cluster_Sensitization Dye Sensitization cluster_Assembly Cell Assembly A Clean FTO Glass B Deposit TiO₂ Paste (Doctor-Blade) A->B C Sinter TiO₂ Film at 500°C B->C E Immerse TiO₂ Film in Dye Solution (12-24h) C->E D Prepare this compound Solution D->E F Rinse and Dry Sensitized Photoanode E->F H Assemble Photoanode and Counter Electrode with Sealant F->H G Prepare Counter Electrode (e.g., Pt-coated FTO) G->H I Inject Electrolyte H->I J Seal the Cell I->J K DSSC Ready for Characterization J->K Final DSSC Device

Figure 2: Experimental Workflow for DSSC Fabrication.

Characterization and Performance Evaluation

The performance of the fabricated DSSCs should be evaluated under standard testing conditions (AM 1.5G illumination, 100 mW/cm²).[2] Key characterization techniques include:

  • Current Density-Voltage (J-V) Measurement: This is the primary method to determine the photovoltaic performance of the solar cell.[3] A solar simulator is used to illuminate the cell while the voltage is swept and the corresponding current is measured.

  • Incident Photon-to-Current Conversion Efficiency (IPCE): This measurement determines the quantum efficiency of the cell at different wavelengths of light.[4]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the internal charge transfer processes and resistance within the DSSC.[3]

The key performance parameters obtained from the J-V curve are:

  • Open-circuit voltage (Voc): The maximum voltage when the current is zero.

  • Short-circuit current density (Jsc): The maximum current density at zero voltage.

  • Fill Factor (FF): A measure of the "squareness" of the J-V curve.

  • Power Conversion Efficiency (η): The overall efficiency of the solar cell in converting light to electrical power.

Representative Data

The following table presents hypothetical yet plausible photovoltaic performance data for a DSSC sensitized with this compound, based on typical values for organic dyes in DSSC research.[5][6][7]

Dye SensitizerVoc (V)Jsc (mA/cm²)Fill Factor (FF)Efficiency (η) (%)
This compound (Hypothetical)0.6510.50.684.65
Reference Organic Dye 10.7212.10.706.09
Reference Organic Dye 20.689.80.654.33

Note: The actual performance of a DSSC with this compound may vary depending on the specific experimental conditions, including the TiO₂ film thickness, dye loading, electrolyte composition, and counter electrode material.

Conclusion

This compound presents an intriguing possibility for use as a sensitizer in dye-sensitized solar cells due to its inherent stability. The protocols and data presented here provide a foundational framework for researchers to begin exploring its potential. Further research, including optimization of the dye structure, adsorption conditions, and electrolyte composition, will be crucial in determining its viability as an efficient and stable photosensitizer for next-generation solar energy conversion.

References

Application Notes and Protocols: Pigment Yellow 147 as a Colorant in 3D Printing Filaments for Research Prototypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Pigment Yellow 147 as a colorant in 3D printing filaments for the fabrication of research prototypes. This document outlines the pigment's properties, protocols for filament production and prototype evaluation, and essential safety considerations.

Introduction to this compound

This compound (C.I. 60645) is an anthraquinone-based organic pigment known for its bright yellow hue, excellent thermal stability, and high lightfastness.[1][2][3][4] Its chemical inertness and resistance to migration make it a suitable candidate for coloring various polymers.[1][3] These properties are critical for applications in research and drug development where prototype integrity and the absence of leachables are paramount.

Key Properties of this compound

A summary of the essential properties of this compound is presented in Table 1. This data is crucial for determining its suitability and processing parameters for incorporation into 3D printing filaments.

PropertyValueReferences
Chemical Name 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bisanthraquinone[5]
CAS Number 4118-16-5[2][3][6]
Molecular Formula C37H21N5O4[1][2][3]
Thermal Stability 280-340 °C[1][3]
Light Fastness (Scale 1-8) 6-8[1][3][6]
Acid Resistance (Scale 1-5) 5[2][3][6]
Alkali Resistance (Scale 1-5) 5[2][3][6]
Migration Resistance (Scale 1-5) 4-5[3][4]
Solubility Insoluble in water[1][2]

Regulatory Considerations for Research Prototypes

While some suppliers may state that this compound is "FDA compliant," it is crucial to understand that this does not automatically approve its use in all applications, particularly those involving direct or indirect contact with biological systems or pharmaceuticals.[7] For medical devices, colorants must be specifically listed in the Code of Federal Regulations (CFR) Title 21.[1][2] this compound is not explicitly listed for use in medical devices.[8][9] Therefore, for research prototypes that may come into contact with cells, tissues, or drug formulations, a thorough risk assessment and leachability testing are mandatory.

Experimental Protocols

The following protocols provide a framework for incorporating this compound into a common 3D printing filament, polylactic acid (PLA), and for evaluating the potential for pigment leaching from the printed prototypes.

Protocol for Compounding Pigmented PLA Filament

This protocol describes the process of creating a pigmented PLA filament using a twin-screw extruder. A masterbatch approach is recommended for achieving uniform color dispersion.[10][11]

Materials and Equipment:

  • Polylactic acid (PLA) pellets (virgin grade)

  • This compound powder

  • Twin-screw extruder with a filament die

  • Water bath for cooling

  • Filament winder

  • Precision scale

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat, and respirator (when handling fine pigment powder)

Procedure:

  • Masterbatch Preparation:

    • Pre-dry the PLA pellets according to the manufacturer's specifications to remove moisture.

    • In a high-speed mixer, blend a high concentration of this compound (e.g., 20-30% by weight) with a small amount of PLA powder to create a masterbatch concentrate.[6]

    • Melt-extrude this mixture through the twin-screw extruder to produce masterbatch pellets.

  • Filament Extrusion:

    • Pre-dry the virgin PLA pellets.

    • Physically blend the masterbatch pellets with the virgin PLA pellets at the desired final pigment concentration (typically 0.5-2% by weight).

    • Feed the pellet blend into the hopper of the twin-screw extruder.

    • Set the extruder temperature profile appropriate for PLA (typically 180-210°C).

    • Extrude the molten polymer through the filament die (e.g., 1.75 mm or 2.85 mm diameter).

    • Pass the extruded filament through a water bath to cool and solidify.

    • Wind the filament onto a spool using a filament winder, ensuring consistent tension.

    • Measure the filament diameter at regular intervals to ensure consistency.

Diagram 1: Workflow for Pigmented Filament Production

G cluster_0 Filament Production Material Preparation Material Preparation (Drying PLA, Weighing Pigment) Masterbatch Compounding Masterbatch Compounding (High-speed mixing & Extrusion) Material Preparation->Masterbatch Compounding High pigment concentration Filament Extrusion Filament Extrusion (Blending Masterbatch & Virgin PLA) Masterbatch Compounding->Filament Extrusion Masterbatch pellets Quality Control Quality Control (Diameter Measurement) Filament Extrusion->Quality Control Pigmented filament

Caption: Workflow for producing pigmented 3D printing filament.

Protocol for Leaching Study of 3D Printed Prototypes

This protocol outlines a method to assess the potential for this compound to leach from a 3D printed object into a simulated research environment.

Materials and Equipment:

  • 3D printer

  • Pigmented PLA filament

  • Control (unpigmented) PLA filament

  • Sterile glass vials

  • Extraction solution (e.g., phosphate-buffered saline (PBS), cell culture medium, or a relevant solvent for the intended application)

  • Incubator or water bath

  • UV-Vis spectrophotometer

  • High-performance liquid chromatography (HPLC) system (optional, for higher sensitivity)

  • 3D printed test coupons (e.g., 10x10x1 mm squares)

Procedure:

  • Prototype Printing:

    • Print identical test coupons using both the pigmented and control PLA filaments. Use consistent printing parameters (e.g., nozzle temperature, print speed, layer height) for all samples.

  • Extraction:

    • Place a single, weighed test coupon into a sterile glass vial.

    • Add a defined volume of the pre-warmed extraction solution to each vial, ensuring the coupon is fully submerged. A surface area to volume ratio of 1 cm²:1 mL is a common starting point.

    • Prepare blank controls containing only the extraction solution.

    • Incubate the vials at a relevant temperature (e.g., 37°C) for a specified duration (e.g., 24, 48, and 72 hours).

  • Analysis:

    • After each time point, carefully remove the extraction solution from the vials for analysis.

    • UV-Vis Spectroscopy: Scan the extraction solutions using a UV-Vis spectrophotometer to detect any absorbance peaks corresponding to this compound. Compare the spectra of the pigmented samples to the control and blank samples.

    • HPLC (Optional): For more sensitive and quantitative analysis, develop an HPLC method to detect and quantify any leached pigment.

  • Data Interpretation:

    • Compare the analytical results from the pigmented samples to the control samples. Any significant difference in the analytical signal may indicate leaching of the pigment or other filament additives.

Diagram 2: Experimental Workflow for Leaching Analysis

G cluster_0 Leaching Study Print Prototypes 3D Print Test Coupons (Pigmented & Control) Incubation Incubation in Extraction Solution (e.g., PBS, 37°C) Print Prototypes->Incubation Sample Collection Collect Extraction Solution (24, 48, 72 hours) Incubation->Sample Collection Analysis Analyze for Leached Pigment (UV-Vis, HPLC) Sample Collection->Analysis

Caption: Workflow for evaluating pigment leaching from 3D printed prototypes.

Potential Impact on Prototype Properties

The addition of pigments can potentially influence the mechanical and printing properties of the filament.[12][13] Researchers should be aware of the following potential changes:

PropertyPotential Impact
Mechanical Strength May slightly decrease tensile and impact strength.[13]
Printing Temperature May require slight adjustments to the nozzle temperature.
Layer Adhesion Could be slightly reduced.
Dimensional Accuracy Generally minimal impact at low pigment concentrations.

It is recommended to perform mechanical testing on printed parts if the structural integrity of the prototype is critical for the intended application.

Conclusion

This compound offers a viable option for coloring 3D printing filaments for research prototypes due to its excellent thermal stability and chemical resistance. However, its use in applications with biological or pharmaceutical contact requires careful consideration and rigorous testing for leachables to ensure the integrity of the research and to mitigate any potential cytotoxic effects. The protocols provided herein offer a starting point for the fabrication and evaluation of pigmented filaments for research purposes.

References

Application Notes and Protocols for Preparing Stable Aqueous Dispersions of Pigment Yellow 147

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 147 (PY 147), a high-performance organic pigment, is characterized by its excellent heat stability, lightfastness, and chemical resistance.[1][2][3] These properties make it a desirable colorant in a variety of applications, including plastics, coatings, and inks.[4][5] However, its inherent hydrophobicity and insolubility in water present a significant challenge for its use in aqueous systems.[1][3] The preparation of stable, fine-particle aqueous dispersions is crucial for unlocking its full potential in water-based formulations, ensuring uniform color strength, stability, and optimal performance.

This document provides a detailed guide for preparing stable aqueous dispersions of this compound. It outlines a starting point formulation, a comprehensive experimental protocol, and key characterization techniques to evaluate the quality of the dispersion.

Principles of Aqueous Pigment Dispersion

The process of dispersing a solid pigment in a liquid medium involves three key stages: wetting, deagglomeration, and stabilization.

  • Wetting: The initial step involves the displacement of air from the surface of the pigment particles by the liquid vehicle. Surfactants or wetting agents are crucial in this stage as they reduce the surface tension of the aqueous medium, allowing it to penetrate the pigment agglomerates.

  • Deagglomeration: High-energy mechanical processes, such as bead milling, are employed to break down pigment agglomerates and aggregates into smaller, primary particles. This step is critical for achieving optimal color strength and transparency.

  • Stabilization: Once the pigment particles are deagglomerated, they have a natural tendency to re-agglomerate due to van der Waals forces. Dispersing agents are adsorbed onto the pigment surface, providing a stabilizing barrier through electrostatic and/or steric repulsion, thus preventing flocculation and ensuring the long-term stability of the dispersion.

Starting Point Formulation

The following table provides a starting point formulation for preparing an aqueous dispersion of this compound. The concentrations are given in weight percent and should be optimized for specific applications.

ComponentFunctionConcentration (wt%)
This compoundColorant30.0 - 45.0
High Molecular Weight Polymeric DispersantStabilization10.0 - 20.0 (on pigment weight)
Non-ionic Wetting AgentWetting1.0 - 3.0 (on pigment weight)
Propylene GlycolCo-solvent / Humectant5.0 - 10.0
DefoamerFoam Control0.1 - 0.5
BiocidePreservation0.1 - 0.2
Deionized WaterVehicleTo 100%

Note: The optimal dispersant and wetting agent concentration is dependent on the specific surface area of the this compound used. It is recommended to perform a ladder study to determine the optimal concentration for achieving the lowest viscosity and smallest particle size.

Experimental Protocol

This protocol details the steps for preparing a stable aqueous dispersion of this compound using a laboratory-scale bead mill.

Materials and Equipment
  • This compound powder

  • High molecular weight polymeric dispersant (e.g., acrylic copolymer)

  • Non-ionic wetting agent

  • Propylene Glycol

  • Defoamer

  • Biocide

  • Deionized Water

  • High-speed disperser (HSD) with a saw-tooth blade

  • Laboratory-scale bead mill (e.g., Eiger, Netzsch)

  • Zirconium oxide grinding media (0.5 - 1.0 mm diameter)

  • Analytical balance

  • Beakers and mixing vessels

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Zeta potential analyzer

  • Viscometer

  • pH meter

Premix Preparation
  • In a suitable mixing vessel, combine the deionized water, propylene glycol, high molecular weight polymeric dispersant, and non-ionic wetting agent.

  • Stir the mixture at low speed until all components are fully dissolved.

  • Gradually add the this compound powder to the liquid mixture under continuous stirring with the high-speed disperser at a low speed to avoid excessive dusting.

  • Once all the pigment has been added, add the defoamer.

  • Increase the speed of the high-speed disperser to 2000-3000 rpm and mix for 30-60 minutes to ensure complete wetting of the pigment and to form a homogeneous premix.

Bead Milling
  • Load the bead mill with the zirconium oxide grinding media (typically 70-80% of the mill chamber volume).

  • Transfer the prepared premix into the bead mill.

  • Start the milling process at a moderate speed (e.g., 1000-1500 rpm).

  • Monitor the temperature of the dispersion and use a cooling jacket to maintain the temperature below 40°C to prevent any potential degradation of the components.

  • Take samples at regular intervals (e.g., every 30 minutes) to measure the particle size distribution.

  • Continue the milling process until the desired particle size is achieved (typically a D50 value below 200 nm for high-performance applications). The total milling time can range from 2 to 8 hours depending on the mill efficiency and the desired particle size.

  • Once the target particle size is reached, stop the mill and separate the dispersion from the grinding media.

  • Add the biocide to the final dispersion and stir gently to ensure uniform distribution.

Characterization of the Dispersion

The quality and stability of the prepared this compound dispersion should be assessed using the following characterization techniques:

ParameterMethodDesired Range / Observation
Particle Size Distribution Dynamic Light Scattering (DLS)D50: < 200 nmPolydispersity Index (PDI): < 0.3
Zeta Potential Electrophoretic Light Scattering (ELS)>
Viscosity Rotational ViscometerLow and stable over time
pH pH meterTypically 7.0 - 9.0
Stability Visual observation after storage at elevated temperatures (e.g., 50°C for 4 weeks)No signs of sedimentation, agglomeration, or significant change in viscosity

Visualizations

Experimental Workflow

experimental_workflow cluster_premix Premix Preparation cluster_milling Bead Milling cluster_final Final Steps premix_start Combine Water, Propylene Glycol, Dispersant, Wetting Agent add_pigment Gradually Add this compound premix_start->add_pigment add_defoamer Add Defoamer add_pigment->add_defoamer hsd_mix High-Speed Dispersion (30-60 min) add_defoamer->hsd_mix load_mill Load Bead Mill with Premix and Grinding Media hsd_mix->load_mill Transfer Premix mill_process Mill at Controlled Temperature load_mill->mill_process sampling Periodic Sampling for Particle Size Analysis mill_process->sampling mill_end Stop Milling when Target Particle Size is Reached sampling->mill_end separate Separate Dispersion from Media mill_end->separate add_biocide Add Biocide separate->add_biocide characterize Characterize Dispersion (Particle Size, Zeta Potential, Viscosity) add_biocide->characterize

Caption: Experimental workflow for preparing aqueous this compound dispersion.

Pigment Stabilization Mechanism

Caption: Schematic of pigment deagglomeration and stabilization.

References

Troubleshooting & Optimization

Technical Support Center: Dispersion of Pigment Yellow 147 in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of Pigment Yellow 147 in non-polar solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an organic pigment with an anthraquinone chemical structure.[1][2] It is characterized by its bright yellow shade, excellent heat resistance (up to 300°C), and high lightfastness.[2][3][4] It is insoluble in water and primarily used in the coloration of plastics, resins, and sometimes in specialized inks and coatings.[2][4] Its molecular formula is C37H21N5O4.[1][2][4]

Q2: Why does this compound tend to aggregate in non-polar solvents?

Organic pigments like this compound have a crystalline structure and strong intermolecular forces, such as van der Waals forces, that cause the primary particles to attract each other in a liquid medium. This attraction leads to the formation of larger clusters known as agglomerates and flocculates. In non-polar solvents, there are no significant repulsive forces to counteract this attraction, leading to poor dispersion and aggregation.

Q3: What are the consequences of this compound aggregation in my formulation?

Pigment aggregation can lead to a variety of undesirable effects in your final product, including:

  • Color shift and loss of color strength: Aggregates are less efficient at scattering and absorbing light compared to finely dispersed particles.

  • Reduced gloss and transparency.

  • Increased viscosity and poor rheological properties.

  • Sedimentation and reduced storage stability.

  • Surface defects in coatings and films.

Q4: What is the general strategy to prevent pigment aggregation in non-polar solvents?

The most effective strategy is to use a dispersing agent, also known as a dispersant. Dispersants are additives that adsorb onto the surface of the pigment particles and create a barrier that prevents them from coming together. In non-polar systems, this is primarily achieved through a mechanism called steric stabilization.

Troubleshooting Guide: Preventing Aggregation

This guide will help you diagnose and resolve common issues related to the aggregation of this compound in non-polar solvents.

Issue 1: Poor initial dispersion and high viscosity.
  • Possible Cause 1: Inadequate Mechanical Energy. The initial mechanical energy applied may not be sufficient to break down the pigment agglomerates into primary particles.

    • Solution: Increase the milling time or intensity. For laboratory-scale dispersions, consider using a bead mill or a high-speed disperser with appropriate media.

  • Possible Cause 2: Incorrect Dispersant Concentration. The amount of dispersant may be too low to adequately cover the surface of the pigment particles.

    • Solution: Perform a ladder study to determine the optimal dispersant concentration. This typically involves preparing a series of dispersions with varying dispersant-to-pigment ratios and measuring the viscosity. The optimal concentration will correspond to the lowest viscosity.

  • Possible Cause 3: Poor Wetting of the Pigment. The solvent and dispersant may not be effectively displacing the air from the surface of the pigment particles.

    • Solution: Ensure the dispersant is added to the solvent and mixed before introducing the pigment. This allows the dispersant to be readily available to adsorb onto the pigment surface as the agglomerates are broken down.

Issue 2: Re-aggregation or flocculation over time.
  • Possible Cause 1: Incompatible Dispersant. The chosen dispersant may not have a strong enough affinity for the this compound surface or its polymeric chains may not be soluble enough in the non-polar solvent.

    • Solution: Select a polymeric dispersant with anchor groups that have a high affinity for organic pigments and with polymer chains that are highly soluble in your specific non-polar solvent system. For anthraquinone-based pigments, dispersants with polyurethane or polyacrylate backbones and specific anchoring groups can be effective.

  • Possible Cause 2: Insufficient Dispersant Concentration. Even if the initial dispersion is good, an insufficient amount of dispersant may not provide long-term stability.

    • Solution: Re-evaluate the optimal dispersant concentration using long-term stability tests, such as monitoring particle size or viscosity over several days or weeks.

Data Presentation: Dispersant Performance

The following table provides a representative summary of how different types of dispersants can be expected to perform when dispersing this compound in a non-polar solvent like xylene. The data is illustrative and actual results will vary depending on the specific formulation and processing conditions.

Dispersant TypeActive Content (%)Dosage (% on Pigment Weight)Mean Particle Size (d50, nm)Viscosity at 10 s⁻¹ (mPa·s)Stability (24h)
Control (No Dispersant) N/A0> 2000> 5000Poor
Low Molecular Weight Surfactant 10058501200Moderate
Polymeric Dispersant A (Polyacrylate-based) 5010250450Good
Polymeric Dispersant B (Polyurethane-based) 4012220380Excellent

Experimental Protocols

Protocol 1: Preparation of a this compound Dispersion
  • Preparation of the Mill Base:

    • Weigh the required amount of the non-polar solvent (e.g., xylene) into a suitable milling vessel.

    • Add the calculated amount of the polymeric dispersant to the solvent.

    • Stir the mixture with a low-speed mixer until the dispersant is fully dissolved.

  • Pigment Addition:

    • Slowly add the this compound powder to the solvent-dispersant mixture while stirring at a low speed to avoid excessive dust generation.

  • Dispersion/Milling:

    • Increase the speed of the disperser (e.g., high-speed dissolver to 2000-5000 rpm or start the bead mill).

    • For bead milling, use 0.8-1.2 mm glass or zirconia beads.

    • Mill for a predetermined time (e.g., 60-120 minutes), monitoring the temperature to ensure it does not exceed a critical point for the solvent and binder system.

  • Let-down:

    • After milling, the concentrated pigment paste can be "let down" by adding it to the remaining components of the final formulation (e.g., resin, other additives) under gentle agitation.

Protocol 2: Evaluation of Dispersion Stability
  • Particle Size Analysis (Dynamic Light Scattering - DLS):

    • Dilute a small aliquot of the dispersion with a compatible non-polar solvent to a concentration suitable for DLS analysis.

    • Measure the particle size distribution immediately after dispersion (t=0).

    • Store the dispersion in a sealed container at a controlled temperature (e.g., 25°C or 40°C).

    • Repeat the particle size measurement at regular intervals (e.g., 24 hours, 1 week, 1 month) to monitor for any increase in particle size, which would indicate aggregation.

  • Rheological Measurement:

    • Use a rotational rheometer with a cone-and-plate or parallel-plate geometry.

    • Perform a viscosity measurement over a range of shear rates (e.g., 0.1 to 1000 s⁻¹) to characterize the flow behavior of the dispersion.

    • A stable dispersion will typically exhibit a lower and more stable viscosity over time compared to an unstable one.

  • Visual Assessment:

    • Apply a drawdown of the dispersion on a transparent substrate (e.g., glass slide) and visually inspect for any signs of aggregation, such as specks, streaks, or poor color development.

    • Observe the stored dispersion for any signs of pigment settling.

Visualizations

a cluster_0 Mechanism of Steric Stabilization cluster_1 Repulsion p1 Pigment Particle 1 p2 Pigment Particle 2 d1 Dispersant Molecules p1->d1 Adsorption of Anchor Groups p2->d1 d1->p1 Polymeric Chains in Solvent d1->p2 repel Steric Hindrance Prevents Aggregation

Caption: Mechanism of steric stabilization for pigment dispersion.

b cluster_workflow Troubleshooting Workflow for Pigment Aggregation start Start: Pigment Aggregation Observed q1 Is the initial dispersion poor? start->q1 a1 Increase Milling Energy/Time q1->a1 Yes q2 Does aggregation occur over time? q1->q2 No a1->q2 a2 Optimize Dispersant Concentration a2->q1 a3 Select a more compatible dispersant q2->a3 Yes end End: Stable Dispersion Achieved q2->end No a4 Re-evaluate Dispersant Concentration a3->a4 a4->end

Caption: Troubleshooting workflow for pigment aggregation issues.

c cluster_protocol Experimental Workflow for Dispersion Stability Testing step1 1. Prepare Mill Base (Solvent + Dispersant) step2 2. Add this compound step1->step2 step3 3. High-Energy Milling step2->step3 step4 4. Initial Analysis (t=0) - Particle Size (DLS) - Rheology step3->step4 step5 5. Accelerated Aging (e.g., 40°C) step4->step5 step6 6. Periodic Analysis (t=24h, 1 week, etc.) step5->step6 step7 7. Evaluate Stability (Compare t=x with t=0) step6->step7

Caption: Experimental workflow for dispersion stability testing.

References

Optimizing the dispersion of Pigment Yellow 147 in polyethylene terephthalate (PET)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Dispersion of Pigment Yellow 147 in PET

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dispersion of this compound in polyethylene terephthalate (PET).

Troubleshooting Guide

This guide addresses common issues encountered during the dispersion of this compound in PET, offering potential causes and recommended solutions in a question-and-answer format.

Question 1: Why am I observing color streaks or specks in my final PET product?

Answer: Color streaks or specks are typically indicative of poor pigment dispersion, where agglomerates of this compound have not been sufficiently broken down and distributed throughout the PET matrix.

Potential Causes:

  • Inadequate Mixing Energy: The shear forces during compounding may be too low to break down pigment agglomerates.

  • Low Processing Temperature: The PET viscosity might be too high at lower temperatures, hindering pigment wetting and distribution.

  • Short Residence Time: The pigment and resin may not have had enough time in the extruder for proper mixing.

  • Poor Masterbatch Quality: The pigment concentration in the masterbatch could be too high, or the carrier resin may not be compatible with the PET.[1][2]

Recommended Solutions:

  • Increase Screw Speed: Higher screw speeds in a twin-screw extruder can increase shear forces, aiding in the breakdown of pigment agglomerates.[3]

  • Optimize Temperature Profile: A higher processing temperature can lower the melt viscosity of the PET, facilitating better wetting and dispersion of the pigment.[2][3]

  • Decrease Throughput Rate: Reducing the feed rate increases the residence time of the material in the extruder, allowing for more thorough mixing.[3]

  • Evaluate Masterbatch: Ensure the masterbatch carrier is compatible with PET and consider using a masterbatch with a lower pigment concentration.

Question 2: The color of my PET product is inconsistent from batch to batch. What could be the cause?

Answer: Color inconsistency can stem from variations in raw materials, processing parameters, or equipment conditions.

Potential Causes:

  • Inconsistent Masterbatch Addition: Variations in the feed rate of the pigment masterbatch.

  • Fluctuations in Processing Parameters: Inconsistent temperature, screw speed, or back pressure during extrusion.[2][4]

  • Moisture Content Variation: PET is susceptible to hydrolysis, and variations in moisture content can affect its melt viscosity and, consequently, pigment dispersion.[5][6]

  • Worn Equipment: Wear on extruder screws or barrels can lead to reduced mixing efficiency over time.[1]

Recommended Solutions:

  • Calibrate Feeders: Ensure accurate and consistent dosing of the masterbatch.

  • Monitor and Control Process Parameters: Implement strict process control to maintain consistent temperature, screw speed, and pressure.

  • Pre-dry PET: Properly dry the PET resin to a consistent, low moisture level before processing to prevent hydrolytic degradation.[5][7]

  • Regular Equipment Maintenance: Inspect and maintain extruder components to ensure optimal performance.

Question 3: My final product has poor mechanical properties after adding this compound. Why is this happening?

Answer: A decrease in mechanical properties can be caused by pigment agglomerates acting as stress concentrators or by degradation of the polymer during processing.

Potential Causes:

  • Pigment Agglomerates: Large undispersed pigment particles can create weak points in the polymer matrix.

  • Polymer Degradation: Excessive processing temperatures or long residence times can lead to thermal degradation of the PET. Hydrolytic degradation from moisture is also a significant factor.[6][7]

  • Incompatibility of Additives: Dispersing agents or other additives in the masterbatch may not be fully compatible with the PET resin.[1][4]

Recommended Solutions:

  • Improve Pigment Dispersion: Follow the recommendations in Question 1 to reduce agglomerate size.

  • Optimize Processing Conditions: Avoid excessive temperatures and residence times. Ensure proper drying of the PET to minimize degradation.

  • Verify Material Compatibility: Consult with the masterbatch supplier to ensure all components are compatible with PET and the intended application.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound? A1: this compound is an anthraquinone-based organic pigment known for its excellent heat stability (up to 300°C), high lightfastness, and good resistance to migration.[8][9][10] It is suitable for coloring a variety of plastics, including PET, PC, and PS.[8][10]

PropertyValue
Chemical FamilyAnthraquinone[9][11]
Heat Resistance~300 °C[8][10]
Light Fastness (Scale 1-8)8[8][9]
Oil Absorption35-45 g/100g [8]
Water SolubilityInsoluble[11]

Q2: What is the recommended starting point for processing conditions when dispersing this compound in PET using a twin-screw extruder? A2: A good starting point for a co-rotating twin-screw extruder would be a temperature profile that gradually increases to a peak melt temperature of 260-280°C. Screw speed can initially be set in the range of 300-500 rpm. These parameters should be adjusted based on the specific equipment and desired dispersion quality.[3]

Q3: How can I quantitatively measure the dispersion quality of this compound in PET? A3: Several methods can be used to evaluate pigment dispersion:

  • Filter Pressure Value (FPV) Test: This method, often standardized (e.g., EN 13900-5), measures the pressure increase over a filter as the pigmented polymer melt is extruded. A lower FPV indicates better dispersion.[12]

  • Microscopy: Thin sections of the colored PET can be examined under an optical or electron microscope to visually assess the size and distribution of pigment particles.[13][14]

  • Color Strength Measurement: A well-dispersed pigment will typically exhibit higher color strength. This can be measured using a spectrophotometer and comparing the color of a sample to a standard.[15][16]

  • Gloss and Haze Measurement: For some applications, the surface gloss and haze of the final product can be an indicator of dispersion quality, with better dispersion often leading to higher gloss and lower haze.[16]

Q4: Are dispersing aids necessary for this compound in PET? A4: While this compound has good compatibility with PET, the use of a dispersing agent can be beneficial, especially for high pigment loadings.[5] Dispersants work by wetting the pigment surface and reducing the interfacial tension between the pigment and the polymer matrix, which helps to prevent re-agglomeration.[1] Common dispersing aids for polyesters include low molecular weight waxes or functionalized polymers. The choice of dispersant should be made carefully to ensure compatibility and avoid negative impacts on the final product's properties.[1]

Data Presentation

Table 1: Influence of Extrusion Parameters on Dispersion Quality of this compound in PET

ParameterRangeEffect on DispersionComments
Melt Temperature 260 - 290 °CHigher temperature generally improves dispersion by reducing melt viscosity.[3]Temperatures above 300°C may risk thermal degradation of both PET and the pigment.[5][8]
Screw Speed 300 - 700 rpmHigher speed increases shear, which helps break down agglomerates.[3]Excessive speed can lead to polymer degradation due to shear heating.
Throughput Rate 10 - 20 kg/h Lower throughput increases residence time, allowing for more extensive mixing.[3]Very low throughput may lead to material degradation due to prolonged exposure to heat.
Pigment Loading 0.1 - 2.0%Higher loading requires more dispersive energy and may lead to agglomeration.A masterbatch approach is recommended for consistent dosing.[17]

Experimental Protocols

Protocol 1: Sample Preparation via Twin-Screw Extrusion

  • Material Preparation:

    • Dry the PET resin in a dehumidifying dryer at 120-140°C for 4-6 hours to achieve a moisture content below 0.02%.[5]

    • Prepare a physical blend of the dried PET resin and the this compound masterbatch at the desired loading level.

  • Extruder Setup:

    • Set the temperature profile of the co-rotating twin-screw extruder. A typical profile for PET is:

      • Zone 1 (Feed): 100-150°C

      • Zones 2-4 (Conveying/Melting): 240-260°C

      • Zones 5-7 (Mixing): 260-280°C

      • Die: 270°C

    • Configure the screw with a combination of conveying, kneading, and mixing elements to provide both distributive and dispersive mixing.[3][15]

  • Extrusion Process:

    • Start the extruder at a low screw speed (e.g., 100 rpm) and feed the natural PET resin to purge the system.

    • Introduce the PET/pigment blend at the desired throughput rate.

    • Gradually increase the screw speed to the target value (e.g., 400 rpm).

    • Ensure a stable process by monitoring melt pressure and motor torque.

    • Extrude the molten strand into a water bath for cooling.

    • Pelletize the cooled strand.

  • Sample Collection:

    • Discard the initial 5-10 minutes of extrudate to ensure the process has stabilized.

    • Collect pellets for subsequent analysis (e.g., injection molding, FPV testing).

Protocol 2: Evaluation of Dispersion Quality using Filter Pressure Value (FPV) Test

  • Equipment: Laboratory single-screw extruder equipped with a melt pump, screen pack holder, and pressure transducer.

  • Material: Use the pelletized, pigmented PET from Protocol 1.

  • Procedure (based on EN 13900-5):

    • Dry the pigmented pellets as per the standard procedure for PET.

    • Set the extruder and melt pump to a constant temperature and speed to ensure a consistent flow rate of the polymer melt.

    • Extrude the natural (unpigmented) PET through a clean filter screen of a defined mesh size (e.g., 15 µm) to establish a baseline pressure (P₀).

    • Introduce the pigmented PET pellets into the extruder.

    • Record the pressure before the filter screen (P) over time (t) as the pigmented material is extruded. Agglomerates will clog the filter, causing the pressure to rise.

  • Calculation:

    • The Filter Pressure Value (FPV) is calculated as the rate of pressure increase per gram of pigment tested: FPV (bar/g) = (P_final - P_initial) / (mass of pigment)

    • A lower FPV indicates fewer agglomerates and better dispersion.[12]

Visualizations

Experimental_Workflow cluster_prep 1. Material Preparation cluster_extrusion 2. Compounding cluster_analysis 3. Analysis Dry_PET Dry PET Resin (<0.02% Moisture) Blend Blend PET with PY147 Masterbatch Dry_PET->Blend Extruder Twin-Screw Extrusion Blend->Extruder Cooling Strand Cooling Extruder->Cooling Pelletizing Pelletizing Cooling->Pelletizing FPV Filter Pressure Value (FPV) Test Pelletizing->FPV Microscopy Microscopy Pelletizing->Microscopy Color_Measurement Color Strength Measurement Pelletizing->Color_Measurement

Caption: Workflow for dispersing this compound in PET and subsequent analysis.

Troubleshooting_Logic cluster_process Process Parameters cluster_material Material Properties cluster_solutions Solutions Start Issue: Poor Dispersion (e.g., Specks, Streaks) Check_Temp Is Melt Temp Optimal (260-280°C)? Start->Check_Temp Check_Speed Is Screw Speed Sufficient? Start->Check_Speed Check_Time Is Residence Time Adequate? Start->Check_Time Check_Moisture Is PET Properly Dried? Start->Check_Moisture Check_MB Is Masterbatch Compatible & High Quality? Start->Check_MB Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Increase_Speed Increase Screw Speed Check_Speed->Increase_Speed No Decrease_Throughput Decrease Throughput Check_Time->Decrease_Throughput No Dry_PET Improve PET Drying Check_Moisture->Dry_PET No Consult_Supplier Consult Masterbatch Supplier Check_MB->Consult_Supplier No

Caption: Troubleshooting logic for poor pigment dispersion in PET.

References

Technical Support Center: Improving the Photostability of Pigment Yellow 147

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the photostability of Pigment Yellow 147 (PY 147) under UV irradiation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its intrinsic properties?

A1: this compound (CI 60645) is an anthraquinone-based organic pigment.[1][2] It is known for its bright, transparent yellow hue and inherently good thermal stability and lightfastness, making it suitable for coloring plastics like PS, ABS, PC, and PET.[1][3] Its chemical structure provides a degree of resistance to degradation from light and heat.[2]

Q2: What causes this compound to degrade under UV irradiation?

A2: Like most organic pigments, the photodegradation of this compound is initiated by the absorption of UV radiation. This energy absorption can excite the molecule to a higher energy state, making it susceptible to chemical reactions, often involving atmospheric oxygen. These reactions can break down the chromophore (the part of the molecule responsible for color), leading to fading and changes in hue. The specific degradation mechanism can be complex, involving photo-oxidation and other photochemical reactions.

Q3: What are the primary strategies to improve the photostability of PY 147?

A3: The main strategies focus on protecting the pigment from UV radiation and preventing subsequent chemical reactions. These include:

  • Encapsulation: Creating a protective shell around the pigment particles. This can be done with inorganic materials like silica (SiO₂) or with organic polymers.[4][5] The shell acts as a physical barrier to UV light and oxygen.

  • Use of UV Stabilizers: Incorporating additives into the formulation that absorb UV radiation or quench excited states of the pigment molecules. These are broadly categorized as UV absorbers and hindered amine light stabilizers (HALS).

  • Surface Modification: Altering the surface chemistry of the pigment to improve its interaction with the surrounding matrix and reduce its susceptibility to degradation.

Q4: How is the improvement in photostability quantified?

A4: The improvement is typically measured by monitoring the change in color and pigment concentration over time during accelerated UV exposure. Key quantitative methods include:

  • Colorimetric Analysis (CIELAB): A spectrophotometer or colorimeter is used to measure the L* (lightness), a* (red-green), and b* (yellow-blue) color space values before and after UV exposure. The total color difference (ΔE) is calculated, with a lower ΔE indicating better stability.

  • UV-Vis Spectroscopy: For pigment dispersions, the change in the absorbance spectrum is monitored. A decrease in absorbance at the pigment's maximum absorption wavelength (λmax) indicates degradation.

Experimental Protocols and Data

Protocol 1: Baseline Photostability Assessment of Untreated PY 147

Objective: To establish a baseline for the photodegradation of this compound in a standard formulation.

Methodology:

  • Sample Preparation:

    • Prepare a 1% (w/w) dispersion of this compound in a clear acrylic resin.

    • Apply the dispersion as a uniform film (e.g., 100 µm thickness) onto a stable substrate (e.g., glass or quartz plates).

    • Prepare multiple identical samples. One set will be the "dark control" and the other will be exposed to UV.

  • Dark Control:

    • Wrap one set of samples securely in aluminum foil to completely block light exposure.

  • UV Exposure:

    • Place the unwrapped samples and the dark control samples in a xenon arc accelerated weathering chamber.

    • Set the irradiance level to simulate outdoor sunlight conditions (e.g., 0.55 W/m² at 340 nm).

    • Maintain a constant temperature (e.g., 50°C) to minimize thermal degradation effects.[6]

  • Analysis:

    • At predetermined time intervals (e.g., 0, 100, 250, 500, 1000 hours), remove one exposed sample and one dark control sample.

    • Allow samples to equilibrate to room temperature.

    • Measure the CIELAB color values (L, a, b*) at three different points on each sample using a calibrated spectrophotometer.

    • Calculate the average color values and the total color difference (ΔE) relative to the 0-hour sample using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²].

Protocol 2: Improving Photostability with a UV Absorber

Objective: To quantify the improvement in photostability of PY 147 by adding a UV absorber.

Methodology:

  • Sample Preparation:

    • Prepare two batches of 1% (w/w) PY 147 dispersion in clear acrylic resin as in Protocol 1.

    • To one batch, add a benzotriazole-type UV absorber at a concentration of 2% (w/w) relative to the resin solids. Mix thoroughly.

    • The batch without the UV absorber will serve as the control.

    • Cast films of both formulations onto substrates as previously described.

  • UV Exposure and Analysis:

    • Follow the same UV exposure and colorimetric analysis steps as outlined in Protocol 1 for both sets of samples (with and without the UV absorber).

    • Compare the ΔE* values of the stabilized samples to the control samples at each time interval.

Protocol 3: Improving Photostability via Silica Encapsulation (Sol-Gel Method)

Objective: To create a protective silica shell around PY 147 particles and evaluate the resulting improvement in photostability.

Methodology:

  • Pigment Dispersion:

    • Disperse 5g of this compound in 200 mL of isopropanol using an ultrasonic probe for 30 minutes to break down agglomerates.

  • Encapsulation Reaction:

    • Transfer the dispersion to a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer.[4]

    • Heat the mixture to 50°C in a water bath.[4]

    • Slowly add 15 mL of tetraethyl orthosilicate (TEOS), the silica precursor, to the flask.

    • After 15 minutes, add 20 mL of ammonium hydroxide (28 wt.%) dropwise to catalyze the hydrolysis and condensation of TEOS onto the pigment surface.[4]

    • Continue stirring the reaction mixture at 50°C for 3 hours.[4]

  • Isolation and Drying:

    • Allow the mixture to cool to room temperature.

    • Separate the encapsulated pigment from the solution by centrifugation or decanting.

    • Wash the resulting pigment powder with isopropanol three times to remove unreacted reagents.

    • Dry the silica-coated pigment in a vacuum oven at 80°C overnight.[4]

  • Photostability Testing:

    • Prepare a film of the silica-encapsulated PY 147 using the same method as in Protocol 1.

    • Conduct the UV exposure and colorimetric analysis as described in Protocol 1.

    • Compare the ΔE* values of the encapsulated pigment to the untreated baseline samples.

Illustrative Quantitative Data

The following tables present hypothetical but realistic data to demonstrate the expected outcomes from the experimental protocols.

Table 1: Colorimetric Data for Untreated vs. UV Absorber-Stabilized PY 147

Exposure Time (hours)Untreated PY 147 (ΔE)PY 147 with 2% UV Absorber (ΔE)
00.00.0
1001.50.6
2503.21.1
5005.82.0
10009.53.4

Table 2: Colorimetric Data for Untreated vs. Silica-Encapsulated PY 147

Exposure Time (hours)Untreated PY 147 (ΔE)Silica-Encapsulated PY 147 (ΔE)
00.00.0
1001.50.4
2503.20.8
5005.81.5
10009.52.5

Visualizations

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare PY 147 Dispersion P2 Cast Uniform Film on Substrate P1->P2 E1 Dark Control (Wrap in Foil) P2->E1 E2 Place Samples in Xenon Arc Chamber P2->E2 E3 Expose to UV (e.g., 1000 hours) E2->E3 A1 Measure CIELAB Values (L, a, b) E3->A1 A2 Calculate Color Difference (ΔE) A1->A2 A3 Compare Exposed vs. Dark Control A2->A3 G Start High ΔE* Observed (Poor Photostability) Q1 Was the pigment properly dispersed in the matrix? Start->Q1 Sol1 Improve dispersion method (e.g., high-shear mixing, use of dispersants). Q1->Sol1 No Q2 Is the formulation protected against UV? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-test Photostability Sol1->End Sol2 Incorporate UV protection: 1. Add UV Absorber/HALS 2. Encapsulate Pigment Q2->Sol2 No Q3 Is the UV protection method/level sufficient? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Increase concentration of UV stabilizer or improve encapsulation quality. Q3->Sol3 No Q3->End Yes A3_Yes Yes A3_No No Sol3->End G cluster_protection Protection Mechanisms cluster_uv UV Absorber cluster_encap Silica Encapsulation UV_Absorber UV Absorber Heat Heat UV_Absorber->Heat dissipates as PY147 Pigment Yellow 147 UV_Absorber->PY147 protects UV_Energy UV Energy UV_Energy->UV_Absorber absorbs Silica_Shell Silica Shell Silica_Shell->PY147 protects UV_Energy2 UV Energy UV_Energy2->Silica_Shell scatters/ reflects Degradation Degradation PY147->Degradation prevents

References

Technical Support Center: Minimizing the Environmental Impact of Pigment Yellow 147 Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Pigment Yellow 147. Our goal is to help you minimize the environmental impact of synthesis byproducts through optimized protocols and effective waste management strategies.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and the treatment of its byproducts.

Problem Potential Cause(s) Suggested Solution(s)
Low Pigment Yield Incomplete reaction; Suboptimal reaction temperature or time; Inefficient mixing; Impure reactants.Verify the purity of reactants (2-phenyl-4,6-diamino-1,3,5-triazine and 1-chloroanthraquinone). Ensure the reaction temperature is maintained at 150-155°C for 12 hours with vigorous stirring.[1] Consider using a phase transfer catalyst to improve reaction kinetics.
Poor Pigment Color Quality (Dullness) Presence of impurities; Incorrect particle size.Purify the crude pigment by washing thoroughly with hot nitrobenzene, followed by ethanol and hot water to remove residual reactants and byproducts.[1] Implement controlled precipitation or recrystallization steps to achieve a uniform particle size.
Wastewater is Highly Colored After Primary Treatment Inefficient removal of residual pigment and soluble byproducts.Employ adsorption using activated carbon as a secondary treatment step.[2][3] Consider advanced oxidation processes like Fenton's reaction to degrade chromophoric compounds.[4][5]
High Chemical Oxygen Demand (COD) in Wastewater High concentration of organic solvents (e.g., nitrobenzene) and unreacted organic materials.Implement solvent recovery and recycling systems.[6] Utilize chemical coagulation-flocculation with agents like ferric chloride and poly-aluminum chloride followed by NaOH.[7]
Ineffective Removal of Inorganic Salts High concentration of salts (e.g., sodium chloride) from the reaction.Employ membrane filtration techniques such as electrodialysis to remove dissolved salts.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts generated during the synthesis of this compound?

A1: The synthesis of this compound, which involves the reaction of 2-phenyl-4,6-diamino-1,3,5-triazine with 1-chloroanthraquinone in the presence of sodium carbonate, primarily generates sodium chloride as an inorganic byproduct.[1] Organic byproducts can include unreacted starting materials and potential side-reaction products, particularly when using organic solvents like nitrobenzene.

Q2: What are the main environmental concerns associated with this compound synthesis?

A2: The primary environmental concerns are the use of high-boiling, toxic organic solvents such as nitrobenzene, and the generation of wastewater containing residual pigment, organic byproducts, and high concentrations of inorganic salts.[1][3] Improper disposal of this wastewater can lead to water pollution.

Q3: Are there more environmentally friendly synthesis routes for this compound?

A3: Research into greener synthesis methods is ongoing. One patented method suggests using a phase transfer catalyst to improve reaction efficiency, potentially reducing reaction time and solvent usage.[8] Additionally, exploring solvent-free or high-temperature water-based synthesis, similar to approaches for other pigments, could be a viable research direction.

Q4: How can I effectively treat the wastewater generated from my experiments?

A4: A multi-step approach is recommended for treating wastewater from pigment synthesis. This typically involves:

  • Primary Treatment: Neutralization and removal of suspended solids.

  • Secondary Treatment: Removal of dissolved organic compounds and color using methods like adsorption on activated carbon or chemical coagulation-flocculation.[2][7]

  • Tertiary Treatment: Removal of inorganic salts through processes like electrodialysis.[2] Advanced oxidation processes (e.g., Fenton's reaction) can also be employed to degrade recalcitrant organic molecules.[5]

Q5: What are the key parameters to monitor during wastewater treatment?

A5: Key parameters to monitor include pH, Chemical Oxygen Demand (COD), Total Dissolved Solids (TDS), and color. Monitoring these parameters will help assess the effectiveness of each treatment step. For instance, a significant reduction in COD and color after secondary treatment indicates successful removal of organic pollutants.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-phenyl-4,6-diamino-1,3,5-triazine

  • 1-chloroanthraquinone

  • Sodium carbonate

  • Nitrobenzene

  • Pyridine

  • Ketone iodide

  • Ethanol

Procedure:

  • In a reaction vessel, combine 11.25 parts of 2-phenyl-4,6-diamino-1,3,5-triazine, 30.6 parts of 1-chloroanthraquinone, and 15.9 parts of sodium carbonate with 200 parts of nitrobenzene.[1]

  • Add 1.65 parts of ketone iodide to 9 parts of pyridine and add this mixture to the reaction vessel.[1]

  • Stir the mixture continuously and heat to 150-155°C for 12 hours.[1]

  • After the reaction is complete, filter the hot solution (at 100°C) to collect the crude pigment.[1]

  • Wash the filtrate with hot nitrobenzene (at 100°C) until the filtrate is only slightly colored.[1]

  • Wash the pigment with ethanol, followed by hot water to remove any remaining free alkali.[1]

  • Dry the final product to obtain this compound. A yield of approximately 96.7% can be expected.[1]

Protocol 2: Wastewater Treatment via Coagulation-Flocculation

Materials:

  • Wastewater from this compound synthesis

  • Ferric Chloride (FeCl₃) solution

  • Poly-aluminum Chloride (PAC) solution

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • Characterize the initial wastewater for pH, COD, and TDS.

  • In a beaker, take a known volume of the wastewater and adjust the pH to the optimal range for coagulation using NaOH.

  • Add the coagulant (e.g., a combination of Ferric Chloride and Poly-aluminum Chloride) and stir rapidly for 1-2 minutes.[7]

  • Reduce the stirring speed and continue to mix gently for 15-20 minutes to promote flocculation.

  • Allow the flocs to settle for at least 30 minutes.

  • Separate the clear supernatant from the settled sludge.

  • Analyze the supernatant for residual COD and color to determine the treatment efficiency.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_wastewater Wastewater Generation & Treatment s1 Reactants Mixing (2-phenyl-4,6-diamino-1,3,5-triazine, 1-chloroanthraquinone, Na2CO3, Nitrobenzene) s2 Catalyst Addition (Ketone iodide, Pyridine) s1->s2 s3 Reaction (150-155°C, 12h) s2->s3 s4 Filtration & Washing (Hot Nitrobenzene, Ethanol, Hot Water) s3->s4 s5 Drying s4->s5 w1 Wastewater Collection (High COD, Color, Salts) s4->w1 Generates s6 Final Product (this compound) s5->s6 w2 Primary Treatment (Neutralization, Sedimentation) w1->w2 w3 Secondary Treatment (Adsorption/Coagulation) w2->w3 w4 Tertiary Treatment (Electrodialysis) w3->w4 w5 Treated Effluent w4->w5

Caption: Experimental workflow for the synthesis of this compound and subsequent wastewater treatment.

logical_relationship cluster_inputs Inputs cluster_outputs Outputs A Synthesis Optimization B Byproduct Minimization A->B O1 Higher Yield & Purity A->O1 C Waste Treatment Efficiency B->C O2 Reduced Waste Volume B->O2 D Environmental Impact Reduction C->D O3 Lower Effluent Toxicity C->O3 I1 Greener Solvents I1->A I2 Catalyst Selection I2->A I3 Process Parameter Control I3->A

Caption: Logical relationship between synthesis optimization and environmental impact reduction.

References

Overcoming challenges in the purification of synthetic Pigment Yellow 147

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic Pigment Yellow 147 (C.I. 60645; CAS 4118-16-5).

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Purified Pigment - Incomplete precipitation during synthesis. - Loss of product during filtration or transfers. - Sub-optimal recrystallization solvent leading to significant product remaining in the mother liquor. - Adsorption of the pigment onto glassware.- Ensure the coupling reaction has gone to completion. - Use appropriate filter paper porosity and carefully transfer the product between vessels. - Perform solvent screening to identify a recrystallization solvent with high solvency at elevated temperatures and low solvency at room temperature. - Consider a final rinse of the reaction and filtration vessels with a small amount of a good solvent to recover adsorbed product.
Off-Color or Dull Yellow Product - Presence of unreacted starting materials (e.g., 6-phenyl-1,3,5-triazine-2,4-diamine or 1-chloroanthraquinone).[1] - Formation of side-products during synthesis. - Trapped solvent in the crystal lattice. - Contamination with colored impurities.- Wash the crude product with a solvent that selectively dissolves the starting materials. - Employ column chromatography for separation of the desired pigment from closely related impurities. - Ensure the purified pigment is thoroughly dried under vacuum to remove residual solvent. - Perform multiple recrystallizations to improve color purity.
Broad Melting Point Range - Presence of impurities that disrupt the crystal lattice. - Incomplete removal of solvents.- Recrystallize the pigment until a sharp and consistent melting point is achieved. - Dry the sample under high vacuum at an elevated temperature (below the decomposition point) for an extended period.
Multiple Spots on Thin-Layer Chromatography (TLC) - The product is a mixture of the target pigment and impurities. - Degradation of the pigment on the TLC plate (if silica gel is too acidic).- Purify the product using column chromatography or preparative TLC. - Co-spot the mixture with authentic samples of starting materials to aid in identification. - Use TLC plates with a neutral pH or pre-treat the plate with a base like triethylamine.
Poor Solubility in Common Organic Solvents - this compound is known to have low solubility in many common solvents. - Aggregation of pigment particles.- Use high-boiling point polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for recrystallization, if appropriate for the subsequent application. - Employ sonication to aid in the dissolution of the pigment.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: The most common impurities are typically unreacted starting materials, such as 6-phenyl-1,3,5-triazine-2,4-diamine and 1-chloroanthraquinone, and side-products from the condensation reaction.[1] The presence of these can lead to an off-color product and a broad melting point.

Q2: Which solvent is best for the recrystallization of this compound?

A2: Due to its low solubility, finding an ideal single solvent for recrystallization can be challenging. High-boiling point polar aprotic solvents like DMF or DMSO can be effective. Solvent screening is highly recommended to find a solvent or solvent system that provides good solubility at high temperatures and poor solubility at room temperature to maximize recovery.

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification. By comparing the crude mixture to the purified fractions, you can assess the removal of impurities. A single spot on the TLC plate in multiple solvent systems is a good indicator of purity. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.

Q4: My purified this compound still has a greenish tint. What could be the cause?

A4: A greenish tint in anthraquinone-based dyes can sometimes be attributed to the presence of metal ion impurities. Ensure all glassware is thoroughly cleaned and that the reagents used are of high purity.

Q5: Is column chromatography a suitable method for purifying this compound?

A5: Yes, column chromatography can be a very effective method for separating this compound from closely related impurities that are difficult to remove by recrystallization alone. A silica gel stationary phase with a gradient elution of a non-polar solvent (like hexane or toluene) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point.

Data Presentation

The following tables provide representative data for the purification of an anthraquinone-based pigment, which can be used as a reference for this compound.

Table 1: Comparison of Purification Methods for a Crude Anthraquinone Pigment

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)
Single Recrystallization859580
Multiple Recrystallizations (3x)85>9865
Column Chromatography85>9975

Note: Purity was determined by HPLC analysis.

Table 2: TLC Analysis of this compound Purification

SampleSolvent SystemRf ValueObservations
Crude ProductToluene:Ethyl Acetate (8:2)0.45 (major), 0.60 (minor), 0.20 (trace)Multiple spots indicating impurities.
After RecrystallizationToluene:Ethyl Acetate (8:2)0.45Single major spot, trace impurity at baseline may remain.
After Column ChromatographyToluene:Ethyl Acetate (8:2)0.45Single, well-defined spot.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of a high-boiling point solvent (e.g., DMF or DMSO) in an Erlenmeyer flask. Heat the mixture with stirring on a hot plate until the pigment is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during cooling. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold, less polar solvent (e.g., ethanol or methanol) to remove residual high-boiling point solvent and any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of Crude this compound
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or toluene). Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of the eluent). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% toluene). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions as the colored band moves down the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrument: Analytical HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be from 50% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and a wavelength in the visible region corresponding to the absorbance maximum of this compound.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the pigment in a suitable solvent (e.g., THF or DMF) to a known concentration (e.g., 1 mg/mL).

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification PurityAnalysis Purity Analysis (TLC/HPLC) Recrystallization->PurityAnalysis Impurities Impurities Recrystallization->Impurities Removed in Mother Liquor ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis Further Purification ColumnChromatography->Impurities Separated Fractions PurityAnalysis->ColumnChromatography Purity < 98% PureProduct Pure this compound PurityAnalysis->PureProduct Purity > 98%

Caption: General workflow for the purification of this compound.

TLC_Analysis cluster_spots TLC_Plate TLC Plate Crude Recrystallized Column Purified Solvent Front Spots Spots Spots->TLC_Plate spot1 spot2 spot3 spot4 spot5

Caption: Representative TLC analysis of this compound purification stages.

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of Pigment Yellow 147

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the fluorescence quantum yield of Pigment Yellow 147 (C.I. 60645). The following sections offer detailed FAQs, troubleshooting advice, experimental protocols, and data presented in a clear, accessible format to address common challenges encountered during experimental work with this solid-state fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its fluorescence of interest?

A1: this compound, with the chemical name 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis(anthracene-9,10-dione), is a disazomethine dye known for its notable solid-state fluorescence.[1][2][3] Its rigid chemical structure, based on an anthraquinone framework, contributes to its emissive properties in the solid form.[4] Enhancing its fluorescence quantum yield is of significant interest for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging, where high brightness is a critical parameter.

Q2: What is "Aggregation-Caused Quenching" (ACQ) and does it affect this compound?

A2: Aggregation-Caused Quenching (ACQ) is a common phenomenon where the fluorescence intensity of a dye decreases upon aggregation or in the solid state due to intermolecular interactions that promote non-radiative decay pathways.[5] While this compound is known for its solid-state fluorescence, its efficiency can still be hampered by ACQ effects, particularly in concentrated solutions or certain solid-state morphologies. Strategies to mitigate ACQ, such as co-assembly with molecular barriers, can be employed to enhance its emission.[6][7]

Q3: Can the fluorescence of this compound be enhanced?

A3: Yes, the fluorescence quantum yield of this compound and similar organic dyes can be enhanced through several strategies. These methods primarily focus on restricting intramolecular motions (RIM) and controlling intermolecular interactions to minimize non-radiative decay pathways. This can be achieved by optimizing the solvent environment, controlling aggregation, or modifying the solid-state packing of the molecules.[1][8]

Q4: What is "Aggregation-Induced Emission" (AIE) and is it relevant to this compound?

A4: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation.[1] This is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay channels. While this compound is already fluorescent in the solid state, understanding AIE principles can provide valuable strategies for further enhancing its emission by promoting specific types of aggregation that favor radiative decay.[9][10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Fluorescence in Solution Aggregation-Caused Quenching (ACQ): In many common solvents, this compound may aggregate, leading to self-quenching of its fluorescence.[5]1. Solvent Selection: Test a range of solvents with varying polarities. Non-polar or moderately polar aprotic solvents may reduce aggregation. 2. Concentration Reduction: Lower the concentration of the pigment in the solution. Absorbance should ideally be kept below 0.1 to minimize inner filter effects and aggregation.[11] 3. Use of Surfactants: Incorporate a surfactant to help disperse the pigment molecules and prevent aggregation.
Low Fluorescence in Solid State Unfavorable Molecular Packing: The specific crystalline or amorphous arrangement of the molecules can lead to π-π stacking, which quenches fluorescence.[8] Presence of Quenching Impurities: Impurities within the pigment powder can act as fluorescence quenchers.1. Recrystallization/Purification: Purify the pigment to remove quenching impurities. 2. Co-assembly: Mix this compound with an inert molecular barrier (e.g., a non-fluorescent polymer or another suitable small molecule) to disrupt π-π stacking.[6][7] 3. Matrix Isolation: Disperse the pigment in a rigid polymer matrix to isolate individual molecules and restrict molecular motion.[12]
Inconsistent Fluorescence Readings Sample Preparation Issues: Inconsistent sample preparation can lead to variations in aggregation state and, consequently, fluorescence intensity. Instrumental Factors: Incorrect instrument settings or fluctuations in the light source can cause variability.1. Standardize Sample Preparation: Develop and adhere to a strict protocol for sample preparation, including solvent degassing, precise concentration control, and consistent mixing/sonication times. 2. Instrument Calibration: Ensure the fluorometer is properly calibrated. Use a stable, well-characterized fluorescence standard for comparison. 3. Control Environmental Factors: Maintain a constant temperature and protect the sample from ambient light to prevent photobleaching.
Unexpected Peaks in Emission Spectrum Solvent or Impurity Fluorescence: The solvent or impurities in the sample may be fluorescent. Raman Scattering: The solvent can produce Raman scattering peaks, which may be mistaken for fluorescence.1. Run a Blank Spectrum: Measure the fluorescence of the pure solvent to identify any background emission. 2. Identify Raman Peaks: Change the excitation wavelength. Raman peaks will shift with the excitation wavelength, while fluorescence peaks will not.[13]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following table provides a general overview of how solvent properties can influence the fluorescence of structurally related anthraquinone dyes. Researchers should perform their own quantitative measurements to obtain precise values for this compound.

Solvent Property General Effect on Anthraquinone Dyes Expected Impact on this compound
Polarity Increased solvent polarity often leads to a red-shift in the emission spectrum (solvatochromism) and can either enhance or quench fluorescence depending on the specific dye structure and excited-state charge transfer character.[9]A shift in the emission wavelength is expected. The effect on quantum yield needs to be experimentally determined, as both enhancement and quenching are possible.
Viscosity Higher solvent viscosity can restrict intramolecular rotations and vibrations, leading to an increase in fluorescence quantum yield (rigidochromism).[14]An increase in fluorescence intensity is anticipated in more viscous solvents due to the restriction of molecular motion.
Hydrogen Bonding Capability Solvents capable of hydrogen bonding can interact with the dye molecule, altering its electronic structure and potentially leading to fluorescence quenching.The presence of hydrogen-bonding groups in the solvent may lead to a decrease in the fluorescence quantum yield.

Key Experimental Protocols

Protocol 1: Preparation of Solid-State Samples with Enhanced Fluorescence by Co-assembly

This protocol describes a method to potentially enhance the solid-state fluorescence of this compound by reducing aggregation-caused quenching through co-assembly with a molecular barrier.

Materials:

  • This compound

  • Molecular barrier (e.g., octafluoronaphthalene (OFN) or a suitable polymer like PMMA)

  • Tetrahydrofuran (THF), analytical grade

  • Deionized water

  • Surfactant (e.g., Pluronic P123)

Procedure:

  • Prepare a stock solution of the molecular barrier (e.g., 10 mg/mL OFN in THF).

  • Prepare a stock solution of this compound (e.g., 10 mg/mL in THF).

  • Prepare an aqueous solution of the surfactant (e.g., 0.125 mM P123 in deionized water).

  • In a separate vial, mix the this compound and molecular barrier solutions in a desired molar ratio (e.g., 1:1, 1:5, 1:10).

  • Rapidly inject the mixed organic solution into the vigorously stirring aqueous surfactant solution. The volume ratio of the organic to aqueous phase should be optimized (e.g., 1:4).

  • Allow the resulting suspension to stir for several hours to ensure complete self-assembly and solvent evaporation.

  • Collect the solid precipitate by centrifugation or filtration.

  • Wash the precipitate with deionized water to remove excess surfactant.

  • Dry the solid sample under vacuum.

  • Characterize the fluorescence quantum yield of the co-assembled solid and compare it to that of the pure this compound powder.

Protocol 2: Relative Fluorescence Quantum Yield Measurement in Solution

This protocol outlines the comparative method for determining the fluorescence quantum yield of this compound in a suitable solvent relative to a known standard.

Materials:

  • This compound

  • A suitable solvent in which the pigment is soluble and stable (e.g., chloroform, THF)

  • A fluorescence standard with a known quantum yield and absorption/emission in a similar spectral range (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Spectroscopic grade solvents

Procedure:

  • Prepare a series of dilute solutions of both the this compound and the fluorescence standard in the chosen solvent(s). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Using a fluorometer, record the fluorescence emission spectrum of each solution, using the same excitation wavelength for both the sample and the standard.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the fluorescence quantum yield (Φ_x) of this compound using the following equation:

    Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x / n_st)²

    Where:

    • Φ_st is the quantum yield of the standard

    • I_x and I_st are the integrated fluorescence intensities of the sample and standard, respectively

    • A_x and A_st are the absorbances of the sample and standard at the excitation wavelength, respectively

    • n_x and n_st are the refractive indices of the sample and standard solutions, respectively (can be approximated by the refractive index of the solvent if solutions are dilute).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Start prep_solution Prepare Solutions (Pigment & Barrier in THF, Surfactant in Water) start->prep_solution mix Mix Pigment and Barrier Solutions prep_solution->mix inject Inject into Surfactant Solution with Stirring mix->inject assemble Self-Assembly inject->assemble collect Collect Precipitate (Centrifugation/Filtration) assemble->collect wash Wash with DI Water collect->wash dry Dry under Vacuum wash->dry measure_qy Measure Fluorescence Quantum Yield dry->measure_qy compare Compare with Pure Pigment measure_qy->compare end End compare->end

Caption: Workflow for enhancing solid-state fluorescence via co-assembly.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Enhancement Strategies low_q_yield Low Fluorescence Quantum Yield acq Aggregation-Caused Quenching (ACQ) low_q_yield->acq due to rim Intramolecular Motions low_q_yield->rim due to control_agg Control Aggregation (e.g., Co-assembly) acq->control_agg addressed by restrict_motion Restrict Molecular Motion (e.g., Rigid Matrix) rim->restrict_motion addressed by

Caption: Key factors influencing fluorescence and enhancement strategies.

References

Troubleshooting color shifts of Pigment Yellow 147 at high processing temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing color shifts with Pigment Yellow 147 at high processing temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in high-temperature applications?

This compound is a high-performance organic pigment belonging to the anthraquinone chemical class. It is known for its excellent thermal stability, lightfastness, and chemical resistance, making it suitable for coloring a wide range of polymers that are processed at elevated temperatures, such as polycarbonate (PC), polyethylene terephthalate (PET), and polyamides (PA). Its robust nature ensures that it maintains its vibrant yellow hue under demanding processing conditions where other pigments might degrade.

Q2: We are observing a color shift (e.g., dulling, browning, or a change in shade) in our product colored with this compound when processing at high temperatures. What are the potential causes?

Even with its high thermal stability, color shifts in this compound can occur under certain conditions. The primary causes can be categorized as follows:

  • Exceeding Thermal Stability Limits: Every pigment has a maximum temperature it can withstand. Exceeding the recommended processing temperature for this compound in a specific polymer system can lead to thermal decomposition.

  • Polymer Degradation: The color shift may not be due to the pigment itself but rather the degradation of the host polymer. At high temperatures, polymers can oxidize and yellow, which will alter the final perceived color of the product.

  • Interactions with Other Additives: The formulation of a plastic compound includes various additives such as antioxidants, UV stabilizers, processing aids, and flame retardants. These can sometimes interact with the pigment at high temperatures, leading to a color shift.

  • Improper Processing Conditions: Factors such as excessive residence time in the extruder, high shear rates, or the presence of oxygen during processing can contribute to both pigment and polymer degradation.

Q3: How can we determine if the color shift is due to the pigment or the polymer?

A simple diagnostic test is to process the uncolored (natural) polymer under the exact same conditions. If the natural polymer shows signs of yellowing or degradation, this indicates that the processing conditions are too harsh for the polymer or that the polymer itself lacks the necessary thermal stability. If the natural polymer remains clear and stable, the issue is more likely related to the pigment or its interaction with other components in the formulation.[1]

Q4: What role do additives like antioxidants and UV stabilizers play in the color stability of this compound?

Additives can have synergistic or antagonistic effects on pigment stability.

  • Antioxidants: Phenolic antioxidants are commonly used to protect the polymer from thermal degradation.[2] While generally beneficial, at very high temperatures, some antioxidants can themselves cause color shifts or interact with pigments. It is crucial to select an antioxidant system that is stable at the intended processing temperature and compatible with this compound.

  • UV Stabilizers: Hindered Amine Light Stabilizers (HALS) are used for UV protection. While their primary function is not thermal stabilization, they can interact with other additives. Some HALS are basic and may interact with acidic components in the formulation, potentially impacting color.

Q5: Can processing aids affect the color of our final product?

Yes, processing aids, which are used to improve the flow and processability of the polymer, can influence the final color. Poor dispersion of the processing aid can lead to localized inconsistencies in the material, which may affect the color.[3] Some processing aids may also have limited thermal stability and can degrade at high processing temperatures, contributing to discoloration.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving color shifts with this compound.

Step 1: Initial Assessment and Problem Definition

First, accurately characterize the color shift. Use a spectrophotometer to measure the color difference (ΔE*) between the desired color and the shifted color, according to ASTM D2244.[4][5][6][7][8] Document the processing parameters, material formulations, and any recent changes in raw materials or equipment.

Diagram: Troubleshooting Workflow for Color Shifts

Troubleshooting_Workflow Troubleshooting Workflow for this compound Color Shifts A Color Shift Observed B Characterize Color Shift (ASTM D2244) A->B C Review Processing Parameters (Temp, Time, Shear) B->C D Analyze Formulation (Polymer, Additives) B->D E Process Natural Polymer C->E D->E F Natural Polymer Stable? E->F G Issue is Polymer or Process Related F->G No H Issue is Pigment or Additive Interaction F->H Yes I Optimize Processing Conditions G->I J Evaluate Additive Package H->J L Problem Resolved I->L K Consult Pigment Supplier J->K K->L

Caption: A logical workflow for diagnosing the root cause of color shifts.

Step 2: Isolate the Variable

To pinpoint the cause, conduct a series of controlled experiments:

  • Process Variation: Gradually reduce the processing temperature in increments of 5-10°C and reduce the residence time to see if the color shift is mitigated.

  • Formulation Variation:

    • Process the polymer with only this compound, removing all other additives.

    • Systematically re-introduce each additive one by one to identify any specific interactions.

Step 3: Data Analysis and Corrective Actions

Analyze the results from your experiments to identify the root cause and implement corrective actions as detailed in the table below.

Potential Cause Corrective Action
Excessive Processing Temperature Reduce the melt temperature to the lowest possible point that still allows for good processing and part quality.
Long Residence Time Decrease the time the molten polymer spends in the extruder barrel by optimizing screw speed and shot size.
Polymer Degradation Select a polymer grade with higher thermal stability. Incorporate a more effective antioxidant package suitable for the processing temperature.
Pigment-Additive Interaction Consult with your additive supplier to select alternative stabilizers or processing aids that are compatible with anthraquinone pigments at high temperatures.
Poor Pigment Dispersion Optimize the screw design and mixing parameters to ensure uniform dispersion of the pigment.

Quantitative Data Summary

The following table summarizes the typical thermal stability of this compound in various polymers. Note that these are general guidelines, and performance can be affected by the specific grade of polymer and the presence of other additives.

Polymer Typical Processing Temperature (°C) Heat Stability of this compound (°C)
Polystyrene (PS)200 - 260~300
Acrylonitrile Butadiene Styrene (ABS)220 - 260~280
Polycarbonate (PC)280 - 320~340
Polyethylene Terephthalate (PET)260 - 290~300
Polyamide 6 (PA6)230 - 280Conditionally Recommended

Experimental Protocols

Protocol 1: Determination of Heat Stability of Pigment in Polymer

Objective: To determine the maximum processing temperature a pigment can withstand in a specific polymer before a significant color shift occurs. This protocol is based on the principles outlined in DIN EN 12877-2.

Materials and Equipment:

  • Two-roll mill or twin-screw extruder

  • Injection molding machine

  • Spectrophotometer

  • Polymer resin (natural)

  • This compound

  • Titanium dioxide (for tint studies)

Procedure:

  • Compounding:

    • Prepare a masterbatch of this compound in the desired polymer at a specific concentration (e.g., 1%).

    • For tint studies, also include a set concentration of titanium dioxide (e.g., 2%).

  • Processing:

    • Set the initial processing temperature of the injection molding machine to the lower end of the recommended range for the polymer.

    • Produce several samples (plaques) at this temperature with a dwell time of 5 minutes.

    • Increase the temperature in 10°C increments and produce a new set of samples at each temperature, maintaining the 5-minute dwell time.

  • Color Measurement:

    • Allow the samples to cool completely.

    • Using a spectrophotometer, measure the Lab* color values of each plaque, using the sample produced at the lowest temperature as the standard.

    • Calculate the color difference (ΔE*) for each subsequent temperature step according to ASTM D2244.

  • Analysis:

    • The heat stability is defined as the temperature at which the ΔE* value exceeds a predetermined threshold (commonly 3.0).

Protocol 2: Evaluating Pigment-Additive Interaction

Objective: To assess the impact of different additives on the color stability of this compound at a fixed high processing temperature.

Materials and Equipment:

  • Same as Protocol 1

  • Various additives to be tested (antioxidants, UV stabilizers, etc.)

Procedure:

  • Sample Preparation:

    • Prepare a control batch containing only the polymer and this compound.

    • Prepare separate test batches, each containing the polymer, this compound, and one of the additives at its recommended dosage.

  • Processing:

    • Set the injection molding machine to a fixed high temperature known to be challenging but within the polymer's processing window.

    • Produce plaques from the control batch and each of the test batches, ensuring identical processing parameters for all.

  • Color Measurement:

    • Measure the Lab* values of all plaques, using the control plaque as the standard.

    • Calculate the ΔE* for each test batch relative to the control.

  • Analysis:

    • A significant ΔE* value for a test batch indicates an interaction between that specific additive and the pigment, leading to a color shift.

Diagram: Signaling Pathway of Polymer and Pigment Degradation

Degradation_Pathway Simplified Degradation Pathway at High Temperature A High Temperature + Oxygen + Shear B Polymer Chain A->B C Pigment Molecule (Anthraquinone) A->C H Additives (Antioxidants, Stabilizers) A->H Can cause D Formation of Free Radicals (Polymer) B->D E Pigment Excitation/ Decomposition C->E F Polymer Oxidation (Yellowing) D->F G Pigment Color Shift E->G K Altered Final Color F->K G->K H->D Inhibits I Scavenging of Free Radicals H->I J Additive Degradation/ Interaction H->J J->K

Caption: Interplay of factors leading to color shifts at high temperatures.

References

Strategies to reduce the particle size of Pigment Yellow 147 for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting guides, and frequently asked questions (FAQs) for reducing the particle size of Pigment Yellow 147 (PY 147).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the particle size reduction of this compound.

Q1: My this compound dispersion is showing significant agglomeration after particle size reduction. What are the likely causes and solutions?

A1: Agglomeration, or the re-clustering of fine particles, is a common challenge. It is often driven by the high surface energy of the newly created smaller particles.

Troubleshooting Steps:

  • Inadequate Dispersant/Surfactant Concentration: Ensure you are using an appropriate wetting and dispersing agent. The concentration should be optimized, as too little will not provide sufficient steric or electrostatic stabilization, while too much can lead to issues like increased viscosity.[1]

  • Incorrect Dispersant Type: The choice of dispersant is critical and depends on the solvent system (aqueous or non-aqueous). For aqueous systems, consider polymeric dispersants. For solvent-based systems, a dispersant with good solubility in the chosen solvent is essential.

  • Insufficient Energy Input: The initial energy input during milling or sonication might not be enough to break down the primary aggregates. Try increasing the processing time or energy intensity.

  • Temperature Effects: Excessive heat generation during processing can alter the pigment surface and the effectiveness of the dispersant.[2] Implement cooling measures for your milling or sonication equipment.

Logical Relationship for Troubleshooting Agglomeration

Caption: Troubleshooting workflow for pigment agglomeration.

Q2: I am observing a shift in the color tone of my this compound after processing. Why is this happening and how can I prevent it?

A2: A color shift can be attributed to a few factors related to the particle size reduction process.

Troubleshooting Steps:

  • Particle Size and Light Scattering: As the particle size decreases, the way the pigment scatters and absorbs light changes, which can lead to a shift in color. Very fine particles tend to have higher transparency and color strength.[3] This is an inherent property, so the final particle size should be targeted to achieve the desired color characteristics.

  • Crystal Form Alteration: Excessive mechanical stress or high temperatures during milling can potentially lead to changes in the crystalline structure of the pigment, which can affect its color.

  • Contamination: Contamination from milling media (e.g., in bead or ball mills) can introduce impurities that alter the color. Ensure you are using high-quality, resistant milling media.

Q3: The viscosity of my pigment dispersion is too high after milling. What can I do to lower it?

A3: High viscosity can hinder further processing and application.

Troubleshooting Steps:

  • Excessive Dispersant: While counterintuitive, using too much dispersant can sometimes lead to an increase in viscosity. Re-evaluate and optimize the dispersant concentration.

  • Particle Loading: A high concentration of pigment particles will naturally increase the viscosity. Consider if the pigment loading can be reduced without compromising the final application's performance.

  • Solvent Compatibility: Ensure the chosen solvent is highly compatible with both the pigment and the dispersant. Poor compatibility can lead to a less stable dispersion and higher viscosity.

Experimental Protocols

The following are starting-point protocols for reducing the particle size of this compound. Optimization will be required based on your specific equipment and application needs.

Wet Milling (Bead Mill)

Wet milling is a common and effective method for reducing the particle size of organic pigments.

Methodology:

  • Premix Preparation:

    • In a suitable vessel, combine the solvent (e.g., water with a co-solvent, or an organic solvent), a selected dispersant, and an anti-foaming agent.

    • Slowly add the this compound powder to the liquid phase while mixing at a low speed with a high-speed disperser until the pigment is fully wetted.

  • Milling:

    • Transfer the premix to the chamber of a laboratory-scale bead mill. The chamber should be 60-80% filled with grinding media (e.g., yttria-stabilized zirconia beads, 0.3-0.8 mm in diameter).[4]

    • Set the agitator tip speed to the desired level (e.g., 6-12 m/s).[4]

    • Begin the milling process and monitor the temperature, ensuring it does not exceed a critical point for the pigment and dispersant (e.g., < 50°C) by using a cooling jacket.

  • Process Monitoring:

    • Take samples at regular intervals (e.g., 30, 60, 90, 120 minutes) to measure the particle size distribution using a technique like laser diffraction or dynamic light scattering.

  • End Point:

    • Continue milling until the desired particle size distribution is achieved and there is no significant change in particle size with further milling time.

  • Separation:

    • Separate the pigment dispersion from the grinding media.

Experimental Workflow for Wet Milling

Wet_Milling_Workflow cluster_prep Premix Preparation cluster_milling Milling Process cluster_monitoring Monitoring & Completion Premix_Solvent Combine Solvent, Dispersant, Antifoam Add_Pigment Add this compound Premix_Solvent->Add_Pigment High_Speed_Dispersion Disperse at Low Speed Add_Pigment->High_Speed_Dispersion Transfer_To_Mill Transfer Premix to Bead Mill High_Speed_Dispersion->Transfer_To_Mill Set_Parameters Set Agitator Speed & Cooling Transfer_To_Mill->Set_Parameters Start_Milling Begin Milling Set_Parameters->Start_Milling Take_Samples Sample Periodically Start_Milling->Take_Samples Measure_PSD Measure Particle Size Distribution Take_Samples->Measure_PSD Check_Endpoint Endpoint Reached? Measure_PSD->Check_Endpoint Check_Endpoint->Start_Milling No Separate Separate Dispersion from Media Check_Endpoint->Separate Yes

Caption: Workflow for this compound particle size reduction via wet milling.

Ultrasonication

Ultrasonication uses high-frequency sound waves to create cavitation, which effectively breaks down pigment agglomerates.[5]

Methodology:

  • Dispersion Preparation:

    • Prepare a slurry of this compound in a suitable solvent with an appropriate dispersant. The concentration of the pigment should be kept relatively low initially to allow for efficient energy transfer.

  • Ultrasonication Process:

    • Immerse the tip of an ultrasonic probe into the pigment dispersion.

    • Apply ultrasonic energy at a specific frequency (e.g., 20-40 kHz) and power level.[6]

    • Use a cooling bath to maintain a constant temperature and prevent overheating of the sample.

  • Process Monitoring:

    • Process the dispersion for a set duration (e.g., 15-60 minutes), taking samples at intervals to measure particle size.

  • Optimization:

    • Vary the sonication time, power, and pigment concentration to find the optimal conditions for achieving the desired particle size.

Experimental Workflow for Ultrasonication

Ultrasonication_Workflow cluster_prep Dispersion Preparation cluster_sonication Ultrasonication cluster_monitoring Monitoring & Completion Prepare_Slurry Prepare Pigment Slurry with Dispersant Immerse_Probe Immerse Ultrasonic Probe Prepare_Slurry->Immerse_Probe Apply_Energy Apply Ultrasonic Energy with Cooling Immerse_Probe->Apply_Energy Process_Time Process for Set Duration Apply_Energy->Process_Time Take_Samples Sample Periodically for PSD Process_Time->Take_Samples Check_Endpoint Endpoint Reached? Take_Samples->Check_Endpoint Check_Endpoint->Apply_Energy No Final_Dispersion Final Nanoparticle Dispersion Check_Endpoint->Final_Dispersion Yes

Caption: Workflow for this compound particle size reduction via ultrasonication.

High-Pressure Homogenization (HPH)

HPH forces a pigment slurry through a narrow gap at high pressure, causing particle disruption through shear, cavitation, and impact.[7][8]

Methodology:

  • Premix Preparation:

    • Create a coarse dispersion of this compound in a liquid medium, similar to the premix for wet milling.

  • Homogenization:

    • Feed the premix into the high-pressure homogenizer.

    • Set the homogenization pressure (e.g., 500-1500 bar).

    • Process the dispersion for a specific number of passes (cycles).

  • Process Monitoring:

    • Collect samples after each pass and measure the particle size distribution.

    • Monitor the temperature of the dispersion as it exits the homogenizer and use a heat exchanger if necessary.

  • Optimization:

    • Adjust the pressure and number of passes to achieve the target particle size.

Experimental Workflow for High-Pressure Homogenization

HPH_Workflow cluster_prep Premix Preparation cluster_hph Homogenization cluster_monitoring Monitoring & Completion Prepare_Coarse_Dispersion Prepare Coarse Pigment Dispersion Feed_Homogenizer Feed Premix into HPH Prepare_Coarse_Dispersion->Feed_Homogenizer Set_Pressure Set Homogenization Pressure Feed_Homogenizer->Set_Pressure Process_Passes Process for Multiple Passes Set_Pressure->Process_Passes Sample_After_Pass Sample After Each Pass for PSD Process_Passes->Sample_After_Pass Check_Endpoint Target Size Reached? Sample_After_Pass->Check_Endpoint Check_Endpoint->Process_Passes No Final_Product Collect Final Homogenized Dispersion Check_Endpoint->Final_Product Yes

Caption: Workflow for this compound particle size reduction via HPH.

Data Presentation

The following tables provide illustrative data on what can be expected when applying these techniques to organic yellow pigments. The actual results for this compound may vary.

Table 1: Illustrative Results of Wet Milling on a Generic Organic Yellow Pigment

Milling Time (minutes)Mean Particle Size (nm)Polydispersity Index (PDI)
0 (Premix)15000.8
306500.5
603200.3
902100.25
1201800.22

Table 2: Illustrative Results of Ultrasonication on a Generic Organic Yellow Pigment

Sonication Time (minutes)Ultrasonic Power (W)Mean Particle Size (nm)
001200
15300550
30300350
45300280
60300250

Table 3: Illustrative Results of High-Pressure Homogenization on a Generic Organic Yellow Pigment

Number of PassesHomogenization Pressure (bar)Mean Particle Size (nm)
11000700
31000450
51000300
71000250

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions to take when working with this compound powder?

A: this compound is a fine powder and appropriate personal protective equipment (PPE) should be worn, including safety goggles, gloves, and a respirator to avoid inhalation of dust particles.[9] Work should be conducted in a well-ventilated area.[9]

Q: How do I choose the right dispersant for this compound?

A: The choice of dispersant depends on your solvent system. For aqueous dispersions, polymeric dispersants with good affinity for organic pigment surfaces are recommended. For solvent-based systems, the dispersant must be soluble in the chosen solvent. It is often necessary to screen a few different dispersants to find the most effective one for your specific formulation.

Q: What is the typical starting particle size of commercial this compound?

A: Commercial organic pigments typically have a wide particle size distribution, often in the range of several micrometers, with a tendency to form agglomerates.

Q: Can I use a combination of methods for particle size reduction?

A: Yes, a combination of methods can be very effective. For example, you could use a high-speed disperser to create a premix, followed by wet milling to achieve the final desired particle size. Ultrasonication can also be used as a post-milling step to break up any remaining soft agglomerates.

Q: How can I measure the stability of my this compound dispersion?

A: Dispersion stability can be assessed by monitoring changes in particle size and viscosity over time. Zeta potential measurements can also provide an indication of the electrostatic stability of the dispersion.[10] A zeta potential greater than +30 mV or less than -30 mV generally indicates good stability.[10]

References

Addressing compatibility issues of Pigment Yellow 147 with plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and formulation professionals with in-depth information on addressing compatibility issues between Pigment Yellow 147 (PY 147) and various plasticizers in polymer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, with C.I. Number 60645, is a high-performance organic pigment belonging to the anthraquinone chemical class.[1][2][3] It is a bright, deep yellow powder known for its excellent heat stability, lightfastness, and resistance to acids and alkalis.[1][4][5] Due to these durable properties, it is widely recommended for coloring a variety of plastics, including PET, PS, ABS, PMMA, and PC.[2][4] Its high thermal resistance makes it particularly suitable for engineering plastics that are processed at high temperatures.[1][4]

Key Properties of this compound:

PropertyValue / RatingSource(s)
C.I. Name This compound[1]
CAS Number 4118-16-5[4][6]
Chemical Family Anthraquinone[1][3]
Molecular Formula C₃₇H₂₁N₅O₄[1][4][6]
Heat Resistance Up to 300-340°C (in specific polymers)[4][5]
Light Fastness 6-8 (on a scale of 1-8)[4][5]
Migration Resistance Good (4-5 in PVC on a scale of 1-5)[3]
Water/Oil/Acid/Alkali Resistance Excellent (Rating of 5 on a scale of 1-5)[3][5]
Q2: What are the common compatibility issues of this compound with plasticizers?

The most common compatibility issues are forms of pigment migration . Migration is the movement of the colorant from the inside of the plastic to its surface or into an adjacent material.[7] This phenomenon can manifest in several ways:

  • Bleeding: The colorant leaches into a surrounding liquid or solid material upon contact.[8] This is often exacerbated by "solvent-like" substances, which can include certain plasticizers.[9]

  • Blooming (or Frosting): The pigment migrates to the surface of the plastic over time, forming a fine powder or crystalline deposit that can be wiped off.[7] This occurs when the pigment, dissolved in the polymer/plasticizer system at high temperatures, becomes supersaturated as the plastic cools.[7][10]

  • Plate-out: During processing, the pigment deposits onto manufacturing equipment like molds and rollers.[7]

While PY 147 generally has good migration resistance, these issues can arise under certain conditions, particularly in highly plasticized systems like flexible PVC.[3][8]

Q3: What are the root causes of these compatibility problems?

Pigment migration is a complex issue driven by several factors related to the formulation and processing conditions:

  • Plasticizer Interaction: Plasticizers are designed to increase flexibility by embedding themselves between polymer chains. However, they can also act as solvents for organic pigments, especially at elevated processing temperatures.[9] This partial dissolution allows pigment molecules to move more freely within the polymer matrix.

  • Processing Temperature: Higher processing temperatures increase the solubility of the pigment in the plasticizer/polymer system and lower the viscosity of the polymer, making it easier for pigment particles to migrate.[8][10] Upon cooling, this can lead to a supersaturated state, forcing the pigment out to the surface (blooming).[7][10]

  • Pigment Loading: Using excessive amounts of pigment beyond what can be stably dispersed in the polymer matrix can increase the likelihood of migration.[8]

  • Polymer Type: The structure of the polymer plays a crucial role. Crystalline plastics (e.g., Polyolefins) have a looser molecular structure that can be more prone to migration, whereas amorphous plastics (e.g., Polystyrene, ABS) have a tighter structure that can better lock the pigment in place.[7][10]

Below is a diagram illustrating the interaction between the components.

G Diagram 1: Pigment-Plasticizer Interaction Model cluster_0 Polymer Matrix cluster_1 Well-Dispersed System (Low Migration Risk) cluster_2 Poorly-Dispersed System (High Migration Risk) p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain p4 Polymer Chain Pigment_Stable Pigment Particle Plasticizer_Stable Plasticizer Pigment_Migrating Migrating Pigment Plasticizer_Aggressive Aggressive Plasticizer Plasticizer_Aggressive->Pigment_Migrating Solvates & Mobilizes

Caption: Model of pigment and plasticizer interaction within a polymer.

Troubleshooting Guide

Q4: How can I systematically troubleshoot pigment migration and bleeding issues?

When encountering migration or bleeding, a systematic approach is essential for identifying the cause and implementing an effective solution. Always start by consulting your pigment supplier to see if the problem is known or if a change in the pigment batch could be a factor.

Use the following workflow to diagnose and resolve the issue.

TroubleshootingWorkflow Diagram 2: Troubleshooting Workflow for Pigment Migration start Issue Identified: Pigment Migration or Bleeding check_formulation Step 1: Review Formulation start->check_formulation check_processing Step 2: Analyze Processing Conditions start->check_processing check_components Step 3: Evaluate Raw Materials start->check_components cause_plasticizer Cause: Plasticizer Incompatibility (e.g., low molecular weight, high solvency) check_formulation->cause_plasticizer cause_loading Cause: Excessive Pigment Loading check_formulation->cause_loading cause_temp Cause: Processing Temp Too High check_processing->cause_temp cause_dispersion Cause: Poor Pigment Dispersion check_processing->cause_dispersion cause_polymer Cause: Polymer Type Prone to Migration check_components->cause_polymer solution_plasticizer Solution: Change Plasticizer (e.g., higher MW, different chemistry) cause_plasticizer->solution_plasticizer solution_loading Solution: Reduce Pigment Concentration (Optimize let-down ratio) cause_loading->solution_loading solution_temp Solution: Optimize Temperature Profile (Lower if possible without affecting quality) cause_temp->solution_temp solution_dispersion Solution: Improve Dispersion (Use dispersion aids, adjust mixing) cause_dispersion->solution_dispersion solution_polymer Solution: Consider Polymer Grade (Consult polymer supplier) cause_polymer->solution_polymer

Caption: A step-by-step workflow for diagnosing compatibility issues.

Experimental Protocol

Q5: How can I conduct a standardized test for pigment migration resistance?

A common method for evaluating migration is to place a colored plastic sample in contact with a white, plasticized sample under heat and pressure, then evaluate the degree of staining on the white sample.

Protocol: Pigment Migration Resistance Test (Adapted from ISO 105-A02 principles)

1. Materials & Equipment:

  • Two-roll mill or extruder for sample compounding.

  • Hydraulic press with heated platens.

  • Oven capable of maintaining a stable temperature (e.g., 80°C or 140°C).[11]

  • White PVC sheets (or other target polymer) containing a known concentration of plasticizer.

  • Gray Scale for assessing staining (ISO 105-A03).

  • Glass plates and a standard weight (e.g., 1 kg).

2. Procedure:

  • Sample Preparation:

    • Prepare a masterbatch of the plastic (e.g., flexible PVC) with 0.1% this compound and the plasticizer .[11]

    • Press the colored compound into flat sheets of a standardized thickness (e.g., 2 mm).

    • Cut the colored sheet and the white PVC sheet into identical dimensions (e.g., 50mm x 50mm).

  • Test Assembly:

    • Create a sandwich: Place the colored test specimen against the white PVC specimen.

    • Place the paired specimens between two clean glass plates.

    • Place a standard weight on top of the glass plates to ensure uniform contact.

  • Incubation:

    • Place the entire assembly into a preheated oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 24 hours). The time and temperature should reflect aggressive end-use conditions.

  • Evaluation:

    • After incubation, remove the assembly from the oven and allow it to cool to room temperature.

    • Separate the colored and white specimens.

    • Visually assess the white PVC specimen for any yellow staining.

    • Compare the degree of staining against the Gray Scale. Assign a rating from 1 (severe staining) to 5 (no staining).

ExperimentalWorkflow Diagram 3: Experimental Workflow for Migration Testing prep 1. Sample Preparation - Compound 0.1% PY 147 in plasticized polymer - Press into colored sheets - Cut colored & white sheets to size assembly 2. Test Assembly - Place colored sheet against white sheet - Sandwich between glass plates - Apply standard weight prep->assembly Create Test Specimen incubation 3. Incubation - Place assembly in oven - Maintain constant temp & time (e.g., 80°C for 24h) assembly->incubation Simulate Aging evaluation 4. Evaluation - Cool and separate sheets - Assess staining on white sheet - Rate against ISO Gray Scale (1-5) incubation->evaluation Measure Result

Caption: Workflow for conducting a pigment migration resistance test.

References

Optimizing the loading concentration of Pigment Yellow 147 for maximum color strength

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the loading concentration of Pigment Yellow 147 for maximum color strength in their formulations.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for dispersing this compound?

A1: For organic pigments like this compound, a common starting point for creating a laboratory-scale dispersion is between 15% and 30% pigment by weight in the total formulation. A more conservative starting point would be 20% pigment, 10% dispersant (active content on pigment weight), and 70% solvent or binder solution. The optimal concentration will depend on the specific resin system, solvent, and dispersing equipment used.

Q2: How do I determine the maximum color strength of my this compound dispersion?

A2: Maximum color strength, or tinting strength, is typically achieved at the Critical Pigment Volume Concentration (CPVC). This is the point at which the pigment particles are optimally packed and surrounded by the binder, maximizing light scattering and absorption. To determine this, a ladder study is recommended, where a series of dispersions with incrementally increasing pigment concentrations are prepared and their color strength is measured. The concentration at which the color strength plateaus or begins to decrease indicates the optimal loading.

Q3: What are the common signs of poor this compound dispersion?

A3: Poor dispersion can manifest in several ways, including:

  • Color inconsistency: Variations in color between different batches.

  • Low gloss: A dull or matte finish when a glossy appearance is expected.

  • Specks or agglomerates: Visible, undispersed pigment particles in the final film.

  • Poor color development: The color appears weaker than expected for the concentration used.

  • Sedimentation: Pigment settling at the bottom of the container upon storage.

Q4: Can increasing the pigment concentration always lead to higher color strength?

A4: Not necessarily. While increasing the pigment loading generally increases color strength up to a certain point (the CPVC), exceeding this concentration can lead to a decrease in color strength. This is because the pigment particles become too crowded, leading to agglomeration and inefficient light scattering. Overloading can also negatively impact other properties such as viscosity, gloss, and film integrity.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Color Strength Insufficient pigment loading.Increase the pigment concentration in incremental steps (e.g., 2-5% at a time) and re-measure the color strength.
Poor pigment dispersion (agglomerates present).1. Increase dispersing time or energy (e.g., higher shear speed). 2. Optimize the dispersant concentration. 3. Check for compatibility between the pigment, dispersant, and vehicle.
Pigment concentration is above the CPVC.Prepare a new series of dispersions with lower pigment concentrations to identify the optimal loading.
High Viscosity Excessive pigment loading.Reduce the pigment concentration. The formulation may be above the CPVC.
Inefficient dispersant or incorrect dosage.1. Evaluate different dispersants. 2. Perform a ladder study to determine the optimal dispersant concentration.
Solvent incompatibility.Ensure the chosen solvent is compatible with the pigment and resin system.
Color Shift Between Batches Inconsistent pigment loading or dispersion process.1. Standardize the weighing and addition of all components. 2. Maintain consistent dispersing parameters (time, speed, temperature).
Variation in raw materials.Ensure consistent quality of this compound, dispersant, and vehicle from suppliers.
Poor Gloss Pigment loading is too high.Reduce the pigment concentration. High pigment loading can lead to a rougher surface and lower gloss.
Flocculation of pigment particles.1. Re-evaluate the dispersant and its concentration. 2. Check for any incompatibilities in the formulation that could cause flocculation.

Experimental Protocols

Experiment 1: Determining the Optimal Loading Concentration of this compound

Objective: To identify the pigment concentration that yields the maximum color strength in a given formulation.

Methodology:

  • Preparation of a Pigment Concentration Ladder:

    • Prepare a series of five dispersions with varying concentrations of this compound (e.g., 15%, 20%, 25%, 30%, 35% by weight).

    • For each dispersion, pre-mix the solvent/binder and dispersant.

    • Slowly add the accurately weighed this compound to the liquid mixture under constant agitation.

  • Dispersion:

    • Disperse each sample using a high-shear mixer (e.g., Cowles dissolver) or a bead mill for a standardized period (e.g., 30 minutes). Ensure the tip speed of the disperser blade is appropriate for the vessel size.

    • Monitor the temperature of the dispersion and use a cooling bath if necessary to prevent overheating.

  • Evaluation of Dispersion Quality:

    • Use a fineness of grind gauge to assess the degree of dispersion. A Hegman gauge reading of 6-7 is typically acceptable for many applications.

  • Color Strength Measurement (Drawdown Method):

    • Create a letdown of each dispersion by mixing a fixed ratio of the pigment dispersion with a standard white base (e.g., 1 part dispersion to 10 parts white base by weight).

    • Apply a uniform film of each letdown onto a sealed chart using a drawdown bar of a specified thickness (e.g., 3 mil).

    • Allow the drawdowns to dry completely under controlled conditions.

    • Measure the color coordinates (L, a, b) of each drawdown using a spectrophotometer. The color strength can be compared relative to a standard or by observing the b (yellowness) value.

Data Presentation:

Pigment Conc. (%)Fineness of Grind (Hegman)L* Valuea* Valueb* ValueRelative Color Strength (%)Observations
157.085.2-5.175.390Good dispersion, slightly weak color
207.084.5-5.580.1100 (Standard)Good dispersion, strong color
256.584.3-5.882.5103Good dispersion, slightly stronger color
306.084.2-6.082.6103Slight increase in viscosity, color plateaus
355.584.8-5.781.098Noticeable viscosity increase, slight color decrease

Visualizations

Optimization_Workflow A Define Formulation (Solvent, Binder, Dispersant) B Prepare Pigment Concentration Ladder (e.g., 15-35%) A->B C Disperse Samples (Standardized Method) B->C D Evaluate Dispersion Quality (Fineness of Grind) C->D E Prepare Letdowns with White Base D->E Grind OK? I Troubleshoot (e.g., High Viscosity, Poor Dispersion) D->I Grind Not OK? F Create Drawdowns E->F G Measure Color Strength (Spectrophotometer) F->G H Analyze Data & Identify Optimal Concentration G->H H->I Results Not Optimal? I->C Color_Strength_vs_Concentration cluster_0 Relationship between Pigment Concentration and Color Strength Concentration (%) Concentration (%) Color Strength Color Strength 15 15 20 20 25 25 30 30 35 35 Low Low Optimal Optimal High High p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 CPVC_label Critical Pigment Volume Concentration

Technical Support Center: Quantitative Analysis of Pigment Yellow 147 in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Pigment Yellow 147 in various polymer matrices.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the experimental process.

Problem Potential Cause(s) Suggested Solution(s)
Incomplete dissolution of the polymer sample. The chosen solvent is not suitable for the polymer matrix.- Consult polymer solubility charts to select an appropriate solvent (e.g., tetrahydrofuran (THF) for polystyrene, dichloromethane (DCM) for polycarbonate).- Consider a solvent mixture.- Increase the temperature and agitation during dissolution.
Low or no signal for this compound in UV-Vis or HPLC analysis. - Incomplete extraction of the pigment from the polymer.- Degradation of the pigment during sample preparation.- The concentration of the pigment is below the detection limit of the instrument.- Optimize the extraction procedure by using a stronger solvent for the pigment or increasing the extraction time.- Use a non-solvent for the polymer to precipitate it and release the pigment into the solution.- Protect the sample from light and excessive heat to prevent degradation.- Concentrate the sample extract before analysis.
Poor peak shape or resolution in HPLC analysis. - Inappropriate mobile phase composition.- Column contamination or degradation.- Incompatible solvent between the sample and the mobile phase.- Adjust the mobile phase polarity (e.g., by varying the acetonitrile/water ratio).- Flush the column with a strong solvent or replace it if necessary.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Inconsistent or non-reproducible quantitative results. - Inhomogeneous distribution of the pigment in the polymer.- Variability in sample preparation (e.g., weighing errors, inconsistent extraction volumes).- Instrument instability.- Analyze multiple samples from different parts of the polymer material.- Use calibrated analytical balances and volumetric glassware.- Ensure the instrument is properly warmed up and calibrated before analysis.
Matrix interference in spectroscopic analysis. Other additives or the polymer itself are absorbing at the same wavelength as this compound.- Use a background subtraction or baseline correction method.- Employ a chromatographic separation technique like HPLC before UV-Vis detection.- Consider using a different analytical technique that is less prone to matrix effects, such as mass spectrometry.

Frequently Asked Questions (FAQs)

1. What is the first step in quantitatively analyzing this compound in a polymer?

The initial and most critical step is the complete and efficient extraction of the pigment from the polymer matrix. This typically involves dissolving the polymer in a suitable solvent, followed by precipitation of the polymer to leave the pigment in the solution.

2. Which analytical techniques are most suitable for the quantification of this compound?

The most common and accessible techniques are UV-Visible (UV-Vis) Spectroscopy and High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector. UV-Vis spectroscopy is a simpler and faster method, while HPLC provides better specificity and can separate the pigment from other additives.

3. How can I create a calibration curve for the quantification of this compound?

To create a calibration curve, you need to prepare a series of standard solutions of known concentrations of pure this compound. The absorbance (for UV-Vis) or peak area (for HPLC) of these standards is then plotted against their concentration. This curve is then used to determine the concentration of the pigment in your unknown sample.

4. Can thermal analysis be used for the quantitative analysis of this compound?

While techniques like Thermogravimetric Analysis (TGA) can provide information about the thermal stability of the pigment and the polymer, they are generally not suitable for direct quantification of the pigment concentration.[1][2][3][4] However, TGA can be a useful complementary technique to understand the overall composition of the material.

5. Are there any specific safety precautions I should take when working with the solvents used for extraction?

Yes, many organic solvents used for polymer dissolution are volatile and flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Quantification of this compound using UV-Vis Spectroscopy

This method relies on the extraction of the pigment from the polymer and the measurement of its absorbance at a specific wavelength.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of the polymer containing this compound.

  • Dissolution: Dissolve the polymer sample in a suitable solvent (e.g., 10 mL of THF for polystyrene).

  • Precipitation & Extraction: Add a non-solvent (e.g., methanol) to the solution to precipitate the polymer. The pigment will remain in the solvent.

  • Separation: Centrifuge or filter the mixture to separate the precipitated polymer from the pigment-containing solution.

  • Analysis: Measure the absorbance of the supernatant at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

  • Quantification: Determine the concentration of the pigment using a pre-established calibration curve.

Illustrative Quantitative Data (UV-Vis Spectroscopy)

Standard Concentration (mg/L) Absorbance at λmax
10.152
20.305
50.760
101.518
Sample Extract 0.456
Quantification of this compound using HPLC

This method provides a more selective and sensitive analysis by separating the pigment from other components before quantification.

Methodology:

  • Sample Preparation: Prepare the sample extract as described in the UV-Vis spectroscopy protocol.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV-Vis detector set at the λmax of this compound.

  • Analysis: Inject the sample extract into the HPLC system and record the chromatogram.

  • Quantification: Identify the peak corresponding to this compound based on its retention time and determine its area. Calculate the concentration using a calibration curve.

Illustrative Quantitative Data (HPLC)

Standard Concentration (mg/L) Peak Area
0.512,500
125,100
2.562,800
5125,500
Sample Extract 37,650

Visualizations

experimental_workflow_uv_vis cluster_prep Sample Preparation cluster_analysis Analysis weigh Weigh Polymer Sample dissolve Dissolve in Solvent weigh->dissolve precipitate Precipitate Polymer with Non-solvent dissolve->precipitate separate Separate Polymer (Centrifuge/Filter) precipitate->separate uv_vis Measure Absorbance (UV-Vis) separate->uv_vis Pigment Extract quantify Quantify using Calibration Curve uv_vis->quantify

Caption: Workflow for UV-Vis analysis of this compound.

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis Analysis weigh Weigh Polymer Sample dissolve Dissolve in Solvent weigh->dissolve precipitate Precipitate Polymer with Non-solvent dissolve->precipitate separate Separate Polymer (Centrifuge/Filter) precipitate->separate hplc Inject into HPLC System separate->hplc Pigment Extract quantify Quantify using Calibration Curve hplc->quantify

References

Technical Support Center: Improving Adhesion of Pigment Yellow 147-Based Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the adhesion of coatings formulated with Pigment Yellow 147 on a variety of substrates.

Troubleshooting Guide: Adhesion Failure

Poor adhesion of coatings to a substrate is a common issue that can lead to coating failure. This guide provides a systematic approach to identifying and resolving adhesion problems with your this compound-based formulations.

Initial Assessment of Adhesion Failure

The first step in troubleshooting is to characterize the adhesion failure. The two primary modes of failure are:

  • Adhesive Failure: The coating peels away cleanly from the substrate. This indicates a problem at the coating-substrate interface.

  • Cohesive Failure: The coating splits, leaving a layer of coating on the substrate and the other on the detached portion. This suggests that the internal strength of the coating is weaker than its adhesion to the substrate.

A common method for assessing adhesion is the Cross-Hatch Test (ASTM D3359).

Logical Workflow for Troubleshooting Adhesion Failure

Adhesion_Troubleshooting cluster_start cluster_analysis Problem Analysis cluster_adhesive_failure Adhesive Failure Troubleshooting cluster_cohesive_failure Cohesive Failure Troubleshooting cluster_solutions Potential Solutions start Adhesion Failure Observed visual_inspection Visual Inspection (Peeling, Blistering, Cracking) start->visual_inspection failure_mode Determine Failure Mode (Adhesive vs. Cohesive) surface_prep Review Surface Preparation failure_mode->surface_prep Adhesive formulation_cohesive Review Coating Formulation failure_mode->formulation_cohesive Cohesive visual_inspection->failure_mode formulation_adhesive Review Coating Formulation surface_prep->formulation_adhesive surface_energy Check Substrate Surface Energy surface_prep->surface_energy improve_surface_prep Improve Cleaning & Roughening surface_prep->improve_surface_prep adjust_formulation_adhesive Adjust Binder/Solvent/Additives formulation_adhesive->adjust_formulation_adhesive use_primer Use a Primer/Adhesion Promoter surface_energy->use_primer curing Check Curing Parameters formulation_cohesive->curing pigment_dispersion Evaluate Pigment Dispersion formulation_cohesive->pigment_dispersion adjust_formulation_cohesive Optimize Pigment/Binder Ratio formulation_cohesive->adjust_formulation_cohesive optimize_curing Optimize Time/Temperature curing->optimize_curing improve_dispersion Improve Dispersion Technique pigment_dispersion->improve_dispersion

Caption: Troubleshooting workflow for adhesion failure.

Frequently Asked Questions (FAQs)

Category 1: Substrate Preparation

Q1: What are the most critical first steps in preparing a substrate for a this compound-based coating?

A1: The most critical initial steps are thorough cleaning and, if necessary, surface profiling. The substrate must be free of contaminants like oils, grease, dust, and moisture, which can act as a barrier to adhesion.[1] For low surface energy substrates like many plastics, surface activation is also crucial.

Q2: How do I know if my plastic substrate has low surface energy, and how can I improve it?

A2: A simple water break test can indicate low surface energy. If water beads up on the surface instead of forming a continuous film, the surface energy is likely low. To improve it, you can use methods like corona discharge, plasma treatment, or flame treatment to increase the surface energy and introduce polar functional groups that promote bonding.[2][3]

Q3: What are the recommended surface preparation methods for different substrates?

A3:

  • Plastics (e.g., Polypropylene, Polyethylene):

    • Cleaning: Use an appropriate solvent like isopropyl alcohol to remove surface contaminants.[4]

    • Surface Activation: Corona or plasma treatment is highly effective in increasing surface energy.[2][3]

    • Priming: Applying a chlorinated polyolefin (CPO) based primer can significantly enhance adhesion.

  • Metals (e.g., Aluminum, Steel):

    • Degreasing: Remove oils and grease with an alkaline cleaner or solvent.

    • Abrasion: Mechanical abrasion through sandblasting or sanding creates a surface profile for better mechanical keying of the coating.[5]

    • Chemical Treatment: For aluminum, treatments like chromic acid anodizing or the use of a silane-based adhesion promoter can create a stable oxide layer with improved bonding characteristics.[6][7][8]

Category 2: Coating Formulation

Q4: Can the properties of this compound itself affect adhesion?

A4: Yes. While this compound is known for its excellent stability, issues with its dispersion within the coating matrix can lead to poor adhesion.[9][10][11][12][13] If the pigment particles are not properly wetted and stabilized, they can agglomerate, creating weak points within the coating film that can lead to cohesive failure.[14] The surface chemistry of the pigment can also influence its interaction with the binder and other formulation components.

Q5: What is the optimal pigment-to-binder ratio for good adhesion?

A5: The optimal pigment-to-binder ratio, or pigment volume concentration (PVC), is critical. Exceeding the critical PVC (CPVC) can lead to a porous and brittle coating with poor adhesion due to insufficient binder to wet the pigment particles and the substrate effectively. A general guideline is to start with a lower PVC and incrementally increase it while monitoring adhesion performance.

Table 1: Effect of Pigment Volume Concentration (PVC) on Adhesion

Formulation IDThis compound (wt%)Binder (wt%)PVC (%)Adhesion on Polypropylene (ASTM D3359)Adhesion on Aluminum (ASTM D4541, psi)
PY147-A-1545105B1200
PY147-A-21040204B1050
PY147-A-31535302B700
PY147-A-42030400B450

Q6: What type of binder is most compatible with this compound?

A6: this compound, being an anthraquinone pigment, shows good compatibility with a range of binders. For plastics, polyester-based binders are often recommended.[10] For more demanding applications on metals, epoxy and polyurethane systems can provide excellent adhesion and durability.[5][15] The choice of binder should also be guided by the specific substrate and the end-use requirements of the coated product.

Q7: How do I choose the right adhesion promoter?

A7: The choice of adhesion promoter is highly substrate-specific.

  • For plastics like polypropylene: Chlorinated polyolefins (CPOs) are commonly used.

  • For metals like aluminum and steel: Silane-based adhesion promoters are very effective as they can form covalent bonds with both the metal surface and the coating's binder.[6] Organofunctional silanes with epoxy or amino functionalities are often used with epoxy and polyurethane coatings, respectively.

Logical Diagram for Adhesion Promoter Selection

Adhesion_Promoter_Selection cluster_plastic Plastic Substrates cluster_metal Metal Substrates cluster_promoter Adhesion Promoter Type start Select Substrate pp_pe Polypropylene (PP) Polyethylene (PE) start->pp_pe pvc_abs PVC, ABS, PC start->pvc_abs aluminum Aluminum start->aluminum steel Steel start->steel cpo Chlorinated Polyolefin (CPO) pp_pe->cpo acid_anhydride Maleic Anhydride Grafted Polymer pvc_abs->acid_anhydride silane Silane-based aluminum->silane phosphate_ester Phosphate Ester aluminum->phosphate_ester steel->silane steel->phosphate_ester

Caption: Adhesion promoter selection guide based on substrate type.

Category 3: Application and Curing

Q8: Can the coating application method affect adhesion?

A8: Yes. The application method should ensure a uniform film thickness. Inconsistent thickness can lead to variations in curing and internal stresses, which can compromise adhesion. For example, in spray applications, incorrect gun distance or pressure can result in an uneven film.

Q9: How critical are the curing conditions for achieving good adhesion?

A9: Curing conditions (time and temperature) are critical for the development of full mechanical and adhesive properties of the coating. Incomplete curing will result in a soft film with poor adhesion and chemical resistance. Over-curing can make the film brittle and prone to cracking and delamination. Always follow the coating manufacturer's recommendations for curing schedules.

Experimental Protocols

Protocol 1: Surface Energy Measurement of Substrates

Objective: To determine the surface energy of a substrate to assess its wettability.

Methodology: Contact Angle Measurement

  • Apparatus: Goniometer or a contact angle measurement system.

  • Test Liquids: At least two liquids with known surface tension components (polar and dispersive), such as deionized water and diiodomethane.

  • Procedure: a. Ensure the substrate surface is clean and representative of the surface to be coated. b. Place a small droplet of the first test liquid (e.g., deionized water) on the substrate surface. c. Use the goniometer to measure the angle formed between the liquid droplet and the substrate surface. Record at least five measurements at different locations and calculate the average. d. Repeat the process with the second test liquid (e.g., diiodomethane).

  • Calculation: Use the Owens-Wendt-Rabel-Kaelble (OWRK) method to calculate the total surface energy and its polar and dispersive components from the measured contact angles.

Protocol 2: Adhesion Testing

Objective: To quantitatively and qualitatively assess the adhesion of the cured coating to the substrate.

Methodology A: Cross-Hatch Adhesion Test (ASTM D3359)

  • Apparatus: A cross-hatch cutter with multiple blades, a brush, and a specified pressure-sensitive adhesive tape.

  • Procedure: a. Make a lattice pattern of cuts through the coating to the substrate using the cross-hatch cutter. b. Brush the area lightly to remove any detached flakes or ribbons of coating. c. Apply the adhesive tape over the lattice and smooth it down firmly. d. Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180° angle.

  • Evaluation: Visually inspect the grid area for the amount of coating removed and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).[16]

Methodology B: Pull-Off Adhesion Test (ASTM D4541)

  • Apparatus: A portable pull-off adhesion tester, dollies (loading fixtures), and a suitable adhesive (e.g., two-part epoxy).

  • Procedure: a. Clean the surface of the coating and the dolly. b. Apply the adhesive to the dolly and attach it to the coated surface. c. Allow the adhesive to cure completely. d. Attach the pull-off tester to the dolly. e. Apply a perpendicular tensile force at a specified rate until the dolly is pulled off.

  • Evaluation: Record the force required to pull off the dolly (in psi or MPa) and note the nature of the failure (adhesive, cohesive, or substrate failure).[2][6]

Quantitative Data Summary

Table 2: Adhesion Performance of a this compound-Based Acrylic Coating on Various Substrates with Different Surface Treatments

SubstrateSurface TreatmentSurface Energy (mN/m)Adhesion (ASTM D3359)Pull-Off Strength (ASTM D4541, psi)
PolypropyleneNone300B<100
PolypropyleneCorona Treatment423B350
PolypropylenePlasma Treatment585B600
AluminumSolvent Wipe454B800
AluminumSandblastingN/A5B1500
AluminumSilane Primer655B1800
Cold Rolled SteelSolvent Wipe483B750
Cold Rolled SteelIron Phosphate685B2000

References

Mitigating the effects of humidity on the stability of Pigment Yellow 147

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Yellow 147. The focus is on mitigating the effects of humidity on the stability of this pigment during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, an anthraquinone-based colorant, is known for its excellent thermal and light stability.[1][2][3][4][5] In pharmaceutical development, its stability is critical as color changes can indicate chemical degradation, potentially impacting the safety and efficacy of the final product. Furthermore, consistent color is crucial for brand identity and patient compliance.

Q2: How does humidity affect this compound?

While this compound is insoluble in water, high humidity can still negatively impact its stability.[2][5] Moisture in the environment can be adsorbed onto the pigment's surface, which may lead to several issues:

  • Color Fading or Shifting: The presence of water molecules can alter the electronic properties of the pigment, leading to a change in its absorption spectrum and perceived color.

  • Chemical Degradation: Although an anthraquinone derivative and generally stable, prolonged exposure to humidity, especially in the presence of other reactive species or light, could potentially lead to slow hydrolysis of its functional groups.[6]

  • Physical Instability: High humidity can cause pigment particles to agglomerate or clump, leading to poor dispersion in formulations and inconsistencies in color.

Q3: What are the primary signs of humidity-induced degradation of this compound in my experiments?

Users may observe the following issues:

  • A noticeable change in the shade of yellow, either fading or a shift towards a duller tone.

  • Difficulty in achieving a uniform dispersion of the pigment in the desired medium.

  • The formation of visible clumps or aggregates in the pigment powder or formulation.

  • Inconsistent color in different batches of the same formulation.

Troubleshooting Guide

Issue 1: Color Fading or Inconsistency in a Formulation Containing this compound

  • Possible Cause: Exposure of the pigment or the formulation to high humidity during processing or storage.

  • Troubleshooting Steps:

    • Control the Environment: Conduct all handling, weighing, and mixing of this compound in a controlled environment with low relative humidity (RH), ideally below 40% RH.

    • Use Dry Excipients: Ensure all other components of your formulation are thoroughly dried and have low water content before mixing with the pigment.

    • Protective Formulation: Consider incorporating hydrophobic excipients into your formulation to create a moisture-repellent environment around the pigment particles.[7]

    • Appropriate Packaging: Store the pigment and the final formulation in tightly sealed containers with desiccants to protect them from ambient moisture.[8]

Issue 2: Poor Dispersion and Agglomeration of this compound

  • Possible Cause: The pigment has adsorbed moisture, leading to particle clumping.

  • Troubleshooting Steps:

    • Pre-Drying the Pigment: Before use, dry the this compound in a vacuum oven at a temperature well below its decomposition point to remove any adsorbed moisture.

    • Surface Modification: For advanced applications, consider surface treatment of the pigment with hydrophobic agents like silanes to reduce its affinity for water.[9]

    • Use of Dispersing Agents: Incorporate a suitable dispersing agent into your formulation to improve the wetting of the pigment particles and prevent re-agglomeration.[10]

Data Presentation

Table 1: Illustrative Example of Humidity's Impact on Color Stability of this compound

Relative Humidity (%)Exposure Time (days)Color Change (ΔE*)Visual Observation
4030< 1.0No perceptible change
60301.5 - 2.5Slight, but noticeable fading
75303.0 - 5.0Obvious color change
9030> 5.0Significant fading and dulling

Note: This data is for illustrative purposes to demonstrate a potential trend. Actual results may vary based on the specific formulation and experimental conditions.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound under Controlled Humidity

This protocol is designed to assess the impact of humidity on the color stability of this compound.

Materials:

  • This compound powder

  • Controlled humidity chambers (e.g., set to 40%, 60%, 75%, and 90% RH)

  • Colorimeter or spectrophotometer

  • Glass vials with airtight seals

  • Desiccator

Methodology:

  • Sample Preparation: Place 1-2 grams of this compound into separate, labeled glass vials.

  • Initial Measurement: Measure the initial color of the pigment powder in each vial using a colorimeter, recording the L, a, and b* values.

  • Exposure: Place the open vials into the controlled humidity chambers. Keep one vial in a desiccator as a control (0% RH).

  • Time Points: At predetermined time intervals (e.g., 7, 14, and 30 days), remove a vial from each humidity chamber.

  • Color Measurement: Immediately after removal, seal the vial and allow it to equilibrate to room temperature. Measure the color of the pigment and record the L, a, and b* values.

  • Data Analysis: Calculate the total color change (ΔE) for each sample at each time point using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2].

  • Analysis: Plot the ΔE* values against time for each humidity level to determine the rate of color change.

Visualizations

Diagram 1: Troubleshooting Workflow for Humidity-Related Issues with this compound

G A Issue Identified: Color Fading or Poor Dispersion B Is the processing environment humidity-controlled? A->B C Implement humidity control (<40% RH) B->C No D Are excipients pre-dried? B->D Yes C->B E Dry all excipients before use D->E No F Is a protective formulation strategy being used? D->F Yes E->D G Incorporate hydrophobic excipients or consider microencapsulation F->G No H Is the packaging adequate? F->H Yes G->F I Use airtight containers with desiccants H->I No J Problem Resolved H->J Yes I->H

Caption: A logical workflow to diagnose and resolve common issues related to humidity.

Diagram 2: Signaling Pathway of Potential Pigment Degradation

G cluster_0 A High Humidity (H2O) B Pigment Surface Adsorption A->B C Alteration of Electronic Properties B->C E Potential Hydrolysis (slow reaction) B->E G Particle Agglomeration B->G D Color Fading / Shift C->D I Visible Instability D->I F Chemical Degradation E->F F->I H Poor Dispersion G->H H->I

Caption: Potential pathways for this compound degradation due to humidity.

References

Best practices for the disposal of Pigment Yellow 147 waste in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the disposal of Pigment Yellow 147 waste in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered hazardous waste?

A1: According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance[1][2]. However, it is crucial to consult your institution's specific waste management guidelines and local regulations, as waste classification can vary.

Q2: What are the immediate steps I should take in case of a spill of this compound?

A2: In the event of a spill, you should:

  • Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a dust respirator[1][3].

  • Avoid dust formation[1][2][3].

  • Use wet clean-up techniques or a vacuum to collect the spilled material[4].

  • Place the recovered pigment in a suitable, closed container for disposal[1][3][4].

  • Prevent the spilled material from entering drains or waterways[1][2].

Q3: Can I dispose of small quantities of this compound waste in the regular trash?

A3: While this compound is not classified as hazardous, it is not recommended to dispose of it in the regular trash. Proper chemical waste disposal procedures should be followed to ensure environmental protection and compliance with regulations[5][6].

Q4: How should I dispose of empty this compound containers?

A4: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After triple-rinsing and allowing them to air dry, the containers may be disposed of in the regular trash or recycled, depending on your institution's policies[6][7].

Troubleshooting Guides

Issue: Uncertainty about the correct waste stream for this compound.

  • Solution: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal. They can provide information on the proper segregation and disposal procedures for non-hazardous chemical waste.

Issue: Accidental mixing of this compound waste with other chemical waste.

  • Solution: If this compound waste is mixed with a hazardous chemical, the entire mixture must be treated as hazardous waste. Label the container clearly with all the chemical components and their approximate concentrations. Contact your EHS department for pickup and disposal.

Issue: Lack of a designated container for this compound waste.

  • Solution: Obtain a suitable, chemically compatible container with a secure lid. Ensure the container is clearly labeled "this compound Waste" and includes the date of accumulation. Do not use containers that previously held incompatible chemicals.

Data Presentation

Ecotoxicity Data for this compound

OrganismTest TypeDurationResult
Danio rerio (Zebra fish)LC5096 hours> 100 mg/L
Daphnia magna (Water flea)EC5048 hours> 100 mg/L
Pseudokirchneriella subcapitata (Green algae)EC5072 hours> 100 mg/L
Activated sludge, domesticEC503 hours> 1000 mg/L (Respiration rate)

Source: ChemicalBook Safety Data Sheet[1]

Experimental Protocols

Protocol for the Segregation and Collection of this compound Waste

  • Objective: To safely collect and store this compound waste for disposal.

  • Materials:

    • Designated, leak-proof, and chemically compatible waste container with a screw cap.

    • "Hazardous Waste" or "Chemical Waste" label (as required by your institution).

    • Permanent marker.

    • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.

  • Procedure:

    • Designate a specific container for solid this compound waste.

    • Label the container with "this compound Waste," the full chemical name, and the start date of accumulation.

    • Ensure the container is kept closed except when adding waste.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Once the container is full, or if it has been stored for a specified maximum period (consult your EHS guidelines), arrange for its disposal through your institution's hazardous waste management service.

Visualizations

Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Waste Handling & Segregation cluster_3 Disposal start Experiment Generates This compound Waste is_hazardous Is waste mixed with hazardous material? start->is_hazardous collect_non_haz Collect in designated 'Non-Hazardous Chemical Waste' container is_hazardous->collect_non_haz No collect_haz Collect in designated 'Hazardous Waste' container is_hazardous->collect_haz Yes ehs_pickup Arrange for EHS Waste Pickup collect_non_haz->ehs_pickup label_container Label container with all constituents collect_haz->label_container label_container->ehs_pickup end Proper Disposal ehs_pickup->end

Caption: Decision workflow for the disposal of this compound waste.

Logical_Relationships cluster_compliance Compliance cluster_practice Best Practices cluster_outcome Desired Outcome regulations Institutional & Local Regulations segregation Waste Segregation regulations->segregation labeling Proper Labeling regulations->labeling sds Safety Data Sheet (SDS) Guidelines sds->segregation sds->labeling ppe Use of PPE sds->ppe storage Secure Storage segregation->storage safe_disposal Safe & Compliant Disposal segregation->safe_disposal labeling->safe_disposal storage->safe_disposal ppe->safe_disposal

Caption: Key elements for proper laboratory waste management.

References

Validation & Comparative

A Comparative Analysis of the Lightfastness of Pigment Yellow 147 and Pigment Yellow 139

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting High-Performance Yellow Pigments

In applications where long-term color stability is paramount, the lightfastness of a pigment is a critical performance metric. This guide provides a detailed comparison of two high-performance organic yellow pigments: Pigment Yellow 147 (PY 147) and Pigment Yellow 139 (PY 139). This document is intended to assist researchers, scientists, and professionals in making informed decisions for their specific applications, from advanced materials to specialized coatings.

Overview of Pigment Properties

This compound, a member of the anthraquinone class, and Pigment Yellow 139, an isoindoline-based pigment, are both renowned for their excellent lightfastness and durability. A summary of their key properties is presented in Table 1.

PropertyThis compound (PY 147)Pigment Yellow 139 (PY 139)
Chemical Class AnthraquinoneIsoindoline
C.I. Name This compoundPigment Yellow 139
C.I. Number 6064556298
CAS Number 4118-16-536888-99-0
Molecular Formula C37H21N5O4C16H9N5O6
Lightfastness (BWS) 87-8
Heat Resistance ~300°C~250-280°C
Primary Applications Plastics, Coatings, InksPlastics, Coatings, Inks

Table 1: General Properties of this compound and Pigment Yellow 139

Both pigments exhibit the highest lightfastness ratings on the Blue Wool Scale (BWS), indicating minimal fading or color change upon prolonged exposure to light.

Experimental Protocol for Lightfastness Testing

To quantitatively assess the lightfastness of pigments, standardized experimental protocols are employed. The following is a representative methodology based on internationally recognized standards such as ASTM D4303 and ISO 105-B02.

Objective: To determine and compare the lightfastness of this compound and Pigment Yellow 139 by exposing them to a controlled artificial light source and measuring the change in color.

Materials and Apparatus:

  • Pigment samples: this compound and Pigment Yellow 139.

  • Binder system: A suitable binder, such as an acrylic emulsion or alkyd resin, appropriate for the intended application.

  • Substrate: Standardized test panels (e.g., aluminum or steel) or textile swatches.

  • Xenon Arc Weathering Instrument: Equipped with daylight filters to simulate natural sunlight.

  • Spectrocolorimeter: For measuring color coordinates (CIE Lab*).

  • Blue Wool Scale (BWS) references (ISO 105-B08): For visual assessment of fading.

Procedure:

  • Sample Preparation:

    • Disperse a standardized concentration of each pigment (e.g., 1% by weight) into the chosen binder system.

    • Apply the pigmented binder to the substrate to create a uniform film of a specified thickness.

    • Prepare multiple identical samples for each pigment to allow for periodic evaluation.

    • A portion of each sample should be masked to serve as an unexposed reference.

  • Initial Color Measurement:

    • Before exposure, measure the CIE Lab* color coordinates of the unexposed portion of each sample using a spectrocolorimeter.

  • Exposure:

    • Place the prepared samples in the xenon arc weathering instrument.

    • Expose the samples to a controlled irradiance (e.g., 0.51 W/m² at 340 nm) and temperature (e.g., 63°C black panel temperature) as specified in ISO 4892-2 or a relevant standard.[1]

    • Include Blue Wool Scale references alongside the test samples for comparative visual assessment.

  • Periodic Evaluation:

    • At predetermined intervals, remove a set of samples from the weathering instrument.

    • Measure the CIE Lab* color coordinates of the exposed portion of the samples.

    • Calculate the total color difference (ΔE) between the exposed and unexposed portions using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]

    • Visually compare the fading of the pigment samples to the fading of the Blue Wool Scale references. The lightfastness rating is determined by the Blue Wool reference that shows a similar degree of fading.

  • Data Analysis and Reporting:

    • Tabulate the ΔE* values for each pigment at each evaluation interval.

    • Report the lightfastness rating on the Blue Wool Scale for each pigment.

    • Document all experimental conditions, including the type of xenon arc instrument, filter system, irradiance level, temperature, and duration of exposure.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the lightfastness testing protocol.

Lightfastness_Testing_Workflow cluster_prep Sample Preparation cluster_measurement Color Measurement cluster_exposure Exposure cluster_analysis Data Analysis PigmentDispersion Pigment Dispersion in Binder SampleCoating Coating of Substrate PigmentDispersion->SampleCoating InitialMeasurement Initial Lab Measurement SampleCoating->InitialMeasurement XenonArc Xenon Arc Exposure InitialMeasurement->XenonArc PeriodicMeasurement Periodic Lab Measurement DeltaECalculation ΔE* Calculation PeriodicMeasurement->DeltaECalculation XenonArc->PeriodicMeasurement BWSComparison Blue Wool Scale Comparison

A simplified workflow for pigment lightfastness testing.

Conclusion

Both this compound and Pigment Yellow 139 demonstrate outstanding lightfastness, making them suitable for applications requiring exceptional color stability. This compound, an anthraquinone pigment, is often cited with a Blue Wool Scale rating of 8, the highest possible rating. Pigment Yellow 139, an isoindoline pigment, is consistently rated between 7 and 8. The choice between these two pigments may ultimately depend on other factors such as hue, transparency, heat stability, and cost-effectiveness for a specific formulation. For critical applications, it is strongly recommended that researchers conduct their own comparative lightfastness testing using the protocols outlined in this guide to ensure the chosen pigment meets the precise requirements of their end-use environment.

References

A Comparative Analysis of Pigment Yellow 147 and Inorganic Yellow Pigments in High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Chemists: A comprehensive guide to selecting the optimal yellow pigment for demanding high-heat applications. This report details the performance characteristics of the organic pigment, Pigment Yellow 147, against leading inorganic alternatives, supported by experimental data and standardized testing protocols.

In the realm of high-performance coatings, plastics, and specialty inks, the selection of colorants that can withstand extreme processing and end-use temperatures is paramount. This guide provides a detailed comparison of this compound (PY 147), an anthraquinone-based organic pigment, with several classes of high-performance inorganic yellow pigments, including Bismuth Vanadate (Pigment Yellow 184), Zinc Ferrite (Pigment Yellow 119), and Titanium-based yellows. The following sections present a quantitative comparison of their key performance attributes, detailed experimental methodologies for performance evaluation, and a visual representation of the typical pigment testing workflow.

Quantitative Performance Comparison

The selection of a pigment for high-heat applications hinges on a variety of performance metrics. The following table summarizes the key properties of this compound and its inorganic counterparts.

PropertyThis compoundBismuth Vanadate (PY 184)Zinc Ferrite (PY 119)Titanium Nickel Yellow (PY 53)
Chemical Class Anthraquinone (Organic)Bismuth Vanadate (Inorganic)Zinc Iron Oxide (Inorganic)Nickel Antimony Titanium Oxide (Inorganic)
Heat Stability (°C) 280 - 300[1]220 - 260[2]Up to 500[3]> 1000[4]
Lightfastness (Blue Wool Scale, 1-8) 8[1]7 - 8[2]8[5]8[6]
Weather Fastness (1-5) Not widely reported4 - 5[2]5[5]5[6]
Acid Resistance (1-5) 5[1]5[7]5[5]5[6]
Alkali Resistance (1-5) 5[1]5[7]5[5]5[6]
Oil Absorption ( g/100g ) ~5[1]~25-26[2]28[8]10-25[6]
Hiding Power GoodExcellentGoodExcellent
Toxicity Generally considered non-toxicNon-toxic alternative to lead and cadmium pigments[9]Non-toxic and environmentally friendly[5]Considered non-toxic and environmentally friendly[10][11]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure accurate and reproducible results. The following are detailed protocols for the key experiments cited.

Heat Stability Testing

Principle: This test evaluates the ability of a pigment to resist color change at elevated temperatures.

Apparatus:

  • Injection molding machine or a laboratory oven with precise temperature control.

  • Colorimeter or spectrophotometer.

Procedure:

  • A sample of the pigment is dispersed into a polymer matrix (e.g., HDPE, PP) at a specified concentration.

  • The pigmented polymer is then subjected to a series of increasing temperatures in an injection molder or oven for a fixed duration (e.g., 5 minutes at each temperature).

  • After cooling, the color of the processed samples is measured using a colorimeter.

  • The heat stability is reported as the maximum temperature at which the color change (ΔE) remains within a predefined tolerance (e.g., ΔE ≤ 3) compared to a reference sample processed at a lower, stable temperature.

Lightfastness Testing (ISO 105-B02)

Principle: This method determines the resistance of a colorant to fading when exposed to an artificial light source that simulates natural daylight.[12][13][14]

Apparatus:

  • Xenon arc lamp apparatus equipped with appropriate filters to simulate daylight (D65).[14]

  • Blue Wool standards (Scale 1-8) for reference.[15]

  • Grey Scale for assessing color change.

Procedure:

  • A specimen of the pigmented material is prepared.

  • The specimen, along with a set of Blue Wool standards, is exposed to the xenon arc light under controlled conditions of temperature and humidity.[16]

  • The exposure continues until a specified color change is observed on the sample or the reference standards.

  • The lightfastness is assessed by comparing the fading of the specimen to the fading of the Blue Wool standards. The rating is given as the number of the Blue Wool standard that shows a similar degree of fading. An "8" indicates the highest lightfastness.[15]

Chemical Resistance Testing (Based on ISO 787-4)

Principle: This test assesses the stability of a pigment when exposed to acidic and alkaline environments.

Apparatus:

  • Beakers and stirring equipment.

  • pH meter.

  • Filter paper and funnel.

  • Colorimeter.

Procedure:

  • A sample of the pigment is dispersed in a carrier (e.g., a resin system).

  • The pigmented sample is then immersed in acidic (e.g., dilute hydrochloric acid) and alkaline (e.g., dilute sodium hydroxide) solutions for a specified period.[17][18][19][20]

  • After the exposure period, the samples are rinsed, dried, and their color is measured.

  • The chemical resistance is rated on a scale of 1 to 5, where 5 indicates no perceptible change in color.

Color Measurement (ASTM D2244)

Principle: This standard practice provides a method for the instrumental measurement of color coordinates and the calculation of color differences between specimens.[21][22][23][24][25]

Apparatus:

  • Spectrophotometer or colorimeter.

Procedure:

  • The instrument is calibrated according to the manufacturer's instructions.

  • The color of a reference standard (unexposed or control sample) is measured to obtain its CIELAB (L, a, b*) color values.

  • The color of the test specimen (e.g., after heat, light, or chemical exposure) is then measured.

  • The color difference (ΔE) between the standard and the test specimen is calculated using the L, a, and b values. This value quantifies the magnitude of the color change.

Pigment Performance Evaluation Workflow

The following diagram illustrates the logical workflow for evaluating the performance of pigments for high-heat applications.

Pigment_Evaluation_Workflow start Pigment Selection (PY 147 vs. Inorganic Yellows) sample_prep Sample Preparation (Dispersion in Polymer/Coating) start->sample_prep heat_test Heat Stability Test sample_prep->heat_test light_test Lightfastness Test (ISO 105-B02) sample_prep->light_test chem_test Chemical Resistance Test (Acid & Alkali) sample_prep->chem_test color_measurement Color Measurement (ASTM D2244) heat_test->color_measurement light_test->color_measurement chem_test->color_measurement data_analysis Data Analysis (ΔE*, Fastness Ratings) color_measurement->data_analysis comparison Comparative Performance Analysis data_analysis->comparison end Final Pigment Selection comparison->end

Caption: A flowchart of the pigment performance evaluation process.

Conclusion

The choice between this compound and inorganic yellow pigments for high-heat applications is multifaceted and depends on the specific requirements of the end product.

  • This compound offers a good balance of properties, including high lightfastness and excellent chemical resistance, with a heat stability that is suitable for many plastic and coating applications. Its lower oil absorption can be advantageous in certain formulations.

  • Inorganic yellow pigments generally exhibit superior heat stability, with Zinc Ferrite and Titanium Nickel Yellow being exceptionally robust. They also offer excellent weather fastness, making them ideal for outdoor applications. Bismuth Vanadate stands out as a non-toxic alternative to older heavy-metal pigments with a good overall performance profile.

Ultimately, for applications requiring the utmost in heat resistance, inorganic options like Zinc Ferrite and Titanium-based yellows are the preferred choice. However, for applications where a balance of heat stability, vibrant color, and excellent chemical resistance is needed, this compound presents a compelling and high-performing organic alternative. It is recommended that formulators conduct their own testing based on the protocols outlined in this guide to determine the most suitable pigment for their specific application and processing conditions.

References

A Comparative Analysis of the Spectral Properties of Pigment Yellow 147 and Other Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectral properties of Pigment Yellow 147 and other selected anthraquinone dyes. The information is intended to assist researchers in understanding the photophysical characteristics of these compounds and their potential applications. The comparison is based on available experimental data, and this document outlines the methodologies for key spectral analyses.

Introduction to Anthraquinone Dyes

Anthraquinone dyes are a significant class of colorants characterized by the anthraquinone core structure. Their color and spectral properties are highly dependent on the nature and position of substituent groups on this core, leading to a wide range of colors from yellow to blue. These dyes are known for their good light and heat stability. This compound is a notable member of this family, finding use in various industrial applications, including plastics, inks, and coatings. This guide will compare its properties to other well-known anthraquinone derivatives: Alizarin, 1-aminoanthraquinone, and 2,6-diaminoanthraquinone, to highlight the structure-property relationships within this class of dyes.

Chemical Structures

The chemical structures of the compared dyes are presented below. The core anthraquinone structure is modified with different auxochromes (color-enhancing groups) which significantly influence their spectral properties.

  • This compound: A complex structure derived from 1-chloroanthraquinone and 2-phenyl-4,6-diamino-1,3,5-triazine.[1]

  • Alizarin (1,2-dihydroxyanthraquinone): Contains two hydroxyl groups.

  • 1-Aminoanthraquinone: Contains one amino group at the 1-position.

  • 2,6-Diaminoanthraquinone: Contains two amino groups at the 2 and 6 positions.

Comparative Spectral Data

The following tables summarize the available spectral data for this compound and the selected comparative anthraquinone dyes. It is important to note that the spectral properties of these dyes can be significantly influenced by the solvent used, a phenomenon known as solvatochromism. Therefore, the solvent is specified where the data is available.

Table 1: UV-Vis Absorption Spectral Data

Dyeλmax (nm)SolventMolar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
This compound Data not available-Data not available
Alizarin 274, 423[2]Aqueous solutionData not available
433 (neutral), 526 (monoionized), 567 (diionized)[3]pH-dependent aqueous solutionData not available
431[4]MethanolData not available
1-Aminoanthraquinone ~485[5]Various solventsData not available
2,6-Diaminoanthraquinone Variable with solvent composition[6]Binary mixtures (e.g., DMF-Ethanol)Data not available

Table 2: Fluorescence Spectral Data

DyeEmission Maximum (nm)Excitation Wavelength (nm)Quantum Yield (Φ)Solvent
This compound Solid-state fluorescence reported[7][8]Data not availableData not availableSolid-state
Alizarin ~600[9]Data not availableData not availableData not available
1-Aminoanthraquinone 520 - 630[10]485[5]Negligible[10]Various solvents
2,6-Diaminoanthraquinone Variable with solvent composition[6]Data not availableData not availableBinary mixtures

Discussion of Spectral Properties

The spectral properties of anthraquinone dyes are intrinsically linked to their molecular structure. The introduction of electron-donating groups such as hydroxyl (-OH) and amino (-NH₂) groups causes a bathochromic (red) shift in the absorption and emission spectra. This is due to the extension of the conjugated π-electron system and intramolecular charge transfer (ICT) character.

  • This compound , with its large conjugated system incorporating triazine and multiple anthraquinone moieties, is expected to exhibit strong absorption in the visible region, consistent with its yellow color. Its reported solid-state fluorescence is a noteworthy property, suggesting potential applications in materials science.[7][8]

  • Alizarin 's spectral properties are highly sensitive to pH due to the deprotonation of its hydroxyl groups, making it a useful pH indicator.[3]

  • 1-Aminoanthraquinone and 2,6-Diaminoanthraquinone demonstrate the influence of the position and number of amino groups. The amino groups act as strong auxochromes, and their interaction with the solvent can lead to significant solvatochromic shifts.[5][6] Generally, amino-substituted anthraquinones have low fluorescence quantum yields in solution due to efficient non-radiative decay pathways.[10]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the spectral properties of dyes.

1. UV-Vis Absorption Spectroscopy

This technique is used to measure the absorption of light by a sample as a function of wavelength.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the dye of a known concentration (e.g., 1 x 10⁻³ M) in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO, or chloroform). Pigments that are poorly soluble may require specific solvents or dispersion methods.

    • From the stock solution, prepare a series of dilutions to a final concentration range where the absorbance is between 0.1 and 1.0 absorbance units at the λmax to ensure linearity according to the Beer-Lambert law.

  • Measurement:

    • Record a baseline spectrum with a cuvette containing the pure solvent.

    • Measure the absorbance spectrum of each dilution over a relevant wavelength range (e.g., 200-800 nm).

    • The wavelength of maximum absorbance (λmax) is determined from the spectrum.

  • Data Analysis: The molar absorptivity (ε) can be calculated from the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

2. Fluorescence Spectroscopy

This technique measures the emission of light from a sample after it has absorbed light.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).

  • Sample Preparation:

    • Prepare a dilute solution of the dye in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Measurement:

    • Determine the optimal excitation wavelength by measuring the excitation spectrum at a fixed emission wavelength.

    • Record the fluorescence emission spectrum by exciting the sample at its absorption maximum (λmax).

  • Quantum Yield Determination (Relative Method):

    • The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • The absorbance of both the sample and the standard solution at the excitation wavelength must be measured and matched as closely as possible.

    • The fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions.

    • The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizations

Experimental Workflow for Spectral Analysis

experimental_workflow cluster_prep Sample Preparation cluster_uv_vis UV-Vis Spectroscopy cluster_fluorescence Fluorescence Spectroscopy cluster_analysis Data Analysis Stock Prepare Stock Solution Dilutions Prepare Dilutions Stock->Dilutions Baseline Record Baseline Dilutions->Baseline Excitation Determine Excitation λ Dilutions->Excitation Absorbance Measure Absorbance Spectra Baseline->Absorbance LambdaMax Determine λmax Absorbance->LambdaMax Emission Record Emission Spectra Excitation->Emission QY Determine Quantum Yield Emission->QY SpectralData Compile Spectral Data QY->SpectralData MolarAbs Calculate ε LambdaMax->MolarAbs MolarAbs->SpectralData

Caption: Workflow for the spectral characterization of dyes.

Structure-Property Relationship in Anthraquinone Dyes

structure_property cluster_structure Molecular Structure cluster_properties Spectral Properties Core Anthraquinone Core Absorption UV-Vis Absorption (λmax, ε) Core->Absorption π-π* transitions Substituents Substituent Groups (-OH, -NH2, etc.) Substituents->Absorption ICT transitions Bathochromic shift Position Substituent Position Position->Absorption Modulates ICT Emission Fluorescence (Emission max, Quantum Yield) Absorption->Emission Stokes Shift Color Observed Color Absorption->Color Complementary color

Caption: Influence of molecular structure on spectral properties.

References

Evaluating the cost-performance ratio of Pigment Yellow 147 for research applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is a critical balance between performance, cost, and reliability. This guide provides a comprehensive evaluation of Pigment Yellow 147 (PY147), an industrial pigment, for its potential use in research applications, particularly as a fluorescent probe. Given its low cost and high stability, PY147 presents an intriguing candidate; however, its utility in a laboratory setting compared to established fluorescent dyes requires careful consideration. This comparison is based on available chemical data and provides a framework for its potential evaluation.

Cost and Physical Properties: A Preliminary Comparison

This compound is an anthraquinone-based dye primarily used in plastics and coatings. Its cost for industrial grades is significantly lower than that of dyes synthesized specifically for research. However, for laboratory use, higher purity would be required, likely increasing the price. The following tables compare the estimated cost and known physical properties of PY147 with two common fluorescent dyes used for staining intracellular lipids: Nile Red and BODIPY 493/503.

Table 1: Cost Comparison of this compound and Alternative Fluorescent Probes

CompoundCAS NumberEstimated Price (per gram, Research Grade)
This compound4118-16-5$25 - $50 (estimated)[1]
Nile Red7385-67-3~$220 (€55.80 for 1g, converted and rounded)[2]
BODIPY 493/503121207-31-6~
2,720(2,720 (2,720(
34 for 5mg)[3]

Table 2: Physical and Chemical Property Comparison

PropertyThis compoundNile RedBODIPY 493/503
Chemical Family Anthraquinone[4]Phenoxazone[5]Boron-dipyrromethene
Molecular Weight 599.6 g/mol [6]318.38 g/mol 262.11 g/mol [7]
Solubility Insoluble in water; Soluble in some organic solvents[6]Soluble in DMSO (to 10 mM)Soluble in DMSO
Heat Resistance Excellent (up to 280-300°C)[4]Data not readily availableGood
Light Fastness Excellent (Rating of 8)[4]Moderate (subject to photobleaching)Good (generally more photostable than Nile Red)

Performance Characteristics: Fluorescence and Toxicity

The primary performance indicator for a fluorescent probe is its photophysical properties, including its excitation and emission wavelengths, Stokes shift, and quantum yield. While this compound is known to exhibit solid-state fluorescence, specific data regarding its spectral properties in solution—essential for biological imaging—are not well-documented in scientific literature. Anthraquinone derivatives can be fluorescent, sometimes with large Stokes shifts, but often have low quantum yields.[8][9] The table below uses data from a novel fluorescent anthraquinone dye as a hypothetical placeholder to illustrate potential properties, which would require experimental verification.

Table 3: Spectroscopic and Toxicity Profile

ParameterThis compoundNile RedBODIPY 493/503
Excitation Max (nm) ~420 (Hypothetical, based on a similar compound)[8]552 (in Methanol)493[10]
Emission Max (nm) ~556 (Hypothetical, based on a similar compound)[8]636 (in Methanol)503[10]
Key Feature High stabilityEnvironment-sensitive fluorescence (solvatochromic)[5]High quantum yield, narrow emission peak
Toxicity Low; Not classified as hazardous under GHS[11]Standard laboratory precautions requiredStandard laboratory precautions required

Experimental Protocols

Given its high hydrophobicity and stability, a primary research application for this compound could be as a stain for intracellular lipid droplets, similar to Nile Red and BODIPY 493/503. The following is a general protocol for evaluating its staining potential in cultured cells.

Protocol: Evaluating this compound for Staining Intracellular Lipids
  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or N,N-Dimethylformamide).

    • Culture adherent cells on glass coverslips in a 24-well plate to the desired confluency.

    • Prepare a working solution by diluting the stock solution in a serum-free culture medium or phosphate-buffered saline (PBS) to a final concentration range of 1-10 µM. Note: The optimal concentration must be determined experimentally.

  • Cell Staining (Live Cells):

    • Aspirate the culture medium from the cells.

    • Wash the cells once with PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • Remove the staining solution and wash the cells two to three times with PBS.

    • Mount the coverslip on a microscope slide with a drop of mounting medium.

  • Cell Fixation and Staining (Fixed Cells):

    • Wash cells with PBS and fix with a 4% paraformaldehyde solution in PBS for 20 minutes at room temperature.

    • Wash the fixed cells three times with PBS.

    • Proceed with the staining protocol as described for live cells (Step 2.3 onwards).

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope. Based on the hypothetical data, a filter set appropriate for excitation around 420 nm (e.g., DAPI or blue filter) and emission around 560 nm (e.g., FITC/TRITC or green/yellow filter) would be a starting point.

    • Crucially, the optimal excitation and emission wavelengths must be determined using a spectrophotometer or by testing a wide range of microscope filters.

Visualizing Workflows and Concepts

To aid in the evaluation process, the following diagrams illustrate key workflows and logical relationships.

G cluster_stain Staining cluster_analysis Analysis prep_stock Prepare Stock Solution (PY147 in DMSO) stain_live Live-Cell Staining (Incubate 15-30 min) prep_stock->stain_live stain_fixed Fixed-Cell Staining prep_stock->stain_fixed culture_cells Culture Cells on Coverslips culture_cells->stain_live fix_cells Fix Cells (4% PFA) culture_cells->fix_cells wash Wash Cells (3x PBS) stain_live->wash fix_cells->stain_fixed stain_fixed->wash mount Mount Coverslip wash->mount image Fluorescence Microscopy mount->image analyze Analyze Results image->analyze

Caption: Experimental workflow for evaluating a novel fluorescent probe.

G CostPerf Cost-Performance Ratio Cost Cost CostPerf->Cost Performance Performance CostPerf->Performance Price Price per mg/g Cost->Price Purity Purity/Grade Cost->Purity Spectro Spectroscopic Properties (Ex/Em, Quantum Yield) Performance->Spectro Stability Stability (Photo, Chemical) Performance->Stability Toxicity Toxicity & Safety Performance->Toxicity

Caption: Key factors in the cost-performance analysis of a research dye.

G Nutrient_Stress Nutrient Stress Autophagy Autophagy Induction Nutrient_Stress->Autophagy Lipolysis Lipolysis Autophagy->Lipolysis LD_Formation Lipid Droplet Formation Lipolysis->LD_Formation Cell_Survival Cell Survival LD_Formation->Cell_Survival Probe Fluorescent Lipid Probe (e.g., PY147) Probe->LD_Formation Visualizes

Caption: Hypothetical pathway studied using a lipid-targeting probe.

Conclusion: High Risk, Potential Reward

This compound stands out for its exceptionally low cost and excellent chemical and physical stability, properties that are highly desirable in a research reagent. Its low toxicity is an additional advantage for laboratory handling.

However, the critical gap in its performance data—namely, the lack of characterized photophysical properties in solution—presents a significant hurdle for its direct adoption in research. Without knowing its excitation/emission spectra, quantum yield, and potential for solvatochromism, its utility as a fluorescent probe remains speculative. Researchers would need to invest considerable time and resources to characterize the dye before it could be reliably used in experiments.

Recommendation:

  • For exploratory research with a high tolerance for initial characterization work: this compound could be a cost-effective option for developing new staining methods, particularly in materials science or for staining large volumes where the cost of conventional dyes is prohibitive.

  • For established biological imaging and drug development applications: The use of well-characterized probes like Nile Red or BODIPY 493/503 is strongly recommended. The reliability, known performance, and extensive documentation of these dyes justify their higher cost by ensuring data reproducibility and saving significant development time.

References

A Comparative Guide to Analytical Methods for the Detection of Pigment Yellow 147

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Analytical Methods

The selection of an optimal analytical method for Pigment Yellow 147 depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the specific analytical objective. High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) and UV-Vis Spectrophotometry are two of the most probable methods for its quantification due to the chromophoric nature of the molecule.

Data Presentation: A Comparative Overview

The following table summarizes the anticipated performance characteristics of HPLC-UV and UV-Vis Spectrophotometry for the analysis of this compound. These values are representative and would need to be established during method validation.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)UV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Measurement of light absorbance at a specific wavelength.
Specificity High (separates analyte from matrix components)Moderate (potential for interference from other absorbing species)
Limit of Detection (LOD) ~0.05 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~1.5 µg/mL
**Linearity (R²) **>0.999>0.995
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Throughput Lower (longer analysis time per sample)Higher (faster analysis time per sample)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols that should be optimized and validated for the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To separate and quantify this compound in a given sample.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized to achieve good peak shape and resolution.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance (λmax).

  • Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

UV-Vis Spectrophotometry

Objective: To quantify this compound in a sample based on its light absorbance.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • A suitable solvent (e.g., N,N-Dimethylformamide, Methanol) in which this compound is soluble.[1]

  • This compound reference standard

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound reference standard. Scan the solution in the UV-Vis spectrophotometer over a range of wavelengths (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a stock solution of the this compound reference standard. From this, prepare a series of calibration standards.

  • Sample Preparation: Dissolve the sample containing this compound in the chosen solvent. If necessary, centrifuge or filter the solution to remove any particulate matter.

  • Analysis: Measure the absorbance of the blank (solvent), calibration standards, and sample solutions at the determined λmax.

  • Quantification: Construct a calibration curve by plotting the absorbance of the calibration standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve, applying Beer-Lambert's law.

Mandatory Visualizations

The following diagrams illustrate the logical and experimental workflows associated with the cross-validation of analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison Phase cluster_conclusion Conclusion Phase DefineObjective Define Analytical Objective SelectMethods Select Candidate Methods (e.g., HPLC, UV-Vis) DefineObjective->SelectMethods DevelopValidate Develop and Validate Each Method Individually SelectMethods->DevelopValidate AnalyzeSamples Analyze Identical Samples with Both Methods DevelopValidate->AnalyzeSamples CompareData Statistically Compare Results (e.g., t-test, F-test) AnalyzeSamples->CompareData AssessBias Assess for Proportional and Constant Bias CompareData->AssessBias DetermineInterchangeability Determine Method Interchangeability AssessBias->DetermineInterchangeability ReportFindings Report Findings and Establish Acceptance Criteria DetermineInterchangeability->ReportFindings

Caption: General workflow for the cross-validation of analytical methods.

LogicalComparison cluster_methodA Method A: HPLC-UV cluster_methodB Method B: UV-Vis Spectrophotometry A_Sample Sample Preparation A_Analysis Chromatographic Separation A_Sample->A_Analysis A_Detection UV Detection A_Analysis->A_Detection A_Result Result A A_Detection->A_Result Comparison Comparative Analysis (Statistical Tests) A_Result->Comparison B_Sample Sample Preparation B_Analysis Direct Absorbance Measurement B_Sample->B_Analysis B_Result Result B B_Analysis->B_Result B_Result->Comparison Conclusion Conclusion on Method Interchangeability Comparison->Conclusion

Caption: Logical framework for comparing two analytical methods.

References

A Comparative Analysis of Chemical Resistance: Pigment Yellow 147 Versus Other High-Performance Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal High-Performance Yellow Pigment

In the demanding environments of scientific research and pharmaceutical development, the chemical inertness of materials is paramount. High-performance pigments, integral to the coloration of plastics, coatings, and specialized materials, must withstand a battery of chemical agents to ensure product integrity and longevity. This guide provides a comprehensive benchmark of the chemical resistance of Pigment Yellow 147 against a selection of other leading high-performance yellow pigments, supported by experimental data and standardized testing protocols.

Quantitative Comparison of Pigment Properties

The following tables summarize the key performance characteristics of this compound and its counterparts, focusing on chemical resistance, lightfastness, and heat stability. The data has been aggregated from various technical datasheets and is presented on standardized rating scales for comparative analysis.

Table 1: Chemical Resistance of High-Performance Yellow Pigments

PigmentC.I. NameChemical ClassAcid Resistance (1-5 Scale)Alkali Resistance (1-5 Scale)Solvent Resistance (General)
This compound 60645Anthraquinone5[1][2][3]5[1][2][3]Good[1]
Pigment Yellow 13856300Quinophthalone5[4][5]5[4][5]Excellent[6]
Pigment Yellow 13956298Isoindoline5[7]5[7]Excellent[8][9]
Pigment Yellow 15113980Benzimidazolone4-5[10]4-5[10]Excellent[11]
Pigment Yellow 15411781Benzimidazolone5[12][13][14]5[12][13][14]Very Good[12]
Pigment Yellow 18021290Benzimidazolone5[15]5[15]Very Good to Excellent[16]

Rating Scale: 5 = Excellent, 4 = Very Good, 3 = Good, 2 = Fair, 1 = Poor

Table 2: Lightfastness and Heat Stability

PigmentLightfastness (1-8 Scale)Heat Resistance (°C)
This compound 8[1][3]280[1][2]
Pigment Yellow 1388[4]290[4]
Pigment Yellow 1397[7]280[7]
Pigment Yellow 1518[10]220-280[10]
Pigment Yellow 1548[12][13]160-200[12]
Pigment Yellow 1807-8300[15]

Rating Scale: 8 = Outstanding, 1 = Very Poor

Experimental Protocols

The chemical resistance data presented in this guide is based on standardized test methodologies designed to ensure reproducibility and comparability. The following are detailed overviews of the key experimental protocols employed in the industry.

Chemical Resistance Testing in Coatings and Plastics

A common method for evaluating the chemical resistance of pigmented materials involves spot testing, as outlined in standards such as ISO 2812-4: Paints and varnishes — Determination of resistance to liquids — Part 4: Spotting methods .

  • Objective: To assess the effect of various chemical agents on the surface of a pigmented coating or plastic.

  • Apparatus:

    • Test panels coated with the pigmented formulation.

    • Pipettes or droppers.

    • Cover glasses or watch glasses.

    • A range of chemical reagents (e.g., acids, alkalis, solvents, cleaning agents).

  • Procedure:

    • A small amount of the test chemical is applied to the surface of the pigmented test panel.

    • The spot is then covered with a cover glass to prevent evaporation and ensure continuous contact.

    • The exposure time can vary depending on the specific requirements, but typically ranges from a few minutes to 24 hours.

    • After the exposure period, the cover glass and any remaining chemical are removed, and the test area is gently cleaned.

    • The panel is then examined for any changes in appearance, such as discoloration, blistering, loss of gloss, or softening.

  • Evaluation: The degree of change is rated against a control area using a standardized scale (e.g., 1-5, where 5 indicates no change).

Color Fastness to Rubbing

The resistance of a pigment to mechanical abrasion and color transfer is evaluated using a crockmeter according to ISO 105-X12: Textiles — Tests for colour fastness — Part X12: Colour fastness to rubbing .[17][18][19][20][21]

  • Objective: To determine the amount of color transferred from the surface of a pigmented material to a standard rubbing cloth.

  • Apparatus:

    • Crockmeter (rubbing fastness tester).

    • Standard white cotton rubbing cloth.

    • Grey scale for assessing staining.

  • Procedure:

    • A specimen of the pigmented material is mounted on the base of the crockmeter.

    • A dry or wet (saturated with a specific liquid) rubbing cloth is clamped to the rubbing finger of the instrument.

    • The rubbing finger is then moved back and forth across the specimen for a specified number of cycles with a constant pressure.

    • The rubbing cloth is then removed and evaluated for the degree of color transfer.

  • Evaluation: The staining of the rubbing cloth is assessed by comparing it to a grey scale, which provides a rating from 1 (heavy staining) to 5 (no staining).

Color Fastness to Perspiration and Saliva

For applications where materials may come into contact with bodily fluids, standards such as DIN 53160-1 (artificial saliva) and DIN 53160-2 (artificial sweat) are employed.[22][23][24][25][26][27][28][29]

  • Objective: To evaluate the color fastness of a pigmented article when exposed to simulated saliva and sweat.

  • Apparatus:

    • Test specimens.

    • Artificial saliva and sweat solutions with specified chemical compositions and pH.

    • Incubator or oven to maintain a constant temperature.

  • Procedure:

    • The test specimen is immersed in or saturated with the artificial saliva or sweat solution.

    • The specimen is then placed between two glass plates and subjected to a specified pressure.

    • The entire assembly is placed in an incubator at a controlled temperature for a set period.

    • After the test duration, the specimen is removed, rinsed, and dried.

  • Evaluation: The change in color of the specimen and the staining of any adjacent fabric are assessed using a grey scale.

Visualizing Experimental Workflows

To further clarify the testing processes, the following diagrams illustrate the logical flow of the experimental protocols.

Chemical_Resistance_Spot_Test cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation Prep_Panel Prepare Pigmented Test Panel Apply_Chemical Apply Chemical Spot Prep_Panel->Apply_Chemical Select_Reagents Select Chemical Reagents Select_Reagents->Apply_Chemical Cover_Spot Cover with Glass Apply_Chemical->Cover_Spot Exposure_Time Controlled Exposure Time Cover_Spot->Exposure_Time Remove_Reagent Remove Reagent & Clean Exposure_Time->Remove_Reagent Visual_Inspection Visual Inspection (Discoloration, Blistering, etc.) Remove_Reagent->Visual_Inspection Rating Rate against Control (1-5 Scale) Visual_Inspection->Rating

Chemical Resistance Spot Test Workflow

Color_Fastness_Rubbing_Test cluster_setup Setup cluster_testing Testing cluster_assessment Assessment Mount_Specimen Mount Pigmented Specimen Perform_Rubbing Perform Rubbing (Crockmeter) Mount_Specimen->Perform_Rubbing Prepare_Cloth Prepare Rubbing Cloth (Dry or Wet) Prepare_Cloth->Perform_Rubbing Remove_Cloth Remove Rubbing Cloth Perform_Rubbing->Remove_Cloth Assess_Staining Assess Staining with Grey Scale (1-5) Remove_Cloth->Assess_Staining

Color Fastness to Rubbing Test Workflow

References

A Comparative Analysis of the Environmental Impact of Pigment Yellow 147 and Alternative Yellow Colorants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of Pigment Yellow 147 and its alternatives. The following sections detail the available data on aquatic toxicity, biodegradability, and bioaccumulation potential, supported by experimental protocols based on internationally recognized guidelines. This information is intended to assist researchers and professionals in making informed decisions regarding the selection of yellow colorants with minimized environmental footprints.

Executive Summary

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and a key alternative, Bismuth Vanadate.

Table 1: Aquatic Toxicity Data

PigmentTest OrganismEndpointResultReference
This compound Danio rerio (Zebra Fish)96h LC50> 100 mg/L[1][2]
Daphnia magna (Water Flea)48h EC50> 100 mg/L[1][2]
Pseudokirchneriella subcapitata (Green Algae)72h EC50> 100 mg/L[1][2]
Bismuth Vanadate (PY 184) Fish4h LC50> 5.15 mg/L[3][4]

Table 2: Physicochemical and Ecotoxicological Properties

PropertyThis compoundBismuth Vanadate (PY 184)
Acute Oral Toxicity (LD50, rat) > 2000 mg/kg> 5000 mg/kg
Water Solubility InsolubleInsoluble
Biodegradability Data not availableData not available
Bioaccumulation Potential Data not availableNot expected to bioaccumulate

Experimental Protocols

The ecotoxicological data presented in this guide are based on standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of the results.

OECD Guideline 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Test Organism: Typically Danio rerio (Zebra Fish), though other species can be used.[5]

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours.[6][7] Mortalities are recorded at 24, 48, 72, and 96 hours.[6][7]

  • Test Conditions: Key parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within specified limits.[6]

  • Endpoint: The LC50 value is calculated at the end of the 96-hour exposure period.[6][8]

OECD Guideline 202: Daphnia sp., Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50) within 48 hours.

  • Test Organism: Daphnia magna (a small freshwater crustacean), less than 24 hours old.[9][10]

  • Procedure: Daphnids are exposed to at least five concentrations of the test substance for 48 hours.[9][11] Immobilization is observed at 24 and 48 hours.[9][10] An organism is considered immobilized if it is unable to swim within 15 seconds after gentle agitation.[10][11]

  • Test Conditions: The test is conducted in a defined medium under controlled temperature and light conditions.[12]

  • Endpoint: The EC50 value is calculated at 48 hours.[10][13]

OECD Guideline 201: Alga, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae, typically over a 72-hour period.

  • Test Organism: A rapidly growing species of green algae, such as Pseudokirchneriella subcapitata.[14][15]

  • Procedure: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance.[14][16] The growth of the algae is measured at least daily by cell counts or other measures of biomass.[16][17]

  • Test Conditions: The test is performed in a nutrient-rich medium under continuous, uniform illumination and controlled temperature.[16][18]

  • Endpoint: The EC50 value, the concentration causing a 50% reduction in growth rate or yield compared to the control, is determined.[15]

Life Cycle Assessment (LCA) of Pigments

A comprehensive environmental impact assessment of a pigment extends beyond ecotoxicity to consider its entire life cycle. A pigment's life cycle assessment (LCA) evaluates the environmental impacts associated with all stages of its existence, from raw material extraction and manufacturing to its use and final disposal.[19][20] Key stages in a pigment's life cycle include:

  • Raw Material Acquisition: This stage involves the extraction and processing of raw materials, which can be a significant source of environmental impact, especially for inorganic pigments derived from mining.[1][20]

  • Manufacturing: The synthesis of pigments can be energy-intensive and may involve the use of hazardous chemicals and the generation of waste streams.[1][21]

  • Use Phase: The performance and durability of the pigment during its application can influence its environmental footprint. For example, a more durable pigment may need to be replaced less frequently.

  • End-of-Life: The final stage considers the disposal or recycling of the product containing the pigment. The potential for the pigment to be released into the environment and its long-term fate are critical considerations.[20]

Currently, detailed, comparative LCAs for this compound and its alternatives are not widely available in the public domain. However, the general principles of LCA highlight the importance of considering the entire production and disposal chain when evaluating the environmental credentials of a colorant.[22]

Alternative Yellow Colorants: An Overview

Several classes of alternative yellow colorants are being explored to replace traditional pigments with environmental or health concerns.

  • Inorganic Pigments:

    • Bismuth Vanadate (Pigment Yellow 184): This is a leading "eco-friendly" alternative to lead chromate and cadmium yellow pigments.[4][23] It is a bright yellow solid that is insoluble in water and has low toxicity.[3][24]

    • Cerium-based Pigments: Compounds like cerium tungstate are being investigated as non-toxic inorganic pigments.[25] Research suggests they are inert and safe for the human body.[25] However, the environmental fate and ecotoxicity of cerium nanoparticles require further investigation.[26][27][28]

  • Hybrid Organic-Inorganic Pigments: These pigments combine the properties of both organic and inorganic materials to offer improved performance and potentially a better environmental profile.[29] Their biodegradability can be engineered by incorporating biocleavable groups.

  • Natural Pigments:

    • Curcuminoids (from Turmeric): These are natural yellow pigments with a long history of use.[30] They are generally considered safe and biodegradable. However, their stability can be a limiting factor in some applications.

Signaling Pathways and Experimental Workflows

The specific signaling pathways through which this compound or its alternatives might exert toxic effects are not well-documented in the available literature, largely due to their low observed toxicity at tested concentrations. However, ecotoxicological testing follows a standardized workflow to assess potential environmental hazards.

Ecotoxicological_Testing_Workflow cluster_0 Tier 1: Base-Set Testing cluster_1 Tier 2: Chronic & Bioaccumulation Testing cluster_2 Tier 3: Environmental Fate T1_Fish OECD 203 Fish Acute Toxicity Risk_Assessment Environmental Risk Assessment T1_Fish->Risk_Assessment T1_Daphnia OECD 202 Daphnia Immobilisation T1_Daphnia->Risk_Assessment T1_Algae OECD 201 Alga Growth Inhibition T1_Algae->Risk_Assessment T2_Chronic Chronic Toxicity Tests (e.g., Fish Early-life Stage) T3_Biodeg Biodegradation Tests (e.g., OECD 301) T2_Chronic->T3_Biodeg T2_Bioaccum Bioaccumulation Studies (e.g., OECD 305) T3_Adsorption Adsorption/Desorption (e.g., OECD 106) T2_Bioaccum->T3_Adsorption T3_Biodeg->Risk_Assessment T3_Adsorption->Risk_Assessment Start Test Substance (e.g., Pigment) Start->T1_Fish Start->T1_Daphnia Start->T1_Algae Risk_Assessment->T2_Chronic If concerns from Tier 1 Risk_Assessment->T2_Bioaccum If concerns from Tier 1 Risk_Assessment->T3_Biodeg If concerns persist

Caption: A generalized workflow for the ecotoxicological testing of chemical substances.

Conclusion

Based on the currently available data, this compound demonstrates low acute toxicity to aquatic organisms. However, the absence of information on its biodegradability and bioaccumulation potential is a significant knowledge gap that hinders a complete environmental risk assessment. Bismuth Vanadate (Pigment Yellow 184) emerges as a viable alternative with a more favorable, though still incomplete, environmental profile, characterized by low toxicity and insolubility. For researchers and professionals in drug development, where the environmental impact of all components is under increasing scrutiny, a precautionary approach would favor the use of colorants with a more complete and favorable environmental data set. Further research into the biodegradability of both this compound and Bismuth Vanadate, as well as comprehensive life cycle assessments for all emerging alternatives, is crucial for making fully informed, sustainable choices.

References

Validation of the use of Pigment Yellow 147 as a non-toxic alternative to cadmium-based pigments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

The imperative to replace hazardous materials in industrial applications has driven significant research into safer, high-performance alternatives. In the realm of pigments, cadmium-based yellows, long prized for their vibrancy and durability, have come under scrutiny due to their inherent toxicity. This guide provides a comprehensive validation of Pigment Yellow 147 as a non-toxic and viable substitute for cadmium-based yellow pigments, offering detailed comparisons of their toxicological profiles and performance characteristics, supported by experimental data and standardized testing protocols.

Toxicological Profile: A Clear Advantage for this compound

Cadmium and its compounds are recognized as significant health hazards. Cadmium pigments are classified as carcinogens, with inhalation posing the most severe risk.[1][2][3] Regulatory bodies have consequently placed restrictions on their use in various consumer and industrial products to mitigate exposure and environmental contamination.[3][4]

In stark contrast, this compound (C.I. Name: P.Y. 147) presents a favorable safety profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[5][6][7] Safety data sheets indicate a low potential for adverse health effects in acute toxicity studies and low toxicity to aquatic life.[5]

Table 1: Comparison of Toxicological Data

ParameterCadmium-Based PigmentsThis compound
Carcinogenicity Known Human Carcinogen (especially via inhalation)[1][3]Not Classified as a Carcinogen
GHS Hazard Classification Toxic, Environmental Hazard[2]Not Classified as Hazardous[6][7]
Primary Routes of Exposure Concern Inhalation of dust, Ingestion[1]Standard industrial hygiene practices recommended[6]
Aquatic Toxicity HighLow (LC50/EC50 > 100 mg/L)[5]
The Cellular Impact of Cadmium: A Look at the Signaling Pathways

The toxicity of cadmium stems from its ability to induce oxidative stress and interfere with crucial cellular signaling pathways. Cadmium exposure can lead to the generation of reactive oxygen species (ROS), which damage cellular components. Furthermore, it disrupts key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and p53 pathways, contributing to inflammation, apoptosis (cell death), and carcinogenesis.[2][3][4]

Cadmium_Toxicity_Pathway Cadmium Cadmium (Cd²⁺) ROS Reactive Oxygen Species (ROS) Cadmium->ROS MAPK_Pathway MAPK Pathway (e.g., p38, JNK, ERK) Cadmium->MAPK_Pathway NFkB_Pathway NF-κB Pathway Cadmium->NFkB_Pathway p53_Pathway p53 Pathway Cadmium->p53_Pathway Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Inflammation Inflammation MAPK_Pathway->Inflammation Apoptosis Apoptosis (Cell Death) MAPK_Pathway->Apoptosis NFkB_Pathway->Inflammation p53_Pathway->Apoptosis DNA_Damage DNA Damage p53_Pathway->DNA_Damage Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis Cellular_Damage->Carcinogenesis

Figure 1. Simplified signaling pathway of cadmium toxicity.

Performance Characteristics: this compound as a High-Performance Contender

Beyond its superior safety profile, this compound demonstrates performance characteristics that are highly competitive with, and in some aspects superior to, cadmium-based yellow pigments. These properties make it a suitable candidate for a wide range of applications, including plastics, coatings, and inks.

Table 2: Comparison of Performance Data

Performance MetricCadmium-Based Pigments (Typical Values)This compound (Typical Values)Test Method Reference
Lightfastness (Blue Wool Scale, 1-8) 7-8 (Excellent)8 (Excellent)[8]ASTM D4303[1][9]
Heat Stability (°C) 300 - 450+[10][11]280 - >300[8][12]ISO 787-21[13]
Chemical Resistance (1-5 Scale) Good to Excellent (Varies by type)5 (Excellent - Water, Oil, Acid, Alkali)[8]Internal/Industry Standards
Opacity High/OpaqueHigh/OpaqueVisual or Instrumental
Color Strength HighHighASTM D387

Experimental Protocols for Performance Evaluation

To ensure a fair and accurate comparison of pigment performance, standardized testing methodologies are crucial. The following outlines the protocols for key performance indicators.

Lightfastness Testing

Objective: To determine the resistance of the pigment to color change upon exposure to light.

Methodology (based on ASTM D4303): [1][9]

  • Sample Preparation: Pigment is dispersed in a suitable binder (e.g., acrylic emulsion, oil) at a standardized concentration. A uniform film is cast on a substrate (e.g., coated paper, metal panel). A portion of the sample is masked to serve as an unexposed reference.

  • Exposure: The prepared samples are exposed to a controlled light source, typically a xenon arc lamp that simulates the spectral distribution of sunlight filtered through window glass. Exposure is carried out for a specified duration or until a certain radiant energy threshold is reached.

  • Evaluation: The color difference (ΔE*) between the exposed and unexposed portions of the sample is measured using a spectrophotometer.

  • Rating: The lightfastness is rated on the Blue Wool Scale (1-8), where 8 signifies the highest lightfastness.

Heat Stability Testing

Objective: To evaluate the pigment's ability to withstand high temperatures without significant color change, a critical parameter for plastics processing.

Methodology (based on ISO 787-21): [13]

  • Sample Preparation: The pigment is compounded into a polymer (e.g., polyethylene, polypropylene) at a specified concentration. The compounded material is then injection molded into standard plaques.

  • Exposure: The molded plaques are placed in a calibrated oven at a series of increasing temperatures for a fixed duration at each temperature.

  • Evaluation: After cooling, the color of the heat-exposed plaques is compared visually and instrumentally (using a spectrophotometer) to a control plaque that was not subjected to the highest temperatures.

  • Rating: The heat stability is reported as the maximum temperature at which the pigment shows no significant color deviation.

Pigment_Performance_Workflow Start Pigment Sample (PY 147 vs. Cadmium Yellow) Dispersion Dispersion in Application Medium (e.g., Polymer, Binder) Start->Dispersion Sample_Prep Sample Preparation (e.g., Injection Molding, Film Casting) Dispersion->Sample_Prep Lightfastness_Test Lightfastness Test (ASTM D4303) Xenon Arc Exposure Sample_Prep->Lightfastness_Test Heat_Stability_Test Heat Stability Test (ISO 787-21) Oven Exposure Sample_Prep->Heat_Stability_Test Chemical_Resistance_Test Chemical Resistance Test (Spot/Immersion) Sample_Prep->Chemical_Resistance_Test Color_Measurement_L Color Measurement (Spectrophotometer) ΔE* vs. Unexposed Lightfastness_Test->Color_Measurement_L Color_Measurement_H Color Measurement (Spectrophotometer) ΔE* vs. Control Heat_Stability_Test->Color_Measurement_H Visual_Assessment_C Visual Assessment (Color Change, Degradation) Chemical_Resistance_Test->Visual_Assessment_C Data_Analysis Data Analysis and Performance Rating Color_Measurement_L->Data_Analysis Color_Measurement_H->Data_Analysis Visual_Assessment_C->Data_Analysis

Figure 2. General experimental workflow for pigment performance evaluation.

Conclusion

The data presented in this guide strongly supports the validation of this compound as a non-toxic and high-performance alternative to cadmium-based yellow pigments. Its excellent safety profile, coupled with outstanding lightfastness, heat stability, and chemical resistance, makes it a compelling choice for researchers, scientists, and drug development professionals seeking to formulate safer products without compromising on quality and durability. The adoption of this compound aligns with the broader industry trend towards sustainable and responsible chemical management, offering a reliable solution for achieving vibrant and lasting yellow hues in a variety of demanding applications.

References

Inter-laboratory comparison of Pigment Yellow 147 characterization data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a multi-source comparison of the physicochemical properties of Pigment Yellow 147, a high-performance organic pigment. Due to the absence of a formal inter-laboratory study, this document compiles and compares data from various manufacturers, suppliers, and scientific databases to offer a comprehensive overview for research and development purposes. Detailed experimental protocols for key characterization techniques are also provided to support further investigation.

Multi-Source Data Comparison of this compound Properties

The following tables summarize the quantitative data for this compound from various sources. This comparative presentation allows for an assessment of the consistency of reported values across different suppliers and databases.

Table 1: General and Physical Properties

PropertySource ASource BSource CSource D
Molecular Formula C₃₇H₂₁N₅O₄C₃₇H₂₁N₅O₄C₃₇H₂₁N₅O₄C₃₇H₂₁N₅O₄
Molecular Weight ( g/mol ) 599.60599.59599.6599.606
CAS Number 4118-16-54118-16-54118-16-54118-16-5
EINECS Number 223-912-2223-912-2223-912-2223-912-2
Melting Point (°C) 358422>300-
Density (g/cm³) 1.501.881.451.477
Oil Absorption (ml/100g) 50-35-45-

Table 2: Resistance and Fastness Properties (Scale 1-5 or 1-8, where higher is better)

PropertySource ASource BSource C
Light Fastness 87-87-8
Heat Resistance (°C) 280300300
Water Resistance 55-
Oil Resistance 5--
Acid Resistance 555
Alkali Resistance 555
Migration Resistance 4-54-5-

Experimental Protocols

Detailed methodologies for the characterization of organic pigments like this compound are crucial for reproducible research. The following are standardized protocols for key analytical techniques.

X-Ray Diffraction (XRD) Analysis

Objective: To determine the crystalline structure and identify the polymorphic form of the pigment.

Methodology:

  • Sample Preparation: A small amount of the dry pigment powder is gently packed into a sample holder. The surface should be flat and level with the holder's surface to ensure accurate diffraction angles.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

  • Data Collection: The diffraction pattern is recorded over a 2θ range of 5° to 65° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks of the crystalline phases present. These peaks are then compared to reference patterns from crystallographic databases to confirm the pigment's identity and polymorphic form.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the pigment and identify any organic impurities.

Methodology:

  • Sample Preparation: A precise weight of the pigment is dissolved in a suitable solvent (e.g., N,N-Dimethylformamide or a mixture of chlorinated solvents) to a known concentration. The solution is then filtered through a 0.45 µm syringe filter to remove any undissolved particles.

  • Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV-Vis or Diode Array Detector (DAD) is used.

  • Mobile Phase and Gradient: A gradient elution is typically employed, starting with a higher polarity mobile phase (e.g., water/acetonitrile mixture) and gradually increasing the proportion of the lower polarity solvent (e.g., acetonitrile or methanol).

  • Analysis: The prepared sample is injected into the HPLC system. The retention time of the main peak corresponding to this compound is used for identification, and the area of this peak relative to the total area of all peaks provides an estimation of its purity. The DAD can be used to obtain the UV-Vis spectrum of the eluting peaks for further confirmation.

Particle Size Analysis

Objective: To determine the particle size distribution of the pigment powder, which influences its coloristic and application properties.

Methodology:

  • Standard: ASTM D8090 - Standard Test Method for Particle Size Distribution of Paints and Pigments Using Dynamic Imaging Methods can be adapted.[1][2][3]

  • Sample Preparation: A dilute and stable dispersion of the pigment is prepared in a suitable liquid medium (e.g., water with a surfactant, or an organic solvent). The dispersion is sonicated to break up agglomerates.

  • Instrumentation: A laser diffraction particle size analyzer is commonly used.

  • Measurement: The prepared dispersion is circulated through the measurement cell of the instrument. The instrument measures the angular distribution of scattered light from the particles, which is then used to calculate the particle size distribution.

  • Data Analysis: The results are typically presented as a volume-based particle size distribution curve and key parameters such as D10, D50 (median particle size), and D90 are reported.

Visualizations

Experimental Workflow for Pigment Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of an organic pigment like this compound.

G Experimental Workflow for Pigment Characterization cluster_0 Initial Analysis cluster_1 Structural & Purity Analysis cluster_2 Solid-State Characterization cluster_3 Performance & Safety A Pigment Sample B Visual Inspection A->B C Solubility Testing A->C G XRD A->G H FTIR Spectroscopy A->H I Particle Size Analysis A->I J Colorimetric Analysis A->J K Thermal Analysis (TGA/DSC) A->K L Toxicological Assessment A->L D HPLC C->D E Mass Spectrometry D->E F NMR Spectroscopy D->F

Caption: A logical workflow for the characterization of organic pigments.

MAPK/ERK Signaling Pathway and the Curcumin Derivative J147

Disclaimer: The following signaling pathway is relevant to the curcumin derivative J147 , a compound with a similar name to this compound but with a distinct chemical structure and biological activity. There is no evidence to suggest that this compound interacts with this pathway. This information is provided for illustrative purposes for the target audience interested in drug development and signaling pathways.

The J147 compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[4][5] This pathway is a crucial chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus.[6]

G MAPK/ERK Signaling Pathway (Activated by J147) J147 J147 (Curcumin Derivative) Receptor Cell Surface Receptor J147->Receptor Activates Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus TranscriptionFactors Transcription Factors (e.g., c-Myc, CREB) GeneExpression Gene Expression (Cell Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression Nucleus->TranscriptionFactors

Caption: MAPK/ERK signaling pathway activated by the curcumin derivative J147.

Safety and Handling

This compound is a fine powder and should be handled with appropriate personal protective equipment (PPE) to avoid inhalation and contact with skin and eyes.[7][8]

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood or with local exhaust ventilation.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[7]

    • Skin Protection: Wear protective gloves and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[7]

  • First Aid Measures:

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

    • In case of skin contact: Wash off with soap and plenty of water.[8]

    • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[8]

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting.[8]

Always consult the material safety data sheet (MSDS) for the specific product you are using for complete safety information.[7][9][10]

References

Comparative analysis of the dispersion behavior of Pigment Yellow 147 in different polymer matrices

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the dispersion behavior of Pigment Yellow 147, a high-performance organic pigment, reveals significant variations in its performance across different polymer matrices. This guide delves into a comparative analysis, offering insights for researchers, scientists, and professionals in materials science and product development to optimize its application. Key performance indicators such as thermal stability, rheological impact, and colorimetric properties are examined to provide a holistic understanding of its behavior in prevalent polymers including polyethylene (PE), polypropylene (PP), polyvinyl chloride (PVC), polystyrene (PS), acrylonitrile butadiene styrene (ABS), polycarbonate (PC), and polyethylene terephthalate (PET).

This compound is an anthraquinone-based colorant known for its excellent heat resistance, lightfastness, and migration resistance, making it a popular choice for coloring a wide array of plastic materials.[1][2][3][4] Its successful incorporation into a polymer matrix, however, is critically dependent on its dispersion, a process that influences the final product's aesthetic appeal, mechanical properties, and long-term stability.[5][6][7] This guide synthesizes available data to present a comparative overview of this compound's dispersion characteristics.

Comparative Performance Analysis

The dispersion of this compound is intrinsically linked to the chemical nature and processing parameters of the host polymer. The following table summarizes the key performance attributes of this compound in various polymer matrices based on typical industry data and technical specifications.

Polymer MatrixRecommended for UseHeat Stability (°C)Light Fastness (Scale 1-8)Migration Resistance (Scale 1-5)Key Considerations
Polyethylene (PE) Yes[1][8]~300[1]7-8[1]4-5[1]Good compatibility, suitable for films and molding.
Polypropylene (PP) Yes[1][8]~300[1]7-8[1]4-5[1]Excellent dispersion achievable with appropriate masterbatching.[9]
Polyvinyl Chloride (PVC) Yes[1][8]~280-300[2]7-8[1]4-5[2]Good performance in both rigid and flexible PVC.[10]
Polystyrene (PS) Yes[1][3][8]~280-300[3][4]6-7[3][4]5[4]High transparency and color strength.
Acrylonitrile Butadiene Styrene (ABS) Yes[1][3][8]~280[3]6[3]5[1]Good overall performance, widely used.
Polycarbonate (PC) Yes[1][3][8]~320-340[3][4]7-8[3][4]5[4]Excellent heat stability makes it highly suitable.
Polyethylene Terephthalate (PET) Yes[1][3][8]~300-310[3][4]8[3]-Recommended for fiber and bottle applications.[4]

Experimental Protocols for Dispersion Evaluation

A thorough assessment of pigment dispersion is crucial for quality control and product development. The following experimental workflow outlines a comprehensive approach to characterizing the dispersion of this compound in a polymer matrix.

G cluster_0 Material Preparation cluster_1 Sample Preparation cluster_2 Dispersion Characterization cluster_3 Data Analysis & Comparison A This compound C Masterbatch Compounding (Twin-Screw Extruder) A->C B Polymer Matrix B->C D Injection Molding / Film Extrusion C->D E Rheological Analysis (Melt Flow Index, Viscosity) D->E F Microscopy (SEM/TEM) D->F G Particle Size Analysis D->G H Colorimetric Analysis (Spectrophotometry) D->H I Mechanical Testing (Tensile, Impact Strength) D->I J Comparative Data Tables E->J F->J G->J H->J I->J K Performance Evaluation J->K

Experimental workflow for evaluating pigment dispersion.
Detailed Methodologies:

  • Masterbatch Compounding:

    • Objective: To create a concentrated blend of this compound in the desired polymer matrix.

    • Apparatus: Co-rotating twin-screw extruder.

    • Procedure: Dry blend the this compound powder with the polymer pellets at a predetermined ratio (e.g., 20-40% pigment loading). Feed the mixture into the extruder. The extruder temperature profile, screw speed, and feed rate should be optimized for each polymer to ensure adequate mixing and dispersion without thermal degradation of the pigment or polymer.[5][6] The extruded strands are then cooled and pelletized.

  • Sample Preparation:

    • Objective: To produce standardized samples for testing.

    • Apparatus: Injection molding machine or film extruder.

    • Procedure: The masterbatch pellets are let down with the neat polymer to the desired final pigment concentration (e.g., 0.1-2.0%). The mixture is then processed into standard shapes for testing, such as tensile bars, impact discs, or flat plaques for color and microscopic analysis. Processing parameters must be carefully controlled and documented.

  • Rheological Analysis:

    • Objective: To assess the impact of the pigment on the polymer's flow properties.

    • Apparatus: Melt flow indexer, capillary or rotational rheometer.

    • Procedure: Measure the melt flow index (MFI) of the pigmented and unpigmented polymer according to ASTM D1238. Conduct rheological measurements to determine the shear viscosity and complex viscosity as a function of shear rate or frequency. Significant increases in viscosity can indicate poor dispersion or strong pigment-polymer interactions.[11]

  • Microscopy:

    • Objective: To visually inspect the dispersion quality and identify agglomerates.

    • Apparatus: Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM).

    • Procedure: Cryo-fracture the molded samples to expose a cross-section. The surface is then coated with a conductive material (e.g., gold) for SEM analysis. For TEM, ultra-thin sections are microtomed from the sample. The images can reveal the size and distribution of pigment particles and the presence of any large, undispersed agglomerates.

  • Particle Size Analysis:

    • Objective: To quantify the pigment particle size distribution within the polymer matrix.

    • Apparatus: Laser diffraction or dynamic light scattering particle size analyzer (after dissolving the polymer in a suitable solvent).

    • Procedure: While challenging for solid plastics, techniques involving dissolving the polymer and analyzing the suspended pigment can provide quantitative data on the particle size distribution. This data is crucial for understanding the degree of deagglomeration achieved during compounding.[7]

  • Colorimetric Analysis:

    • Objective: To measure the color strength and shade of the pigmented polymer.

    • Apparatus: Spectrophotometer or colorimeter.

    • Procedure: Measure the CIE Lab* color values of the prepared samples. The color strength can be compared to a standard, and any color shifts (e.g., changes in hue or chroma) can be quantified. This provides a direct measure of the pigment's tinting efficiency, which is highly dependent on its dispersion.[5]

  • Mechanical Testing:

    • Objective: To determine the effect of the pigment on the mechanical integrity of the polymer.

    • Apparatus: Universal testing machine, impact tester.

    • Procedure: Conduct tensile testing (ASTM D638) to measure properties like tensile strength, modulus, and elongation at break. Perform Izod or Charpy impact testing (ASTM D256) to assess the material's toughness. Poorly dispersed pigment agglomerates can act as stress concentrators and negatively impact mechanical performance.

Conclusion

The dispersion behavior of this compound is a multifaceted process influenced by the interplay between the pigment's intrinsic properties, the chemistry of the polymer matrix, and the processing conditions employed. While this compound demonstrates broad compatibility and excellent performance in a variety of polymers, achieving optimal results necessitates a tailored approach to formulation and processing. The experimental protocols outlined in this guide provide a robust framework for systematically evaluating and comparing the dispersion of this versatile pigment, enabling formulators to unlock its full potential in their specific applications. By carefully considering the data presented and employing rigorous testing methodologies, researchers and developers can ensure consistent color quality and product performance.

References

Performance evaluation of Pigment Yellow 147 in different resin systems (e.g., acrylic vs. epoxy)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

This guide provides a comprehensive performance evaluation of Pigment Yellow 147 (PY 147), an anthraquinone-based colorant, in two distinct and widely used resin systems: acrylic and epoxy. As the coatings, plastics, and ink industries continually seek high-performance materials, a detailed understanding of a pigment's behavior in different binders is crucial for optimal formulation and end-product durability. This report outlines the key performance attributes of PY 147, offers a comparative analysis with alternative yellow pigments, and provides standardized experimental protocols for performance evaluation.

Executive Summary

This compound is a high-performance organic pigment known for its excellent thermal stability, lightfastness, and chemical resistance, making it a suitable candidate for demanding applications.[1][2][3] Its performance, however, can be influenced by the resin system in which it is dispersed. This guide will explore the nuanced differences in performance when PY 147 is incorporated into acrylic and epoxy resins. Generally, its inherent stability makes it a robust choice for both systems, though the specific characteristics of the resin can enhance or slightly diminish certain properties.

Comparative Performance Data: this compound

While direct, publicly available head-to-head studies of this compound in acrylic versus epoxy systems are limited, the following table synthesizes typical performance data based on the known properties of the pigment and the general characteristics of the resin types. The data is presented on a standardized 1-5 and 1-8 scale where higher numbers indicate better performance.

Performance MetricTest MethodThis compound in Acrylic SystemThis compound in Epoxy SystemAlternative: Pigment Yellow 151Alternative: Pigment Yellow 139
Color Strength ASTM D3874544
Lightfastness (BWS) ASTM D43037-87-87-87
Heat Stability (°C) ISO 787-21~280-300~280-300~260~250
Chemical Resistance ASTM D1308GoodExcellentGoodModerate
Weather Resistance ASTM G154ExcellentVery GoodVery GoodGood
Dispersion ASTM D1210GoodVery GoodExcellentGood
Migration Resistance ASTM D55185554-5

Note: The performance of pigments can vary based on the specific formulation, including the type and concentration of additives, and the curing conditions. The data presented here are for comparative guidance.

Performance in Acrylic Systems

In acrylic resins, often used for exterior applications due to their excellent weatherability, this compound exhibits outstanding lightfastness and weather resistance.[4] Its anthraquinone structure provides inherent stability against UV degradation. The dispersion of PY 147 in acrylic systems is generally good, leading to high gloss and color retention in architectural and automotive coatings.

Performance in Epoxy Systems

Epoxy resins are renowned for their superior chemical resistance, adhesion, and mechanical toughness. When incorporated into an epoxy system, this compound's already robust chemical resistance is further enhanced by the cross-linked nature of the cured epoxy.[5][6] This makes it an excellent choice for industrial flooring, protective coatings, and applications where exposure to aggressive chemicals is a concern. The pigment's high heat stability is also a significant advantage in epoxy systems that may be subjected to elevated temperatures during their service life.

Alternative High-Performance Yellow Pigments

For a comprehensive evaluation, it is beneficial to compare this compound with other high-performance yellow pigments commonly used in similar applications.

  • Pigment Yellow 151 (Benzimidazolone) : Offers excellent lightfastness and heat stability, with a greener shade compared to PY 147.[7][8][9][10][11] It is a strong candidate for high-end coatings and plastics.

  • Pigment Yellow 139 (Isoindoline) : Provides good lightfastness and a reddish-yellow hue. While generally a high-performance pigment, its heat stability may be slightly lower than that of PY 147.

Experimental Protocols

To ensure accurate and reproducible performance evaluation, standardized testing methodologies are critical. The following are key experimental protocols relevant to the data presented in this guide.

Lightfastness Testing (ASTM D4303)

This standard test method is used to determine the lightfastness of colorants in artists' paints, which can be adapted for industrial coatings.[12][13][14][15]

  • Specimen Preparation : The pigment is dispersed into the resin system (acrylic or epoxy) at a specified concentration. The pigmented resin is then applied to a standardized substrate and allowed to cure completely.

  • Exposure : Specimens are exposed to a controlled light source, typically a xenon arc lamp, that simulates natural sunlight.[13]

  • Evaluation : The color change of the exposed specimen is measured at regular intervals using a spectrophotometer to calculate the color difference (ΔE*) according to the CIELAB color space.[16][17][18][19][20] The lightfastness is then rated on the Blue Wool Scale (BWS), where 8 is the highest rating (outstanding lightfastness).

Heat Stability Testing (ISO 787-21)

This method determines the heat stability of a pigment in a plastic or resin system.

  • Sample Preparation : The pigment is compounded with the resin (e.g., in an extruder for thermoplastics that can simulate the thermal stress in thermosets like epoxy and acrylic during processing).

  • Heating : The pigmented resin is then subjected to a series of increasing temperatures for a specified duration.

  • Assessment : The color change at each temperature is evaluated visually and instrumentally to determine the maximum temperature at which the pigment remains stable without significant discoloration.

Chemical Resistance Testing (ASTM D1308)

This test evaluates the effect of household and industrial chemicals on clear and pigmented organic finishes.

  • Test Panel Preparation : The pigmented resin is applied to a suitable substrate and cured.

  • Chemical Exposure : A variety of chemicals (e.g., acids, alkalis, solvents) are applied to the surface of the coated panel and covered for a specified period.

  • Evaluation : The panel is then cleaned and examined for any changes in appearance, such as discoloration, blistering, or loss of adhesion.

Dispersion (Fineness of Grind) Testing (ASTM D1210)

This method measures the size of the largest particles in a liquid dispersion.[21][22][23][24]

  • Sample Application : A small amount of the pigmented resin is placed at the deep end of a Hegman gauge.

  • Drawdown : A scraper is used to draw the sample down the length of the gauge's groove.

  • Reading : The point at which a significant number of coarse particles are visible is recorded as the fineness of grind. A lower Hegman value indicates a finer dispersion.

Visualizing the Evaluation Process

To better understand the workflow of pigment performance evaluation and the comparative logic, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison P1 This compound M1 Dispersion in Acrylic P1->M1 M2 Dispersion in Epoxy P1->M2 R1 Acrylic Resin R1->M1 R2 Epoxy Resin R2->M2 T1 Lightfastness (ASTM D4303) M1->T1 Acrylic Samples T2 Heat Stability (ISO 787-21) M1->T2 Acrylic Samples T3 Chemical Resistance (ASTM D1308) M1->T3 Acrylic Samples T4 Dispersion (ASTM D1210) M1->T4 Acrylic Samples M2->T1 Epoxy Samples M2->T2 Epoxy Samples M2->T3 Epoxy Samples M2->T4 Epoxy Samples A1 Quantitative Data (Tables) T1->A1 T2->A1 T3->A1 T4->A1 A2 Comparative Analysis A1->A2

Caption: Experimental workflow for evaluating this compound.

Performance_Comparison cluster_acrylic Acrylic Resin System cluster_epoxy Epoxy Resin System PY147 This compound A_LF Excellent Lightfastness PY147->A_LF A_WR Excellent Weather Resistance PY147->A_WR A_D Good Dispersion PY147->A_D E_CR Excellent Chemical Resistance PY147->E_CR E_HS Excellent Heat Stability PY147->E_HS E_D Very Good Dispersion PY147->E_D

Caption: Performance comparison of this compound in different resin systems.

Conclusion

This compound is a versatile and robust colorant suitable for both acrylic and epoxy resin systems. Its exceptional lightfastness and weather resistance make it a prime choice for acrylic-based exterior applications. In epoxy systems, its excellent chemical and heat resistance are key advantages, particularly for protective and industrial coatings. The choice between acrylic and epoxy as the resin system will ultimately depend on the specific end-use requirements, but in either case, this compound offers a high level of performance, ensuring vibrant and durable coloration. For applications requiring a different hue or specific properties, alternatives like Pigment Yellow 151 and 139 should be considered and evaluated using the standardized protocols outlined in this guide.

References

A critical review of the advantages and disadvantages of Pigment Yellow 147 in scientific research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Pigment Yellow 147 and Common Fluorescent Probes

This compound (PY147), a robust industrial colorant, has garnered attention for its notable stability and solid-state fluorescence.[1] This guide provides a critical review of its potential advantages and disadvantages in a scientific research context, particularly for applications such as fluorescence imaging and as a component in drug delivery systems. Its performance is compared with established classes of fluorescent probes: BODIPY, Rhodamine, and Coumarin dyes.

This compound: An Overview

Advantages of this compound in a Research Context

The inherent properties of this compound suggest several potential advantages for scientific applications:

  • Exceptional Stability: Its high heat and light stability could translate to greater photostability during prolonged fluorescence microscopy sessions, potentially reducing phototoxicity and signal loss compared to less stable dyes.[4][5][6]

  • Chemical Inertness: Its resistance to acids and alkalis suggests it could be used in a wider range of experimental conditions and complex biological media without degradation.[2][4]

  • Low Toxicity Profile: Available data indicates low aquatic toxicity, and it is not classified as a hazardous substance, suggesting potential for good biocompatibility in vitro.[7]

Disadvantages and Uncharacterized Properties

Despite its potential, the use of this compound in scientific research is largely unexplored, presenting significant disadvantages:

  • Lack of Photophysical Data: Critical data for a fluorescent probe, including its excitation and emission spectra in various solvents, fluorescence quantum yield, and molar extinction coefficient, are not well-documented in scientific literature. This absence of data makes it challenging to select appropriate filter sets for microscopy and to quantify fluorescence.

  • Insolubility: this compound is insoluble in water, which is a major hurdle for most biological applications that are conducted in aqueous environments.[2] While it can be formulated into nanoparticles, this adds a layer of complexity to its use.

  • Unknown Biocompatibility and Cellular Uptake: While general toxicity data is available, specific studies on its interaction with live cells, including mechanisms of cellular uptake, intracellular localization, and potential for cytotoxicity at concentrations required for imaging, are lacking.

  • No Available Conjugation Chemistry: Unlike established fluorescent dyes, there are no commercially available reactive forms of this compound for covalent labeling of biomolecules such as proteins or antibodies.

Comparison with Alternative Fluorescent Probes

The following tables provide a comparative overview of this compound's known properties against those of well-established fluorescent dyes used in scientific research. It is important to note the significant gaps in the data for this compound.

Table 1: General Properties of this compound and Alternative Fluorophores

PropertyThis compoundBODIPY DyesRhodamine DyesCoumarin Dyes
Chemical Class AnthraquinoneBoron-dipyrrometheneXantheneBenzopyranone
Solubility Insoluble in water[2]Generally hydrophobic, but can be modified for water solubility[8]Water-soluble and hydrophobic variants available[9]Water-soluble and hydrophobic variants available[10]
Toxicity Low aquatic toxicity[7]Generally low toxicity[11]Can exhibit mitochondrial toxicity at higher concentrations[9]Can be cytotoxic depending on the derivative and concentration[12]
Primary Use Industrial pigment[2][3][4]Fluorescence imaging, sensing[]Fluorescence imaging, tracing, laser dyes[9]Fluorescence imaging, laser dyes, enzyme substrates[14]

Table 2: Photophysical Properties of this compound and Alternative Fluorophores

PropertyThis compoundBODIPY DyesRhodamine DyesCoumarin Dyes
Fluorescence Solid-state fluorescence[15]Strong fluorescence, high quantum yields[]Strong fluorescence, moderate to high quantum yields[9]Moderate to high quantum yields, often environmentally sensitive[10]
Quantum Yield Not reported in literatureHigh (often >0.8)[11][]Moderate to high (e.g., Rhodamine B in water is ~0.31)[16]Variable, can be high (up to 0.95) in specific environments[10]
Photostability High (as a pigment)[4][5][6]Generally high[]Good, but can photobleach under intense illumination[9]Variable, some derivatives are prone to photobleaching[10]
Excitation/Emission Not well-characterizedTunable across the visible spectrum[1][]Tunable from green to near-infrared[9]UV to blue/green emission[10]

Experimental Protocols

While specific protocols for using this compound in a research setting are not available, here are detailed methodologies for common assays relevant to the evaluation and application of new fluorescent probes.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of a compound on cultured cells.[17][18][19]

Objective: To determine the concentration at which a substance reduces the viability of a cell population.

Materials:

  • Cells in culture

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compound (e.g., this compound nanoparticles) at various concentrations

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: The following day, replace the medium with fresh medium containing serial dilutions of the test compound. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[17][18][19]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the compound concentration to determine the IC50 value.

Live Cell Imaging Protocol

This protocol provides a general workflow for staining and imaging live cells with a fluorescent dye.[20][21][22]

Objective: To visualize cellular structures or processes using a fluorescent probe.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescent probe stock solution (e.g., dissolved in DMSO)

  • Cell culture medium (phenol red-free is recommended to reduce background fluorescence)

  • PBS

  • Fluorescence microscope with appropriate filter sets and an environmental chamber

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on an imaging-compatible vessel.

  • Probe Loading: Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium at the desired final concentration. Remove the existing medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a predetermined time (typically 15-60 minutes) at 37°C in a 5% CO₂ incubator. This step may require optimization for different probes and cell types.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging: Mount the dish or slide on the microscope stage within the environmental chamber (maintained at 37°C and 5% CO₂). Acquire images using the appropriate excitation and emission filters for the specific fluorescent probe.

Visualizing Experimental Workflows and Signaling Pathways

To effectively utilize a fluorescent probe in research, it is crucial to understand the experimental workflow and the biological pathways being investigated. The following diagrams, created using Graphviz, illustrate a general workflow for evaluating a novel fluorescent probe and a simplified representation of a signaling pathway that could be visualized using such probes.

experimental_workflow cluster_synthesis Probe Preparation cluster_characterization Photophysical Characterization cluster_invitro In Vitro Evaluation cluster_application Application synthesis Synthesis/Formulation of PY147 Nanoparticles abs_em Absorbance & Emission Spectra synthesis->abs_em qy Quantum Yield Measurement abs_em->qy ps Photostability Assay qy->ps cytotoxicity Cytotoxicity Assay (e.g., MTT) ps->cytotoxicity uptake Cellular Uptake Study cytotoxicity->uptake imaging Live Cell Imaging uptake->imaging application Targeted Imaging or Drug Delivery imaging->application

Caption: Workflow for evaluating a novel fluorescent probe.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 ligand Ligand ligand->receptor kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor transcription_factor_n Transcription Factor transcription_factor->transcription_factor_n Translocation gene Gene Expression transcription_factor_n->gene

References

Comparison of the synthetic routes for Pigment Yellow 147 and their respective yields and purities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known synthetic routes for C.I. Pigment Yellow 147 (CAS No: 4118-16-5), a high-performance organic pigment. The comparison focuses on reaction pathways, reported yields, and purities to aid researchers in selecting the most suitable method for their application.

Introduction to this compound

This compound, with the chemical formula C₃₇H₂₁N₅O₄, is an anthraquinone-based pigment known for its exceptional thermal resistance, lightfastness, and chemical stability. These properties make it a preferred choice for demanding applications such as engineering plastics, automotive coatings, and specialized printing inks. The synthesis of this complex molecule can be approached through several chemical pathways, each with its own set of advantages and challenges.

Comparison of Synthetic Routes

Three primary synthetic routes for this compound have been identified in the literature. These are summarized below with available data on their respective yields and purities.

Synthetic Route Starting Materials Reported Yield Reported Purity Key Features
Route 1: Condensation in Nitrobenzene 2-Phenyl-4,6-diamino-1,3,5-triazine, 1-Chloroanthraquinone96.7%[1]>99% (Commercial)High yield, well-established industrial method. Uses a high-boiling solvent and a catalyst system.
Route 2: Thionyl Chloride Catalysis 6-Phenyl-1,3,5-triazine-2,4-diamine, 1-ChloroanthraquinoneNot availableNot availableMentioned as a manufacturing method[2]; detailed public data on yield and purity is scarce.
Route 3: Phase-Transfer Catalysis (Patent) 1-Aminoanthraquinone, Cyanuric chloride, PhenolStabilizedStabilizedA newer, patented method focused on improved safety, environmental friendliness, and cost-effectiveness.[1]

Detailed Experimental Protocols

Route 1: Condensation in Nitrobenzene

This is the most well-documented synthetic route for this compound.

Experimental Protocol:

  • To 200 parts of nitrobenzene, add 11.25 parts of 2-phenyl-4,6-diamino-1,3,5-triazine, 30.6 parts of 1-chloroanthraquinone, and 15.9 parts of sodium carbonate.

  • Separately, add 1.65 parts of potassium iodide to 9 parts of pyridine to prepare the catalyst solution.

  • Add the catalyst solution to the nitrobenzene mixture.

  • Heat the reaction mixture to 150-155°C and stir for 12 hours.

  • Cool the mixture to 100°C and filter the precipitate.

  • Wash the filter cake with hot nitrobenzene (at 100°C) until the filtrate is only slightly colored.

  • Wash the filter cake with ethanol.

  • Wash the filter cake with hot water to remove any free alkali.

  • Dry the product to obtain this compound.[1]

Yield: 34.7 parts of the product were obtained, corresponding to a yield of 96.7%.[1]

Purity: While the direct purity from this specific synthesis is not reported, commercial this compound, produced through similar industrial processes, is typically available with a purity of 99% or higher.

Route 2: Thionyl Chloride Catalysis

This route is mentioned as a manufacturing method but lacks detailed public documentation.

Reaction Overview:

This method involves the reaction of 6-phenyl-1,3,5-triazine-2,4-diamine with 1-chloroanthraquinone in an organic solvent. The reaction is catalyzed by thionyl chloride, and sodium carbonate is used as an acid scavenger.[2]

Route 3: Phase-Transfer Catalysis (Patented Method)

A more recent, patented approach aims to provide a safer and more environmentally friendly synthesis.

Reaction Overview:

This method utilizes 1-aminoanthraquinone, cyanuric chloride, and phenol as the primary starting materials. The condensation reaction is carried out in the presence of a phase-transfer catalyst and potassium hydroxide as the acid-binding agent. The phase-transfer catalyst can be a mixture of one or more of the following: sodium dodecyl benzene sulfonate, dodecyl trimethyl ammonium bromide, polyethylene glycol, and pyridine. The inventors claim that this method improves the contact probability and activity of the reactants, leading to stabilized product quality and yield, while also reducing costs and improving safety.[1]

As this is a patented method, the full detailed experimental protocol with specific quantities and conditions, as well as validated yield and purity data, are not available in the public abstract.

Logical Workflow for Comparing Synthetic Routes

The following diagram illustrates a logical workflow for the evaluation and comparison of the different synthetic routes for this compound.

Workflow for Comparison of this compound Synthetic Routes cluster_0 Route Identification cluster_1 Data Collection cluster_2 Comparative Analysis cluster_3 Conclusion Route1 Route 1: Condensation in Nitrobenzene Data1 Experimental Protocol Yield: 96.7% Purity: >99% (Commercial) Route1->Data1 Route2 Route 2: Thionyl Chloride Catalysis Data2 General Description Yield: N/A Purity: N/A Route2->Data2 Route3 Route 3: Phase-Transfer Catalysis Data3 Patented Method Overview Yield: Stabilized Purity: Stabilized Route3->Data3 Comparison Quantitative Comparison Table Data1->Comparison Qualitative Qualitative Assessment (Safety, Cost, Scalability) Data1->Qualitative Data2->Comparison Data2->Qualitative Data3->Comparison Data3->Qualitative Conclusion Selection of Optimal Route Comparison->Conclusion Qualitative->Conclusion

Caption: Workflow for Comparison of this compound Synthetic Routes

Conclusion

Based on the available data, the condensation reaction in nitrobenzene (Route 1) is the most well-characterized and highest-yielding method for the synthesis of this compound. Its detailed experimental protocol and high reported yield make it a reliable choice for laboratory and industrial production. The high purity of the commercially available pigment further suggests the efficacy of this general approach.

The thionyl chloride-catalyzed method (Route 2) is noted as a manufacturing process, but the lack of detailed public information on its performance makes it difficult to assess its viability compared to Route 1.

The phase-transfer catalysis method (Route 3) represents a modern approach focused on improving the safety and environmental profile of the synthesis. While the patent suggests stable yields and quality, the absence of concrete data in the public domain necessitates further investigation or licensing for practical implementation.

For researchers requiring a well-established and high-yielding synthesis, Route 1 is the recommended starting point. Further investigation into the patented Route 3 may be warranted for those prioritizing green chemistry principles and potentially improved process safety and economics.

References

Safety Operating Guide

Proper Disposal of Pigment Yellow 147: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds. This guide provides detailed procedures for the proper disposal of Pigment Yellow 147, tailored for researchers, scientists, and drug development professionals.

This compound (CAS No. 4118-16-5) is an organic pigment generally not classified as a hazardous substance.[1][2] It exhibits low acute toxicity and is not considered to be environmentally hazardous due to its chemical inertness and practical insolubility in water.[3] However, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and comply with regulations.

Key Safety and Handling Information

Before initiating any disposal procedures, it is essential to be aware of the fundamental properties and safety precautions associated with this compound.

PropertyDataReference
Chemical Name 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bisanthraquinone[2]
CAS Number 4118-16-5[1][4]
Appearance Yellow powder[5]
Toxicity Low order of toxicity on single exposure.[3]
Environmental Impact Not biodegradable but with minimal bioaccumulation. Avoid release into water or soil.[3][5]
Personal Protective Equipment (PPE) Safety goggles, gloves, dust respirator.[2][3][4]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses with side shields.[1]
  • Wear nitrile or latex gloves to prevent skin contact.[2][4]
  • If there is a risk of generating dust, use a dust respirator.[3]
  • Ensure the work area is well-ventilated.[1]
  • Prepare a designated, clearly labeled waste container for this compound.

2. Waste Collection:

  • Solid Waste:
  • Carefully sweep or vacuum any spilled solid this compound.[3][4] Use wet clean-up techniques to minimize dust formation.[3]
  • Place the collected pigment into a suitable, closed container for disposal.[1][4]
  • Contaminated Materials:
  • Dispose of any items heavily contaminated with this compound (e.g., weighing boats, filter paper, contaminated gloves) in the designated waste container.
  • Liquid Suspensions:
  • Do not pour liquid suspensions of this compound down the drain.[1][5]
  • If permissible by your institution's safety guidelines, the solid pigment can be separated from the liquid by filtration or centrifugation. The collected solid should be disposed of as solid waste. The remaining liquid should be evaluated for other contaminants before being disposed of as chemical waste.

3. Waste Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
  • Ensure the waste container is clearly labeled as "this compound Waste" and includes the date of accumulation.

4. Final Disposal:

  • The final disposal of this compound waste must be conducted in accordance with federal, state, and local regulations.[3]
  • Approved disposal methods include:
  • Licensed Chemical Destruction Plant: The material can be sent to a licensed facility for chemical destruction.[1]
  • Controlled Incineration: Incineration with flue gas scrubbing is a suitable method for disposal.[1]
  • Sanitary Landfill: In some cases, disposal in a sanitary landfill may be permissible, but always verify with local regulations.[3]
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the chemical waste.

5. Contaminated Packaging Disposal:

  • Containers that held this compound should be triple-rinsed with a suitable solvent.[1]
  • The rinsate should be collected and disposed of as chemical waste.
  • After rinsing, the packaging can be offered for recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

PigmentYellow147_Disposal start Start: this compound Waste ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Step 2: Assess Waste Form ppe->assess_form solid Solid Waste (Powder, Contaminated Items) assess_form->solid Solid liquid Liquid Suspension assess_form->liquid Liquid collect_solid Step 3a: Collect Solid Waste (Sweep/Vacuum with dust control) solid->collect_solid separate Step 3b: Separate Solid from Liquid (Filter/Centrifuge) liquid->separate waste_container Step 4: Place in Labeled, Sealed Waste Container collect_solid->waste_container separate->collect_solid Collected Solid storage Step 5: Store in a Cool, Dry, Well-Ventilated Area waste_container->storage ehs_contact Step 6: Contact EHS for Disposal storage->ehs_contact

References

Personal protective equipment for handling Pigment Yellow 147

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Pigment Yellow 147 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective management of this chemical.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on Safety Data Sheet (SDS) recommendations and general best practices for handling powdered chemicals.[1][2][3][4][5]

Protection Type Required PPE Specifications and Remarks
Eye and Face Protection Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.[6][7]
Skin Protection Chemical-impermeable gloves (e.g., Nitrile rubber)Gloves must be inspected before use. Wash and dry hands after handling.[6][7]
Lab coat or impervious clothingLong-sleeved to prevent skin contact.[4][6][7] Consider a disposable gown for extensive handling.
Respiratory Protection NIOSH-approved dust mask or respiratorRequired when dust formation is likely.[2][4][8] For higher exposure risk, a full-face respirator may be necessary.[7] Ensure a tight fit.[8]

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical to minimize the risk of exposure and contamination. This involves careful preparation, handling, and post-handling procedures.

Experimental Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area Designate and prepare a well-ventilated work area. Cover surfaces with disposable material. gather_ppe Assemble all required PPE as per the table above. prep_area->gather_ppe gather_materials Collect this compound, necessary lab equipment, and waste containers. gather_ppe->gather_materials don_ppe Put on all PPE before entering the designated handling area. gather_materials->don_ppe Proceed to Handling handle_pigment Carefully weigh and handle the pigment, avoiding dust generation. Use non-sparking tools. don_ppe->handle_pigment decontaminate Clean all equipment and work surfaces using wet wiping methods. handle_pigment->decontaminate Complete Experiment dispose_waste Segregate and dispose of all waste according to the disposal plan. decontaminate->dispose_waste doff_ppe Remove PPE in the correct order to avoid self-contamination. dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocol:

  • Preparation:

    • Designate a specific, well-ventilated area for handling this compound, preferably a chemical fume hood.[1][6]

    • Cover the work surface with a disposable absorbent pad to contain any spills.[2][3]

    • Assemble all necessary PPE: safety goggles, chemical-resistant gloves, and a lab coat. A dust mask or respirator is also essential.[2][4]

    • Bring the sealed container of this compound, dedicated spatulas or scoops, weighing paper, and any other necessary apparatus into the designated area.

    • Prepare clearly labeled, sealed containers for waste.[1]

  • Handling:

    • Put on all required PPE before opening the pigment container.

    • Open the container slowly to avoid creating airborne dust.[2]

    • Use a dedicated scoop or spatula to carefully transfer the desired amount of pigment. Avoid pouring the dry powder, as this can generate dust.

    • If weighing, do so within the ventilated enclosure.

    • Close the primary container of this compound securely after use.[2]

  • Post-Handling:

    • Decontaminate all non-disposable equipment used for handling the pigment.

    • Wipe down the work surface with a damp cloth or towel to collect any residual dust. Do not dry sweep.[4][9]

    • Place all contaminated disposable materials (e.g., weighing paper, gloves, absorbent pads) into the designated hazardous waste container.

    • Remove PPE, starting with gloves, then goggles, and finally the lab coat.

    • Wash hands thoroughly with soap and water after removing all PPE.[4][9]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.[6] Organic pigments are generally not biodegradable.[3][9]

Disposal Workflow for this compound Waste

cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_disposal Final Disposal unused_pigment Excess or Unused this compound waste_container Place all waste into a clearly labeled, sealed hazardous waste container. unused_pigment->waste_container contaminated_materials Contaminated PPE, wipes, and labware contaminated_materials->waste_container licensed_disposal Arrange for disposal by a licensed chemical waste disposal company. waste_container->licensed_disposal Transfer to Waste Management incineration Controlled incineration with flue gas scrubbing is a suitable disposal method. licensed_disposal->incineration

Caption: Disposal workflow for this compound waste.

Detailed Disposal Protocol:

  • Segregation and Collection:

    • Do not mix this compound waste with other waste streams.

    • Collect all waste, including excess pigment, contaminated gloves, wipes, and disposable labware, in a dedicated, leak-proof container with a secure lid.[1][6]

    • Clearly label the waste container as "Hazardous Waste: this compound".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[6]

  • Disposal:

    • Disposal must be conducted in accordance with all local, state, and federal regulations.[10]

    • The recommended method of disposal is through a licensed chemical destruction facility.[6][7]

    • Controlled incineration with flue gas scrubbing is a suitable disposal technique.[6][7]

    • Do not discharge into sewers or waterways.[6][7] Contaminated packaging should also be disposed of as hazardous waste.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.